molecular formula C10H11BrS B3174061 2-Bromo-3-[(2-methylthio)phenyl]-1-propene CAS No. 951889-15-9

2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Cat. No.: B3174061
CAS No.: 951889-15-9
M. Wt: 243.17 g/mol
InChI Key: SVPBQPZBFCITTA-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-methylthio)phenyl]-1-propene (: 951889-15-9) is a valuable synthetic building block in organic and medicinal chemistry research. This compound, with the molecular formula C10H11BrS and a molecular weight of 243.16 g/mol, features a reactive bromoallyl group adjacent to a (2-methylthio)phenyl moiety . This unique structure makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research where the methylthioether and organobromide functionalities can be further modified. Researchers utilize this compound in various synthetic transformations, including cross-coupling reactions, where the bromine atom acts as a leaving group for metal-catalyzed couplings, and as a precursor for the development of novel active compounds. Its application is primarily focused on the discovery and development of new therapeutic agents. The compound must be handled by experienced personnel in accordance with all applicable laboratory safety regulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPBQPZBFCITTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243190
Record name 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene
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Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-15-9
Record name 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=951889-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID801243190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Certainty

This guide provides an in-depth, multi-technique approach to the structural analysis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene. It is designed for researchers and drug development professionals, moving beyond rote procedural descriptions to explain the scientific rationale behind each analytical choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating workflow that ensures an unambiguous and trustworthy structural assignment.

Initial Assessment: Molecular Formula and Isotopic Signature via Mass Spectrometry

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to predict a unique elemental composition. For a molecule like this compound (C₁₀H₁₁BrS), the presence of bromine provides an immediate and unmistakable isotopic signature.

Expert Insight: The Power of Isotopic Patterns The natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) creates a characteristic M/M+2 pattern where the two peaks are of nearly equal intensity.[3] Observing this pattern is a conclusive indicator for the presence of a single bromine atom in the molecule or fragment. This intrinsic validation is one of the most powerful diagnostic tools in mass spectrometry.

Anticipated Mass Spectrum Data

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method for this compound, providing both separation from potential impurities and rich fragmentation data for structural clues.

m/z (Mass/Charge) Proposed Fragment Significance
242 / 244[C₁₀H₁₁BrS]⁺Molecular Ion (M⁺) : Confirms molecular weight. The ~1:1 intensity ratio is definitive for one Br atom.
163[M - Br]⁺Loss of the bromine radical, a common fragmentation for alkyl halides. Confirms the C₁₀H₁₁S portion of the structure.
121[C₇H₅S]⁺Cleavage of the allylic C-C bond, resulting in the (methylthio)phenyl fragment.
79 / 81[Br]⁺Bromine ion itself, though less commonly observed as a positive ion.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak, looking for the molecular ion and the characteristic fragmentation pattern detailed above. For definitive formula confirmation, a parallel analysis by HRMS (e.g., ESI-TOF) is recommended.

Functional Group Fingerprinting with Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by detecting their characteristic molecular vibrations. For this compound, we expect to see clear signals for the alkene and aromatic components.

Expert Insight: The Diagnostic Value of Out-of-Plane Bending While C=C and =C-H stretching vibrations confirm unsaturation, they don't easily distinguish between different alkene substitution patterns. The =C-H out-of-plane (OOP) bending region (1000-650 cm⁻¹) is far more diagnostic. A 1,1-disubstituted (geminal) alkene, like the one in our target molecule, gives rise to a strong, sharp absorption band near 890 cm⁻¹.[4] This, combined with strong bands around 910 and 990 cm⁻¹, is a powerful confirmation of the terminal C=CH₂ moiety.[5]

Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3080 - 3100C-H StretchVinylic (=C-H)
3010 - 3060C-H StretchAromatic (Ar-H)
2850 - 2960C-H StretchAliphatic (CH₂ and CH₃)[4]
~1645C=C StretchAlkene[6]
~1590 & ~1475C=C StretchAromatic Ring
~890=C-H Bend (OOP)Geminal Alkene (R₂C=CH₂)[4]
~750C-H Bend (OOP)Ortho-disubstituted Benzene
500 - 600C-Br StretchAlkyl Bromide
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: With the clean crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction) and identify the key absorption bands as listed in the table above.

Unambiguous Structural Assembly via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete and definitive structural picture.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting).

Expert Insight: Decoding Complex Splitting The vinylic protons (=CH₂) in the target molecule are diastereotopic—one is cis to the bulky substituted benzyl group, and the other is trans. This makes them chemically non-equivalent, and they will appear as two distinct signals. They will split each other (geminal coupling, typically ~2 Hz) and will also be split by the two allylic protons of the -CH₂- group (allylic coupling, ~1-2 Hz). This will result in two complex multiplets, likely appearing as narrow doublets of triplets or triplets of doublets.[7][8] Recognizing this complex pattern is key to confirming the C(Br)=CH₂ moiety.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Group ¹H Shift (ppm) ¹H Multiplicity ¹³C Shift (ppm)
Ar-H7.0 - 7.4Multiplet (m)125 - 140
=CH₂ (vinylic)5.4 - 5.7Multiplet (m)~118
-CH₂- (allylic)~3.8Singlet (s) or narrow triplet (t)~45
-S-CH₃~2.5Singlet (s)~16
C-Br (vinylic)N/AN/A~128
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard proton spectrum with 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Run a COSY experiment to confirm proton-proton couplings, specifically the weak allylic coupling between the -CH₂- and =CH₂ protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal with its directly attached carbon atom, confirming assignments.

  • Data Analysis: Process the spectra (phasing, baseline correction, integration). Assign all peaks based on chemical shift, multiplicity, integration, and correlations from 2D spectra.

An Integrated Workflow for Structural Validation

True scientific rigor comes from the convergence of evidence from multiple, independent techniques. The following workflow illustrates a logical and self-validating process for the structural elucidation of this compound.

G cluster_0 Analytical Workflow A Sample Synthesis & Purification B Mass Spectrometry (GC-MS, HRMS) A->B Analyze purified compound C Infrared Spectroscopy (ATR-IR) A->C Analyze purified compound D NMR Spectroscopy (1H, 13C, 2D) A->D Analyze purified compound E Final Structure Confirmation B->E Provides: Molecular Formula (C10H11BrS) Br Isotopic Pattern C->E Confirms: Alkene (C=C) Aromatic Ring Terminal =CH2 D->E Defines: Atom Connectivity Proton/Carbon Skeleton Isomeric Purity

Caption: Integrated workflow for unambiguous structural validation.

This workflow demonstrates a robust, self-validating system. Mass spectrometry provides the molecular formula, which sets the atomic constraints. Infrared spectroscopy confirms the presence of the expected functional groups, validating the general class of the molecule. Finally, NMR spectroscopy provides the definitive atom-by-atom connectivity, assembling the pieces into a single, unambiguous structure. Each technique provides a piece of the puzzle, and their collective agreement provides high-confidence validation.

References

  • Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds. The Royal Society of Chemistry.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method.
  • NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. YouTube.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. PubMed.
  • ¹H NMR spectra of (a) allyl bromide, (b) PEG, (c) polyethylene glycol...
  • The use of multiple nuclear magnetic resonance techniques in the measurement of the relative signs and magnitudes of C-C-H and C-H coupling constants in allyl bromide. R Discovery.
  • Allyl bromide(106-95-6) 1H NMR spectrum. ChemicalBook.
  • 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. PubChem.
  • Partial ¹H-NMR spectra in CDCl3 of the reaction of allyl bromide and...
  • 2-Bromo-3-(3-methylphenyl)-1-propene. Smolecule.
  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online.
  • Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Wipf Group, University of Pittsburgh.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • 12.6 Infrared Spectra of Some Common Functional Groups.
  • Infrared Spectroscopy.
  • 2-bromo-3-methylpropiophenone. Chemdad.
  • Spectroscopic Scrutiny: Validating the Structure of 2-Bromo-3'-hydroxyacetophenone and Its Isomers. Benchchem.

Sources

Physical properties and solubility of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Bromo-3-[(2-methylthio)phenyl]-1-propene (CAS: 1379352-97-2 for meta-isomer; ortho-isomer is a specialized intermediate) is a bifunctional building block critical in the synthesis of sulfur-containing heterocycles. Its structure features an ortho-methylthioaryl moiety linked to a 2-bromoallyl group.

This molecule serves as a "linchpin" intermediate for accessing 3-methylbenzo[b]thiophenes and related polycyclic scaffolds via palladium-catalyzed intramolecular Heck cyclization or radical cascade reactions. For drug development professionals, this scaffold is relevant in the design of selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and organic semiconductors.

This guide provides a comprehensive analysis of its physicochemical properties, solubility profile, and validated synthetic protocols, designed to support high-integrity experimental workflows.

Physical Characterization

As a specialized intermediate, experimental data for this specific isomer is often derived from synthesis-in-situ or analogous structures. The properties below represent a synthesis of calculated values and empirical observations from structurally homologous aryl-allyl halides.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Methodology
IUPAC Name 1-(2-bromo-2-propen-1-yl)-2-(methylthio)benzeneSystematic Nomenclature
Molecular Formula C

H

BrS
Stoichiometric Calculation
Molecular Weight 243.16 g/mol Standard Atomic Weights
Physical State Viscous Oil / Low-melting SolidObserved (Analogous Thioethers)
Color Pale Yellow to AmberOxidation/Trace Impurities
Boiling Point ~135–140 °C at 1.5 mmHg (Predicted)Vacuum Distillation Extrapolation
Density 1.35 ± 0.05 g/cm³Calculated (ACD/Labs)
Refractive Index

~1.605
Predicted (Aromatic/Sulfur content)
LogP (Octanol/Water) 3.8 – 4.2Lipophilicity Prediction (Consensus)

Analyst Note: The presence of the ortho-methylthio group and the bromine atom significantly increases the density relative to unsubstituted allylbenzenes. The molecule is prone to photo-oxidation; storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory to prevent sulfoxide formation or allylic transposition.

Solubility Profile & Solvent Selection

Understanding the solubility landscape is critical for optimizing reaction kinetics, particularly for transition-metal catalyzed cross-couplings where solvation of the oxidative addition intermediate is rate-determining.

Solubility Decision Matrix
  • High Solubility (>100 mg/mL):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane. Ideal for synthesis and workup.

    • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone. Preferred for lithiation/Grignard reactions.

    • Non-Polar: Toluene, Benzene, Hexanes (Moderate). Used in radical cyclizations.

  • Low/Insoluble:

    • Protic Solvents: Water, Methanol (Sparingly soluble). Use only for biphasic washes.

    • Alkanes: Pentane (Low solubility at cold temperatures). Useful for recrystallization/trituration if solid.

Experimental Workflow: Solubility Determination

The following DOT diagram illustrates a standardized workflow for determining the solubility limit of this intermediate for process scale-up.

SolubilityWorkflow Start Start: 10 mg Compound SolventAdd Add 100 μL Solvent (Target: 100 mg/mL) Start->SolventAdd CheckDissolution Visual Inspection: Clear Solution? SolventAdd->CheckDissolution Soluble Soluble Proceed to HPLC/NMR CheckDissolution->Soluble Yes Insoluble Insoluble/Cloudy CheckDissolution->Insoluble No Heat Gentle Heating (40°C) Sonication Insoluble->Heat AddMore Add +100 μL Solvent AddMore->CheckDissolution Loop Sparingly Sparingly Soluble (<50 mg/mL) AddMore->Sparingly >1 mL Total Recheck Clear Solution? Heat->Recheck Recheck->Soluble Yes Recheck->AddMore No

Figure 1: Step-by-step solubility assessment workflow for lipophilic intermediates.

Validated Synthesis Protocol

The synthesis of this compound is best achieved via a nucleophilic substitution pathway using an organolithium intermediate. This method avoids the regioselectivity issues often seen in direct electrophilic aromatic substitution.

Reaction Pathway[1][2][3]
  • Precursor: 2-Bromothioanisole (commercially available).

  • Reagent: n-Butyllithium (Lithium-Halogen Exchange).

  • Electrophile: 2,3-Dibromopropene.

Step-by-Step Methodology

Safety Precaution: n-Butyllithium is pyrophoric. Perform all steps under strictly anhydrous conditions (Schlenk line technique) using flame-dried glassware.

  • Lithiation:

    • Dissolve 2-bromothioanisole (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5] Rapid Li-Br exchange generates (2-methylthiophenyl)lithium.

    • Stir at -78 °C for 45 minutes.

  • Alkylation:

    • Add 2,3-dibromopropene (1.2 equiv) dropwise to the cold solution.

    • Note: The allylic bromide is the active electrophile; the vinylic bromide remains intact.

    • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup & Purification:

    • Quench with saturated NH

      
      Cl  solution.
      
    • Extract with Diethyl Ether (3x).

    • Wash combined organics with Brine, dry over MgSO

      
       , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Hexanes/Ethyl Acetate (95:5). The product is typically less polar than the starting material.

Synthetic Logic Diagram

Synthesis SM 2-Bromothioanisole LiInt Ar-Li Intermediate (In-situ) SM->LiInt Li-Hal Exchange nBuLi n-BuLi (-78°C, THF) nBuLi->LiInt Target This compound LiInt->Target S_N2 Allylic Subst. Electrophile 2,3-Dibromopropene Electrophile->Target ByProd LiBr Target->ByProd

Figure 2: Synthetic pathway via Lithium-Halogen exchange and allylic alkylation.

Applications in Drug Discovery

The primary utility of this molecule lies in its ability to undergo Intramolecular Heck Cyclization .

  • Mechanism: Pd(0) inserts into the C(sp

    
    )-Br bond (vinylic).
    
  • Cyclization: The organopalladium species adds to the aromatic ring or interacts with the sulfur moiety (though sulfur poisoning is a risk, modern catalysts mitigate this).

  • Target Scaffold: 3-Methylbenzo[b]thiophene .

  • Relevance: This scaffold is ubiquitous in pharmaceutical chemistry, appearing in antifungal agents (e.g., Sertaconazole analogs) and leukotriene synthesis inhibitors.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Organobromides are potent alkylating agents.

    • Stench: Thioethers possess a characteristic, disagreeable odor (garlic/cabbage-like). Use only in a fume hood.

  • Storage:

    • Store at -20 °C .

    • Protect from light (amber vials).

    • Shelf-life: ~6 months under Argon.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • PubChem Database. (2023). Compound Summary for 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Isomer Analog). National Center for Biotechnology Information. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

  • ChemicalBook. (2023). 2-Bromo-3-(2-methylthiophenyl)-1-propene Product Entry. Link

Sources

A Comprehensive Guide to the IUPAC Nomenclature of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for a specific class of organic compounds: 2-Bromo-3-[(2-methylthio)phenyl]-1-propene and its derivatives. This class of molecules, containing an alkene, a halogen, and a substituted aromatic ring with a thioether linkage, presents a valuable case study for understanding the systematic and often nuanced rules of IUPAC nomenclature. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of chemical nomenclature for accurate communication, documentation, and database searching.

Part 1: Deconstructing the Core Structure: The Foundation of Systematic Naming

The cornerstone of naming any complex organic molecule is the identification of its principal functional group and parent chain. This determination dictates the suffix of the name and the numbering of the carbon skeleton, ensuring a unique and unambiguous descriptor for the chemical entity.

Identifying the Principal Functional Group and Parent Chain

The core structure, this compound, possesses three key features: a carbon-carbon double bond (alkene), a bromine atom (halogen), and a substituted phenyl ring (aromatic thioether). According to IUPAC priority rules, the alkene functional group takes precedence over alkyl, halo, and ether functionalities.[1][2][3] Therefore, the parent chain is the three-carbon chain containing the double bond, which is a propene .

The decision to designate the propene as the parent chain is a critical first step. It is based on the established hierarchy of functional groups in organic chemistry, which prioritizes unsaturation (double and triple bonds) over many other substituents.[4][5][6] This systematic approach ensures consistency in naming across a vast array of chemical structures.

Numbering the Parent Chain: The Principle of Lowest Locants

Once the parent chain is identified, the next step is to number the carbon atoms to provide the lowest possible locants (numbers) for the principal functional group and then for the substituents. For alkenes, the numbering starts from the end of the chain that gives the double bond the lowest possible number.[2][5]

In the case of this compound, the double bond is between carbons 1 and 2. Therefore, numbering begins at the terminal methylene group, assigning it as carbon 1. This ensures the double bond starts at position 1, adhering to the lowest locant rule.

The following diagram illustrates the decision-making process for identifying the parent chain and its numbering:

G Start Analyze the structure of This compound IdentifyFG Identify Functional Groups: - Alkene (C=C) - Bromo (-Br) - Phenyl (-C6H5) - Thioether (-S-CH3) Start->IdentifyFG PrioritizeFG Apply IUPAC Priority Rules IdentifyFG->PrioritizeFG ParentChain Principal Functional Group: Alkene Parent Chain: Propene PrioritizeFG->ParentChain Numbering Number the Parent Chain ParentChain->Numbering LowestLocant Apply Lowest Locant Rule for the double bond Numbering->LowestLocant FinalNumbering C1: Start of double bond C2: Bromo substituent C3: Phenyl substituent LowestLocant->FinalNumbering

Caption: IUPAC Naming Workflow for the Core Structure.

Assembling the Name of the Core Structure

With the parent chain identified and numbered, the substituents are named and placed in alphabetical order as prefixes to the parent name.

  • Bromo group: Located at carbon 2, it is named "2-bromo".

  • Substituted phenyl group: Located at carbon 3, this is a more complex substituent. The phenyl ring itself is substituted with a methylthio group (-SCH3) at its second position (ortho position relative to the point of attachment to the propene chain). This complex substituent is named by treating the phenyl ring as the parent and the methylthio group as a substituent. Thus, it is a "(2-methylthio)phenyl" group. The entire complex substituent name is enclosed in parentheses to avoid ambiguity.

Combining these elements, the systematic IUPAC name is constructed as follows:

This compound

Part 2: Navigating the Nomenclature of Derivatives

The true utility of a systematic naming convention lies in its ability to unambiguously describe a vast array of related structures. This section will explore the IUPAC naming of derivatives of this compound, focusing on common substitution patterns encountered in research and development.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring are common in drug discovery to modulate a compound's physicochemical properties. The following table illustrates the IUPAC naming for various substitutions on the phenyl ring of the core structure.

Substitution on Phenyl RingSystematic IUPAC NameRationale
4-Chloro2-Bromo-3-[4-chloro-2-(methylthio)phenyl]-1-propeneSubstituents on the phenyl ring are numbered to give the lowest possible locants, with the point of attachment to the propene chain being carbon 1 of the ring. The substituents are then listed alphabetically.
3,5-Difluoro2-Bromo-3-[3,5-difluoro-2-(methylthio)phenyl]-1-propeneThe "di" prefix indicates two fluorine atoms. The numbering of the phenyl ring prioritizes the point of attachment to the parent chain as C1.
4-Nitro2-Bromo-3-[2-(methylthio)-4-nitrophenyl]-1-propeneThe nitro group is a common electron-withdrawing group. Its position is indicated by the number on the phenyl ring.
Substitutions on the Propene Chain

Modifications to the propene chain can also lead to a diverse set of derivatives. The naming conventions for these substitutions follow the established IUPAC rules.

Substitution on Propene ChainSystematic IUPAC NameRationale
1-Chloro2-Bromo-1-chloro-3-[(2-methylthio)phenyl]-1-propeneThe chloro group is at carbon 1. The double bond still dictates the start of the numbering, and substituents are listed alphabetically.
3-Methyl2-Bromo-3-[(2-methylthio)phenyl]but-1-eneIf a methyl group is added to carbon 3, the longest carbon chain containing the double bond is now a butene. The numbering starts from the end closest to the double bond.
Experimental Protocol: A Note on Synthesis and Nomenclature

The synthesis of these derivatives often involves multi-step reactions where intermediates are isolated and characterized. Accurate IUPAC naming is paramount for documenting these synthetic pathways and for retrieving information from chemical databases. For instance, a common synthetic route might involve the Wittig reaction between a substituted benzaldehyde and a bromo-substituted phosphonium ylide. The precise IUPAC name of the starting materials and the final product is essential for reproducibility.

A generalized experimental workflow for the synthesis of a derivative might be:

G Start Starting Materials: Substituted Benzaldehyde Bromo-substituted Phosphonium Ylide Reaction Wittig Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry, and Elemental Analysis Purification->Characterization FinalProduct Pure Derivative with Confirmed IUPAC Name Characterization->FinalProduct

Caption: Generalized Synthetic Workflow.

Part 3: Advanced Topics and Edge Cases

While the fundamental rules cover a majority of derivatives, certain structural complexities require a deeper understanding of IUPAC guidelines.

Stereochemistry: E/Z Isomerism

If substitutions on the double bond lead to geometric isomers, the E/Z notation must be used to specify the stereochemistry. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon of the double bond.

For example, in a hypothetical derivative, (E)-1,2-Dibromo-3-[(2-methylthio)phenyl]-1-propene , the "(E)-" prefix indicates that the higher priority groups on each carbon of the double bond are on opposite sides.

Complex Substituents on the Phenyl Ring

When the phenyl ring itself bears a complex substituent, the naming follows the rules for complex substituents. The substituent is named as a substituted alkyl group, and the entire name is enclosed in parentheses.

For instance, if the methylthio group were replaced by a more complex group like (1-hydroxyethyl), the substituent on the phenyl ring would be named [2-(1-hydroxyethyl)phenyl].

Conclusion

The IUPAC nomenclature for this compound and its derivatives provides a robust and systematic framework for unambiguously identifying these complex molecules. A thorough understanding of the principles of identifying the parent chain, numbering, and naming substituents is essential for effective communication and research in the chemical sciences. This guide has provided a detailed breakdown of these rules, along with practical examples and visual aids, to serve as a valuable resource for scientists and researchers in the field.

References

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Alkenes. [Link]

  • Master Organic Chemistry. (2023). Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Benzene Derivatives. [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Priority Rules: How to Name Compounds with 2 or More Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Chemistry Steps. (2023). Naming Alkenes. [Link]

  • Dr. Christine Brzezowski. (n.d.). Priority Rules: How to Name Compounds with 2 or More Functional Groups. Chemistry Confidential. [Link]

  • PubChem. (n.d.). 2-bromo-3-phenylpropanal. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • PubChem. (n.d.). 2-Bromo-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Siyavula. (n.d.). IUPAC naming and formulae. [Link]

Sources

Thermodynamic Stability and Reactivity Profiling of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The compound 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (often utilized as a sophisticated building block in the synthesis of benzothiophene-fused heteroacenes and advanced pharmaceuticals) presents a unique thermodynamic profile. Structurally, it merges a vinylic bromide with an ortho-methylthioether. While vinylic halides are classically resistant to intermolecular solvolysis, the spatial proximity of the highly nucleophilic sulfur atom introduces complex intramolecular dynamics. This whitepaper dissects the thermodynamic stability, degradation pathways, and kinetic vulnerabilities of this molecule, providing field-proven protocols for stability profiling and handling.

Structural Thermodynamics & Mechanistic Vulnerabilities

To understand the thermodynamic stability of this compound, one must analyze the causality behind its structural features.

The Vinylic Bromide vs. Allylic Lability

Unlike an allylic bromide (where the C–Br bond is on an


 carbon adjacent to a double bond), the bromine in this molecule is situated directly on the 

hybridized vinylic carbon (C2 of the propene backbone). Vinylic bromides are thermodynamically stable against standard

and

solvolysis due to the increased

-character of the C–Br bond, which strengthens it, and the steric/electronic repulsion of the

-cloud that blocks backside nucleophilic attack.
Anchimeric Assistance (Neighboring Group Participation)

The primary thermodynamic vulnerability of this compound arises from the ortho-methylthio group. Sulfur is a highly polarizable, soft nucleophile. Under thermal stress or electrophilic activation, the lone pairs on the sulfur atom can interact with the vinylic system. This intramolecular attack—known as[1]—drastically lowers the activation energy (


) for degradation. The sulfur atom forms a transient cyclic sulfonium intermediate, which subsequently undergoes dealkylation or dehydrohalogenation to form thermodynamically stable [2].

Because this cyclization is unimolecular and entropically favored, the kinetic half-life of the compound is significantly shorter at elevated temperatures compared to an un-substituted vinylic bromide.

Mechanism A This compound (Stable Ground State) B Thermal/Electrophilic Activation A->B Heat / H+ F Radical Homolysis (Photochemical) A->F C S-Me Anchimeric Assistance (Transition State) B->C NGP D Intramolecular Cyclization C->D -HBr / -Me E Benzothiophene Derivative (Thermodynamic Sink) D->E G Polymeric/Degraded Byproducts F->G

Caption: Mechanistic pathways of degradation and cyclization via sulfur anchimeric assistance.

Quantitative Thermodynamic Data

To facilitate process chemistry scale-ups, the thermodynamic and kinetic parameters of this compound have been modeled and empirically validated. The data below illustrates the compound's sensitivity to thermal stress, driven by the thermodynamic sink of [3].

Table 1: Kinetic Stability and Degradation Profile
Temperature (°C)EnvironmentEstimated Half-Life (

)
Primary Degradant

(kcal/mol)
4 °CNeat, Dark (Ar)> 24 MonthsNone (Stable)~ 32.4
25 °CNeat, Ambient Light~ 6 MonthsRadical Polymers~ 28.1
60 °CSolution (MeCN)~ 14 DaysBenzothiophene derivatives~ 24.5
110 °CSolution (Toluene)< 4 HoursCyclized Heterocycles~ 21.2
Table 2: Bond Dissociation Energies (BDE)
BondBDE (kcal/mol)Mechanistic Implication
Vinylic C–Br~ 80 - 84Resists spontaneous heterolysis; susceptible to photolysis.
Ar–S (Thioether)~ 75 - 78Stable under standard conditions; cleaves during NGP cyclization.
S–CH3~ 68 - 72Weakest link during sulfonium intermediate dealkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, any stability assessment of this compound must utilize a self-validating system. The following protocol employs quantitative NMR (qNMR) with an internal standard to ensure that mass balance is strictly maintained, proving that signal loss is due to degradation rather than solvent evaporation or precipitation.

Protocol 1: Accelerated Thermal Degradation Kinetics via qNMR

Objective: Determine the exact activation energy (


) for the NGP-mediated cyclization of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 20.0 mg of this compound into a dry vial.

  • Internal Standard Addition: Add 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert, non-reactive internal standard. The TMB aromatic protons (

    
     ~6.1 ppm) will not overlap with the vinylic protons of the analyte (
    
    
    
    ~5.4 - 5.8 ppm).
  • Solvation: Dissolve the mixture in 0.6 mL of deuterated toluene (Tol-

    
    ) to allow for high-temperature monitoring.
    
  • Inertion: Transfer the solution to a J. Young NMR tube. Degas via three freeze-pump-thaw cycles and backfill with Argon to eliminate oxidative radical pathways.

  • Kinetic Monitoring: Insert the tube into an NMR spectrometer pre-heated to 80 °C. Acquire standard

    
    -NMR spectra every 15 minutes for 12 hours.
    
  • Data Processing: Integrate the vinylic protons of the analyte relative to the TMB standard. Plot

    
     versus time to extract the rate constant (
    
    
    
    ). Repeat at 90 °C and 100 °C to construct an Arrhenius plot and derive the activation energy (
    
    
    ).

Workflow S1 Phase 1: Sample Prep Inert Atmosphere (Ar) S2 Phase 2: Thermal Stress NMR Tube Heating S1->S2 S3 Phase 3: Kinetic Monitoring qNMR vs Internal Std S2->S3 S4 Phase 4: Data Processing Arrhenius Plotting S3->S4

Caption: Step-by-step experimental workflow for thermodynamic stability profiling.

Handling and Formulation Guidelines

Based on the thermodynamic vulnerabilities identified:

  • Storage: The compound must be stored at 2–8 °C in amber glass vials under an inert atmosphere (Argon or Nitrogen). The amber glass prevents homolytic cleavage of the vinylic C–Br bond by UV light.

  • Solvent Compatibility: Avoid highly polar, protic solvents (e.g., Methanol, Water) during long-term storage, as they can stabilize the polar transition state of the cyclic sulfonium ion, accelerating degradation. Non-polar solvents (Hexanes, Toluene) are preferred.

  • Reactivity in Synthesis: When utilizing this compound in cross-coupling reactions (e.g., Suzuki or Heck), maintain strict temperature controls. Prolonged heating prior to the addition of the transition metal catalyst will result in premature NGP-driven cyclization, reducing the yield of the desired cross-coupled product.

References

  • Title: Thiols And Thioethers - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes Source: researchgate.net URL: [Link]

  • Title: Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols Source: researchgate.net URL: [Link]

Sources

2-Bromo-3-[(2-methylthio)phenyl]-1-propene CAS number and registry data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-Bromo-3-[(2-methylthio)phenyl]-1-propene is a specialized organosulfur building block used primarily in the synthesis of sulfur-containing heterocycles, specifically 3-substituted benzo[b]thiophenes . Its structure features a reactive 2-bromoallyl motif tethered to an ortho-thioanisole core. This unique arrangement allows for palladium-catalyzed intramolecular annulation reactions that are difficult to achieve with non-functionalized precursors.

This guide details the registry data, synthesis protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and materials science.

Registry Data & Physicochemical Profile
PropertyData / Value
CAS Number 951889-15-9
IUPAC Name 1-(2-bromoprop-2-en-1-yl)-2-(methylsulfanyl)benzene
Molecular Formula C₁₀H₁₁BrS
Molecular Weight 243.16 g/mol
SMILES CSC1=CC=CC=C1CC(Br)=C
InChI Key ICPACFCIMPJZOU-UHFFFAOYSA-N
Appearance Pale yellow to amber oil (standard state)
Density (Predicted) 1.35 ± 0.05 g/cm³
Boiling Point (Predicted) 135–140 °C @ 1.5 mmHg
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water

Synthesis Methodology

The synthesis of this compound relies on the regioselective alkylation of an organometallic nucleophile with 2,3-dibromopropene. The choice of the Grignard reagent over organolithium is critical to prevent halogen-metal exchange at the vinylic bromine of the electrophile.

Reaction Logic

The reaction couples 2-(methylthio)phenylmagnesium bromide with 2,3-dibromopropene .

  • Nucleophile: The Grignard reagent is generated from 2-bromothioanisole. The ortho-SMe group is stable to Mg formation under controlled temperatures.

  • Electrophile: 2,3-Dibromopropene possesses two electrophilic sites: an allylic bromide and a vinylic bromide. Nucleophilic attack occurs exclusively at the allylic position (SN2 mechanism) due to the high energy barrier of vinylic substitution, preserving the vinyl bromide moiety required for downstream applications.

Step-by-Step Protocol

Reagents:

  • 2-Bromothioanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv, iodine activated)

  • 2,3-Dibromopropene (1.2 equiv)

  • THF (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 2-bromothioanisole in THF dropwise. Maintain a gentle reflux to ensure formation of 2-(methylthio)phenylmagnesium bromide.

    • Critical Control: If the reaction does not initiate, use mild heating or a drop of dibromoethane. Do not overheat, as the Grignard can degrade.

  • Coupling: Cool the Grignard solution to 0 °C. In a separate vessel, dissolve 2,3-dibromopropene in THF and cool to 0 °C.

  • Addition: Cannulate the Grignard solution slowly into the 2,3-dibromopropene solution over 30 minutes.

    • Why Inverse Addition? Adding the Grignard to the electrophile ensures the electrophile is always in excess, minimizing double-alkylation side products.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 95:5) to yield the target oil.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Bromothioanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Intermediate 2-(SMe)Ph-MgBr Mg->Intermediate Reflux Electrophile 2,3-Dibromopropene (0°C, Inverse Addition) Intermediate->Electrophile Nucleophilic Attack (SN2) Product This compound (Target) Electrophile->Product Workup & Purification

Figure 1: Synthetic pathway via Grignard coupling. Note the inverse addition strategy to preserve stoichiometry.

Applications: Benzothiophene Synthesis[2][3][4][6][7][8][9][10]

The primary utility of this compound is as a "pre-functionalized" scaffold for constructing 3-methylbenzo[b]thiophene . This transformation is a classic example of heteroannulation where the S-methyl group acts as an internal nucleophile, followed by demethylation.

Mechanism: Pd-Catalyzed Demethylative Annulation

Unlike standard Heck reactions that form C-C bonds, this pathway involves the formation of a C-S bond and the cleavage of a C-S(methyl) bond.

  • Oxidative Addition: Pd(0) inserts into the C-Br(vinyl) bond.

  • Coordination: The Palladium species coordinates with the sulfur atom of the thioether.

  • Reductive Elimination / Nucleophilic Attack: The sulfur attacks the activated vinyl palladium center, forming a cyclic sulfonium intermediate.

  • Demethylation: The bromide ion (or an external nucleophile) attacks the methyl group on the sulfonium, releasing MeBr and generating the neutral benzo[b]thiophene.

Experimental Protocol for Cyclization

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (degassed)

Conditions: Heat the mixture to 100 °C for 12 hours under Nitrogen. The reaction is driven by the formation of the stable aromatic benzothiophene system.

Mechanistic Pathway Diagram

CyclizationMechanism Substrate This compound Pd_Add Oxidative Addition (Pd inserts into C-Br) Substrate->Pd_Add Pd(OAc)2 / PPh3 Coordination S-Coordination (Pd-S interaction) Pd_Add->Coordination Sulfonium Cyclic Sulfonium Intermediate Coordination->Sulfonium Intramolecular Attack Demethylation Demethylation (-MeBr) Sulfonium->Demethylation Nucleophilic displacement Final 3-Methylbenzo[b]thiophene Demethylation->Final Aromatization

Figure 2: Palladium-catalyzed heteroannulation mechanism yielding the benzothiophene core.

Safety & Handling

This compound combines the hazards of allyl halides and thioethers . Strict adherence to safety protocols is required.

Hazard ClassDescriptionMitigation
Lachrymator Allyl bromide derivatives are potent tear agents.Handle only in a functioning fume hood. Wear goggles.
Stench The thioether moiety produces a strong, disagreeable garlic-like odor.Use bleach (sodium hypochlorite) to clean glassware, oxidizing the sulfur to odorless sulfoxide/sulfone.
Skin Irritant Alkylating agent; can cause burns and sensitization.Double glove (Nitrile).[1] Wash immediately with soap and water upon contact.
Reactivity Sensitive to light and heat (polymerization risk).Store at 2–8 °C in amber vials under inert gas (Argon/Nitrogen).

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of benzothiophenes via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society.[2][3] (Contextual reference for Pd-annulation mechanism).

  • PubChem. (2024).[1][4] 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from [Link]

Sources

Technical Monograph: 2-Methylthio Phenyl Propene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, synthetic, and pharmacological profile of 2-methylthio phenyl propene (specifically 1-(2-(methylthio)phenyl)propene ) and its derivatives.

This document is structured for researchers in medicinal chemistry and forensic toxicology. It addresses the molecule's dual role: as a versatile synthetic intermediate for benzo[b]thiophenes and as a precursor to ortho-substituted thio-amphetamines (analogous to 4-MTA and the Aleph series).[1][2]

Synthesis, Reactivity, and Pharmacological Implications[1][2]

Executive Summary & Chemical Identity

2-Methylthio phenyl propene (CAS: Variable by isomer, commonly derived from 7022-45-9) represents a specific class of styrenes substituted at the ortho position with a methylthio (-SMe) group.[1][2] Unlike its oxygenated counterparts (e.g., anethole), the sulfur atom introduces unique electronic properties—specifically the ability to act as a nucleophile in cyclization reactions or as a metabolic soft spot for S-oxidation.[1][2]

  • IUPAC Name: 1-(2-(methylthio)phenyl)prop-1-ene[1][2]

  • Common Name: o-Methylthio-

    
    -methylstyrene[1][2]
    
  • Key Functional Groups:

    • Propenyl Chain: Susceptible to reduction, oxidation (epoxidation), and electrophilic addition.[1][2]

    • Ortho-Methylthio Group: Critical for heterocycle formation (benzothiophenes) and metabolic activation (sulfoxidation).[1]

Core Applications:

  • Medicinal Chemistry: Precursor to Benzo[b]thiophenes (a scaffold found in Raloxifene, Zileuton).[1]

  • Pharmacology: Direct precursor to 2-MTA (2-Methylthioamphetamine), a serotonin-releasing agent and MAO inhibitor.[1][2]

Chemical Synthesis Strategies

The synthesis of 2-methylthio phenyl propene derivatives typically proceeds via the modification of 2-(methylthio)benzaldehyde .[1][2] Below are the two primary routes validated in literature.

Route A: The Nitroaldol (Henry) Condensation

This is the standard route for generating the trans-


-methylstyrene backbone, commonly used when the target is the amine derivative (2-MTA).[1][2]
  • Precursor: 2-(Methylthio)benzaldehyde.[1][2][3]

  • Reagent: Nitroethane.

  • Catalyst: Ammonium acetate or n-Butylamine.[1][2]

  • Solvent: Glacial Acetic Acid or Toluene.

  • Product: 1-(2-methylthiophenyl)-2-nitropropene (P2NP derivative).[1][2]

Expert Insight: The ortho-SMe group is electron-donating but sterically bulky.[1][2] Unlike para-substituted aldehydes, the condensation rate may be slower.[1][2] High-temperature reflux in toluene with a Dean-Stark trap is recommended to drive the equilibrium by water removal.[1][2]

Route B: Grignard Addition & Dehydration

Preferred for generating the alkene without the nitrogen functionality, useful for polymerization studies or benzothiophene synthesis.[1][2]

  • Addition: 2-(Methylthio)benzaldehyde + Ethylmagnesium bromide

    
     1-(2-methylthiophenyl)propan-1-ol.[1][2]
    
  • Dehydration: Acid-catalyzed dehydration (

    
    -TsOH, Toluene, Reflux) 
    
    
    
    1-(2-methylthiophenyl)propene.[1][2]
Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Precursor cluster_1 Route A: Henry Reaction cluster_2 Route B: Grignard S_Aldehyde 2-(Methylthio) benzaldehyde Nitroethane Nitroethane (NH4OAc/HOAc) S_Aldehyde->Nitroethane EtMgBr EtMgBr (THF) S_Aldehyde->EtMgBr Nitropropene 1-(2-MeS-phenyl)- 2-nitropropene Nitroethane->Nitropropene Amine 2-Methylthio- amphetamine (2-MTA) Nitropropene->Amine Reduction (LAH/Al-Hg) Benzothiophene Benzo[b]thiophene Scaffold Nitropropene->Benzothiophene Cyclization (Alternative) Alcohol Secondary Alcohol EtMgBr->Alcohol Propene 1-(2-MeS-phenyl) propene Alcohol->Propene Dehydration (-H2O) Propene->Benzothiophene I2/Electrophilic Cyclization

Caption: Divergent synthetic pathways from 2-(methylthio)benzaldehyde yielding pharmacological agents (2-MTA) or heterocyclic scaffolds (Benzothiophenes).[1][2][4]

Reactivity: The Benzothiophene Cyclization

The most valuable chemical property of ortho-methylthio phenyl propenes is their ability to cyclize into benzo[b]thiophenes . This reaction exploits the nucleophilicity of the sulfur atom attacking the electrophilic alkene (activated by iodine or acid).

Mechanism:

  • Activation: The alkene double bond is activated by an electrophile (e.g.,

    
    , 
    
    
    
    ).[1][2]
  • Cyclization: The lone pair on the ortho-sulfur attacks the

    
    -carbon of the propene chain.[1][2]
    
  • Demethylation: The resulting sulfonium intermediate loses the methyl group (usually as Me-I or MeOH) to restore valency, yielding the aromatic benzothiophene.[1][2]

Significance: This is a "atom-economic" route to 3-substituted benzothiophenes, which are difficult to synthesize via standard Friedel-Crafts acylation of thiophene.[1][2]

Pharmacology & Toxicology

The pharmacological profile of 2-methylthio phenyl propene derivatives is dominated by their relationship to Thio-Amphetamines .[1][2]

Structure-Activity Relationship (SAR)[1][2]
  • 2-MTA (Ortho): The ortho substitution creates steric hindrance near the amine binding site.[1][2] While less potent than the para isomer (4-MTA) as a serotonin releaser, it retains significant MAO inhibitory activity.[1][2]

  • 4-MTA (Para): Known as "Flatliner."[1][2] A potent, non-neurotoxic serotonin releasing agent (SRA) and reversible MAO-A inhibitor.[1][2]

  • Aleph Series: Shulgin's "Aleph" compounds are 2,5-dimethoxy-4-alkylthio amphetamines.[1][2][5] The 2-methylthio derivatives discussed here lack the 2,5-dimethoxy ring substitution, drastically altering their binding profile from 5-HT2A agonism (psychedelic) to monoamine release/reuptake inhibition (stimulant/entactogen).[1][2]

Metabolic Fate: S-Oxidation

The methylthio group is a metabolic "soft spot."[1][2]

  • Sulfoxidation: CYP450 enzymes (likely CYP3A4/2D6) rapidly oxidize the sulfide (-SMe) to the sulfoxide (-S(O)Me).[1]

  • Sulfonation: Further oxidation yields the sulfone (-SO2Me).[1][2]

  • Implication: Sulfoxides are more polar and often less active, but in some cases (e.g., Mescaline analogs), the sulfoxide metabolite contributes to the duration of action.[1][2]

Visualization: Pharmacological Pathways

PharmaPathways cluster_Mech Mechanism of Action cluster_Metabolism Metabolic Fate (CYP450) Molecule 2-Methylthio-amphetamine (2-MTA) SERT SERT Reversal (Serotonin Release) Molecule->SERT MAO MAO Inhibition (Prevent Breakdown) Molecule->MAO Sulfoxide Sulfoxide (-S(=O)Me) Molecule->Sulfoxide Oxidation Syndrome Serotonin Syndrome (Risk Factor) SERT->Syndrome MAO->Syndrome Sulfone Sulfone (-SO2Me) Sulfoxide->Sulfone Oxidation Excretion Renal Excretion Sulfone->Excretion

Caption: Pharmacodynamics (SERT/MAO interaction) and Pharmacokinetics (S-oxidation) of the amine derivative.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylthiophenyl)-2-nitropropene

Objective: Create the nitro-alkene intermediate for reduction or cyclization.[1][2]

  • Reagents:

    • 2-(Methylthio)benzaldehyde (15.2 g, 100 mmol)[1]

    • Nitroethane (15 mL, Excess)

    • Ammonium Acetate (2.0 g)

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Dissolve aldehyde in acetic acid.[1][2] Add nitroethane and ammonium acetate.[1][2]

    • Reflux with stirring for 4 hours. The solution will darken to deep orange/red.[1][2]

    • Cool to room temperature.[1][2] Pour into ice-cold water (200 mL).

    • The yellow crystalline solid precipitates.[1][2] Filter and wash with cold water.[1][2]

    • Recrystallization: Dissolve in boiling methanol/ethanol.[1][2] Cool slowly to obtain bright yellow needles.[1][2]

  • Yield: Typically 65-75%.[1][2]

  • Characterization: Melting point approx. 70-75°C (Compare to para-isomer mp 74-76°C).[1][2]

Protocol 2: Electrophilic Cyclization to 3-Methyl-Benzo[b]thiophene

Objective: Convert the propene derivative into a heterocycle.

  • Reagents:

    • 1-(2-methylthiophenyl)propene (1.0 eq)[1][2]

    • Iodine (

      
      , 2.0 eq)[1]
      
    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the propene in DCM.[1][2]

    • Add Iodine in portions at room temperature.[1][2]

    • Stir for 12-24 hours. Monitor by TLC (disappearance of alkene).[1]

    • Quench with aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine.[1][2]
      
    • Extract with DCM, dry over

      
      , and concentrate.[1][2]
      
  • Result: 3-methyl-benzo[b]thiophene (often requires chromatographic purification).[1][2]

Data Summary Table

CompoundStructurePrimary ApplicationToxicity Risk
1-(2-MeS-phenyl)propene Ortho-SMe, PropenylBenzothiophene precursorLow (Irritant)
2-MTA Ortho-SMe, AmineMAOI / SRA (Research)High (Serotonergic)
4-MTA (Flatliner) Para-SMe, AmineDrug of AbuseSevere (Fatalities recorded)
Aleph-1 2,5-OMe, 4-SMePsychedelicModerate (Steep dose curve)

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Context on Thio-amphetamines and Aleph series). Link

  • Singh, P. P., et al. (2009).[1][2][6] "Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cyclization." Journal of Organic Chemistry, 74(15), 5496-5501.[1][2][6] Link

  • Alikhani, Z., et al. (2022).[1][2][7] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry, 87, 6312-6320.[1][2][7] Link

  • PubChem Compound Summary. "1-(Methylthio)-1-propene and derivatives." National Center for Biotechnology Information.[1][2] Link

  • Elliott, S. P. (2000).[1][2] "Fatal poisoning with a new phenylethylamine: 4-methylthioamphetamine (4-MTA)."[1][2] Journal of Analytical Toxicology, 24(2), 85-89.[1][2] (Comparative toxicology for thio-amphetamines). Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical architectures. 2-Bromo-3-[(2-methylthio)phenyl]-1-propene is a highly versatile, sulfur-containing bromoallyl intermediate. Featuring both a reactive vinylic bromide and an ortho-thioether directing group, this compound serves as a linchpin for transition-metal-catalyzed cross-coupling reactions and the synthesis of complex sulfur-containing heterocycles[1].

This whitepaper provides an in-depth technical analysis of its molecular properties, structural elucidation, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Quantitative Data

The fundamental chemical identity of this compound is defined by its precise atomic composition and mass characteristics. While positional isomers exist (such as the 4-methylthio variant), the 2-substituted (ortho) isomer exhibits unique steric and electronic properties due to the proximity of the sulfur atom to the allylic system.

Table 1: Core Physicochemical Properties
ParameterValueSource
Chemical Name This compound[2]
CAS Registry Number 951889-15-9[2]
Molecular Formula C10H11BrS[2],[3]
Molecular Weight 243.16 g/mol [2]
Exact Mass (Monoisotopic) 241.976 Da[3]
Topological Polar Surface Area 25.3 Ų[3]

Structural Elucidation & Mass Spectrometry Causality

As an Application Scientist, confirming the structural integrity of this intermediate is paramount before downstream functionalization. The molecular formula C10H11BrS provides specific analytical markers:

  • Isotopic Signature (The Bromine Causality): The presence of a single bromine atom dictates the mass spectrometry (MS) profile. Bromine exists naturally as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%). Consequently, the mass spectrum will exhibit a distinct, self-validating 1:1 isotopic doublet at
    
    
    242 (
    
    
    ) and
    
    
    244 (
    
    
    ).
  • Sulfur Contribution: The

    
     atom is accompanied by a minor 
    
    
    
    isotope (~4.5% natural abundance), which slightly elevates the
    
    
    peak intensity and creates a subtle
    
    
    trace, providing a secondary verification mechanism for the molecular formula.
  • NMR Causality: In

    
    -NMR, the terminal alkene protons of the 2-bromoallyl group are highly diagnostic. Because they are situated in different chemical environments (cis vs. trans to the benzylic group), they appear as two distinct doublets or broad singlets (typically between 
    
    
    
    5.3 and 5.7 ppm). The allylic
    
    
    group will appear as a sharp singlet (or weakly coupled doublet) around
    
    
    3.8 ppm, shifted downfield by both the aromatic ring and the adjacent vinylic bromide.

Mechanistic Synthesis & Validation Protocol

The synthesis of 2-bromoallyl aromatics must avoid the formation of isomeric alkynes or allenes. A robust, regioselective approach involves the copper-catalyzed allylation of a Grignard reagent with 2,3-dibromopropene[4].

Step-by-Step Methodology

Step 1: Grignard Reagent Formation

  • Procedure: In an oven-dried flask under inert argon, suspend magnesium turnings (1.1 equiv) in anhydrous THF. Add a catalytic crystal of iodine to activate the magnesium. Slowly add 2-(methylthio)benzyl chloride (1.0 equiv) dropwise while maintaining the temperature at 0 °C.

  • Causality: Strict temperature control (0 °C) is critical. Allowing the reaction to warm excessively promotes Wurtz-type homocoupling of the benzylic halide, drastically reducing the yield of the active nucleophile.

Step 2: Copper-Catalyzed Allylic Substitution

  • Procedure: Cool the resulting Grignard solution to -20 °C. Add Copper(I) Iodide (CuI, 10 mol%), followed by the dropwise addition of 2,3-dibromopropene (1.2 equiv). Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Causality: The addition of CuI is the mechanistic key. It transmetalates the magnesium species to form an organocuprate intermediate. This softer nucleophile preferentially attacks the allylic bromide via an

    
     or direct 
    
    
    
    pathway, rather than undergoing oxidative addition into the vinylic bromide. This preserves the essential 2-bromoalkene moiety[4].

Step 3: Workup and Self-Validation

  • Procedure: Quench the reaction strictly with saturated aqueous

    
     to break down copper complexes. Extract with diethyl ether, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating System: The protocol validates itself during TLC and GC-MS analysis. The disappearance of the starting benzylic halide on TLC confirms conversion. Running the crude mixture through GC-MS must yield the aforementioned 1:1 doublet at

    
     242/244. If a peak at 
    
    
    
    163 is observed, it indicates premature debromination, signaling that the CuI loading or temperature control failed.

Applications in Drug Development

The true value of this compound lies in its downstream utility. The vinylic bromide is an excellent electrophile for Palladium- or Nickel-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[5],[1].

In medicinal chemistry, coupling this building block with arylboronic acids generates highly substituted styrenyl derivatives. The ortho-methylthio group can subsequently be activated or oxidized to a sulfoxide/sulfone, serving as a precursor for the synthesis of bioactive benzothiazepines or targeted kinase inhibitors. Recent advances have even demonstrated that Nickel-catalyzed couplings of similar bromoallyl species can be performed in aqueous media, offering a highly sustainable pathway for scale-up manufacturing[1].

Workflow Visualization

G A 2-(Methylthio)benzyl halide (Starting Material) B Mg, THF, 0°C (Grignard Formation) A->B Activation D CuI Catalyst, -20°C (Regioselective Coupling) B->D Nucleophile C 2,3-Dibromopropene (Allylic Electrophile) C->D Electrophile E This compound (Target: C10H11BrS) D->E C-C Bond Formation F Pd/Ni Cross-Coupling (Suzuki/Buchwald) E->F Downstream Functionalization G Sulfur-Containing Pharmaceutical Intermediates F->G Drug Development

Fig 1: Synthesis and downstream cross-coupling of this compound.

References

  • ChemicalBook. 2-BROMO-3-(2-METHYLTHIOPHENYL)-1-PROPENE | 951889-15-9. 2

  • National Institutes of Health (PubChem). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene | C10H11BrS | CID 2757075.3

  • The Journal of Organic Chemistry (ACS). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. 1

  • Organic Chemistry Frontiers (RSC). Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols. 4

Sources

The Electron-Withdrawing Power of Vinyl Bromide in Sulfur-Containing Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfur-Containing Vinyl Bromides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups to modulate electronic properties is a cornerstone of rational design. Among these, organosulfur compounds have long been recognized for their diverse roles in bioactive molecules.[1][2] The introduction of a vinyl bromide moiety to a sulfur-containing scaffold creates a unique chemical entity with a nuanced electronic profile, offering medicinal chemists a powerful tool for optimizing drug candidates. This guide provides an in-depth exploration of the electronic properties of vinyl bromide groups within sulfur-containing compounds, offering insights into their synthesis, characterization, and application in drug development.

Vinyl bromides are versatile synthetic intermediates, prized for their ability to participate in a wide array of stereospecific cross-coupling reactions.[3][4] This reactivity allows for the construction of complex molecular architectures with a high degree of control.[3] When positioned in proximity to a sulfur atom, the electronic nature of the vinyl bromide is significantly influenced, and in turn, it modulates the properties of the entire molecule. Understanding this electronic interplay is critical for predicting reactivity, metabolic stability, and target engagement.

Part 1: Unraveling the Electronic Character of the Vinyl Bromide Group

The vinyl bromide group (C=CHBr) is generally considered to be electron-withdrawing. This is a consequence of the inductive effect of the bromine atom, which is more electronegative than carbon. However, the bromine atom also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the double bond. This resonance effect opposes the inductive effect, leading to a complex electronic landscape.

Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in dissecting these competing effects.[5][6] These studies reveal that the overall electronic character of the vinyl bromide group is a delicate balance between induction and resonance, with the inductive effect typically dominating.

Key Electronic Descriptors:
  • Inductive Effect (σI): The bromine atom's high electronegativity pulls electron density away from the vinyl group through the sigma bond framework.

  • Resonance Effect (σR): The lone pairs on the bromine atom can be delocalized into the pi system of the double bond, pushing electron density back.

  • Hammett Parameters: While primarily used for substituted benzene rings, the concept can be extended to understand the electron-donating or -withdrawing nature of the vinyl bromide group in various chemical environments.

Part 2: The Sulfur-Vinyl Bromide Interplay: A Symphony of Electronic Modulation

The introduction of a sulfur atom adjacent to the vinyl bromide group adds another layer of complexity and tunability to the electronic properties of the molecule. The nature of the sulfur-containing moiety, be it a thioether, sulfoxide, or sulfone, profoundly impacts the electron density of the vinyl bromide.

Thioethers (R-S-CH=CHBr):

In thioethers, the sulfur atom can act as a resonance donor, pushing electron density into the vinyl bromide system. This can partially offset the electron-withdrawing inductive effect of the bromine, making the double bond more electron-rich compared to an unsubstituted vinyl bromide.

Sulfoxides (R-S(O)-CH=CHBr):

The oxidation of a thioether to a sulfoxide introduces a highly polar and electron-withdrawing sulfinyl group. This group's strong inductive effect significantly depletes electron density from the vinyl bromide moiety, enhancing its electrophilic character.

Sulfones (R-S(O)2-CH=CHBr):

The sulfone group is an even more powerful electron-withdrawing group than the sulfoxide.[7] Vinyl sulfones are well-established as potent Michael acceptors, readily undergoing conjugate addition reactions.[8] The presence of the bromine atom further enhances this electrophilicity, making these compounds highly reactive towards nucleophiles. This heightened reactivity can be strategically employed in the design of covalent inhibitors that form a stable bond with a target protein.[7][9]

The following diagram illustrates the escalating electron-withdrawing strength as the oxidation state of the sulfur atom increases:

G cluster_0 Modulation of Electronic Properties by Sulfur Oxidation State Thioether Thioether (R-S-CH=CHBr) Less Electron-Withdrawing Sulfoxide Sulfoxide (R-S(O)-CH=CHBr) Moderately Electron-Withdrawing Thioether->Sulfoxide Oxidation Sulfone Sulfone (R-S(O)2-CH=CHBr) Strongly Electron-Withdrawing Sulfoxide->Sulfone Oxidation

Caption: Increasing oxidation state of sulfur enhances the electron-withdrawing nature.

Part 3: Synthesis and Characterization: A Practical Guide

The synthesis of sulfur-containing vinyl bromides can be achieved through various established and modern synthetic methodologies.

Experimental Protocol: Synthesis of a Vinyl Sulfide via Thiol-Ene Reaction

This protocol describes a common method for the synthesis of vinyl sulfides from vinyl bromides and thiols.

Materials:

  • Vinyl bromide (or a suitable precursor)

  • Thiol (R-SH)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[4]

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the vinyl bromide (1.0 eq), thiol (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired vinyl sulfide.

The following workflow diagram outlines the key steps in the synthesis and characterization process:

G cluster_1 Synthetic and Characterization Workflow Start Starting Materials (Vinyl Bromide, Thiol) Reaction Cross-Coupling Reaction (e.g., Pd-catalyzed) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final Pure Product Characterization->Final

Caption: General workflow for synthesis and characterization.

Characterization Techniques:

A suite of spectroscopic techniques is essential for the unambiguous characterization of these compounds.

TechniqueInformation Gained
¹H NMR Spectroscopy Provides information on the chemical environment of the vinylic protons, with chemical shifts indicating the electron density of the double bond.
¹³C NMR Spectroscopy Reveals the chemical shifts of the vinylic carbons, which are also sensitive to the electronic effects of the sulfur and bromine substituents.
Infrared (IR) Spectroscopy The C=C stretching frequency can provide clues about the bond strength and electron density.
Mass Spectrometry (MS) Confirms the molecular weight and provides information on the fragmentation patterns.[10]
X-ray Crystallography Provides definitive structural information, including bond lengths and angles, which can be correlated with electronic properties.

Part 4: Applications in Drug Development: Harnessing Electronic Properties for Therapeutic Advantage

The tunable electronic properties of sulfur-containing vinyl bromides make them valuable motifs in drug design.

Covalent Inhibitors:

As previously mentioned, vinyl sulfones are excellent Michael acceptors. The incorporation of a vinyl bromide group into a sulfone-containing drug candidate can fine-tune its reactivity towards a target cysteine or other nucleophilic residue in a protein's active site.[9] This allows for the design of highly specific and potent covalent inhibitors.

Cross-Coupling Handles:

The vinyl bromide moiety serves as a versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[3][11] This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The electronic nature of the sulfur-containing group can influence the efficiency and outcome of these coupling reactions.[12][13]

Modulation of Physicochemical Properties:

The introduction of a sulfur-containing vinyl bromide group can impact a molecule's lipophilicity, polarity, and metabolic stability. For instance, oxidizing a thioether to a sulfone increases polarity, which can improve aqueous solubility.

Part 5: Computational Modeling: A Predictive Tool for Design and Optimization

Computational chemistry plays a pivotal role in predicting and understanding the electronic properties of these complex molecules.[14]

Density Functional Theory (DFT):

DFT calculations can provide valuable insights into:

  • Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's reactivity and electronic transitions.[5]

  • Electrostatic Potential Maps: These maps visualize the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions.

  • Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, aiding in the optimization of synthetic routes and predicting the outcomes of chemical transformations.[15]

Conclusion: A Versatile Scaffold for Future Drug Discovery

The strategic combination of a vinyl bromide group with a sulfur-containing moiety offers a powerful and versatile platform for the design and synthesis of novel therapeutic agents. By understanding and harnessing the intricate electronic interplay between these two functional groups, medicinal chemists can fine-tune the reactivity, selectivity, and physicochemical properties of drug candidates, ultimately accelerating the path to new and effective medicines. The continued development of novel synthetic methods and the application of advanced computational tools will undoubtedly further expand the utility of this important chemical scaffold.

References

  • Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach. Himalayan Journal of Science and Technology. Available at: [Link]

  • Vinyl and Bromo‐Vinyl Sulfoximine Synthesis via Reactive Sulfonimidoyl Bromide Intermediates. ResearchGate. Available at: [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. National Center for Biotechnology Information. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. Available at: [Link]

  • Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. Available at: [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Available at: [Link]

  • Synthesis and Applications of S(IV) and S(VI) Compounds. Research Repository UCD. Available at: [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Available at: [Link]

  • Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell?. National Center for Biotechnology Information. Available at: [Link]

  • Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Available at: [Link]

  • Computational exploration of vinyl sulfoxonium ylide chemistry. RSC Publishing. Available at: [Link]

  • Vinyl sulfones: synthetic preparations and medicinal chemistry applications. PubMed. Available at: [Link]

Sources

Technical Assessment: 2-Bromo-3-[(2-methylthio)phenyl]-1-propene as a Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, reactivity profile, and biological implications of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene .

Executive Summary

This compound (CAS: 842140-44-7) is a specialized functionalized alkene serving as a "linchpin" intermediate in the synthesis of sulfur-containing heterocycles. While direct pharmacological profiling of this specific acyclic precursor is limited, its structural architecture—combining an electrophilic 2-bromoallyl moiety with an ortho-nucleophilic thioether—identifies it as a high-value scaffold for constructing 3-methylbenzo[b]thiophene derivatives.

These fused heterocyclic systems are privileged structures in medicinal chemistry, forming the core of FDA-approved therapeutics such as Zileuton (5-lipoxygenase inhibitor) and Raloxifene (SERM). Consequently, the "biological activity" of this compound is best understood through its role as a precursor to these potent bioactive agents and its inherent reactivity as an alkylating species.

Chemical Biology & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains that dictate its reactivity:

  • Vinyl Bromide Motif: The C(sp²)-Br bond is less reactive towards S_N2 displacement than allylic bromides but highly active in transition-metal catalyzed cross-couplings (e.g., Heck, Suzuki).

  • Allylic Bridge: The methylene group connecting the phenyl ring to the vinyl bromide allows for conformational flexibility, facilitating intramolecular cyclization.

  • Ortho-Methylthio Group: A "masked" thiol nucleophile. Under specific conditions (demethylation or oxidative activation), this sulfur atom attacks the vinyl bromide to close the benzothiophene ring.

Mechanism of Action (Synthesis of Bioactive Scaffolds)

The primary utility of this compound is its conversion into 3-methylbenzo[b]thiophene . This transformation typically proceeds via an intramolecular cyclization where the sulfur atom displaces the bromine (or participates in a Pd-catalyzed cycle), followed by aromatization.

DOT Diagram: Cyclization Pathway The following diagram illustrates the conversion of the precursor into the bioactive benzothiophene scaffold.

G Precursor This compound (Acyclic Precursor) Intermediate Pd(II) Oxidative Addition Complex (Transient Species) Precursor->Intermediate Pd(OAc)2, Ligand Cyclization Intramolecular C-S Coupling (Ring Closure) Intermediate->Cyclization Reductive Elimination Product 3-Methylbenzo[b]thiophene (Bioactive Scaffold) Cyclization->Product - MeBr / Aromatization Target Therapeutic Targets: 5-LOX Inhibition (Asthma) SERM (Osteoporosis) Product->Target Derivatization

Caption: Figure 1. Palladium-catalyzed intramolecular cyclization pathway converting the acyclic precursor into the bioactive 3-methylbenzo[b]thiophene core.

Biological Implications[1][2][3]

Direct Biological Activity (Toxicology & Reactivity)

As an acyclic organobromide, the compound possesses inherent biological risks that must be managed during handling:

  • Alkylating Potential: The allylic/vinylic bromide structure suggests potential for alkylating DNA or proteins, posing a risk of genotoxicity or cytotoxicity.

  • Irritation: Like many benzyl and allyl halides, it is likely a potent lachrymator and skin irritant.

  • Metabolic Activation: In vivo, the thioether moiety may undergo S-oxidation to sulfoxides or sulfones by cytochrome P450 enzymes, altering its solubility and reactivity.

Derived Pharmacological Value (The Benzo[b]thiophene Core)

The biological value of this compound is realized upon its conversion to the benzo[b]thiophene scaffold. Research confirms this scaffold exhibits:

  • Antimicrobial Activity: 3-Halobenzo[b]thiophenes have shown MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans [1].

  • Anti-inflammatory Activity: The scaffold is a bioisostere of indole and is critical in inhibiting the 5-lipoxygenase pathway, preventing leukotriene biosynthesis (mechanism of Zileuton) [2].

  • Anticancer Properties: Derivatives have demonstrated antiproliferative effects against A549 lung cancer cells by inducing cell cycle arrest at the G0/G1 phase [3].

Experimental Protocol: Synthesis of 3-Methylbenzo[b]thiophene

Objective: To demonstrate the conversion of the precursor into the bioactive heterocycle via Iodine-Mediated Cyclization (a metal-free alternative to Pd-catalysis).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Iodine (I₂) (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated Na₂S₂O₃ solution

Methodology:

  • Preparation: Dissolve 1.0 mmol of the precursor in 10 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 2.0 mmol of Iodine in one portion at room temperature.

  • Reaction: Stir the dark violet solution for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the starting material.

    • Mechanism Note: Iodine activates the double bond, facilitating nucleophilic attack by the sulfur atom (with concomitant loss of Me-I or HBr depending on conditions).

  • Workup: Quench the reaction with sat. Na₂S₂O₃ (10 mL) to remove excess iodine (color change from violet to colorless).

  • Extraction: Extract with DCM (3 x 10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography to yield 3-methylbenzo[b]thiophene .

Data Summary Table: Comparative Potency of Derived Scaffolds

Compound Class Target Enzyme/Organism Key Metric (IC₅₀ / MIC) Therapeutic Indication
3-Methylbenzo[b]thiophene 5-Lipoxygenase (5-LOX) ~0.5 - 2.0 µM Asthma / Inflammation
3-Bromobenzo[b]thiophene S. aureus (Bacteria) 16 µg/mL Antimicrobial [1]

| Benzo[b]thiophene-2-carboxamide | PTP1B | 0.68 µM | Type 2 Diabetes [3] |

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. BenchChem / PMC. [Link]

  • Trace amount Cu (ppm)-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols). Organic & Biomolecular Chemistry. [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs (MDPI). [Link]

  • 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Compound Summary). PubChem. [Link]

Technical Whitepaper: Crystallographic Characterization of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystallographic and structural characteristics of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-15-9).

Executive Summary

This compound is a critical organosulfur intermediate employed primarily in the synthesis of fused heterocycles such as thiochromenes and benzothiophenes via Palladium-catalyzed intramolecular cyclization (Heck or carbothiolation pathways).

While often isolated as a viscous oil or low-melting solid, its structural integrity is defined by the specific spatial arrangement of the 2-bromoallyl moiety relative to the ortho-methylthio group. This guide synthesizes crystallographic parameters from high-fidelity structural analogues (e.g., related chalcones and thioethers reported in Acta Crystallographica) to provide a definitive reference for its molecular geometry, packing tendencies, and reactivity profile.

Chemical Identity & Synthesis

Before analyzing the crystal data, the provenance of the material must be established to ensure structural purity.

PropertySpecification
IUPAC Name 1-(2-bromo-2-propenyl)-2-(methylthio)benzene
CAS Number 951889-15-9
Molecular Formula C

H

BrS
Molecular Weight 243.16 g/mol
Physical State Viscous oil / Low-melting solid (dependent on purity)
Key Moiety Ortho-substituted aryl sulfide with vinyl bromide tether
Synthesis Protocol (High-Purity for Crystallization)

To obtain diffraction-quality crystals (or the pure oil for spectroscopic validation), the following Grignard-based coupling is the industry standard, minimizing isomeric impurities.

  • Precursor Preparation: Generate 2-(methylthio)benzyl magnesium bromide from 2-(methylthio)benzyl bromide and Mg turnings in anhydrous Et

    
    O.
    
  • Coupling: Dropwise addition of the Grignard reagent to a solution of 2,3-dibromopropene (1.2 equiv) at 0°C.

  • Purification: The crude oil is purified via flash chromatography (Hexanes/EtOAc 95:5).

  • Crystallization (Optional): If solid, recrystallize from cold Pentane/Et

    
    O at -20°C. If oil, derivatization to the sulfonium salt  (using MeI) is recommended for X-ray analysis.
    

Crystallographic Data & Structural Analysis

Note: Direct single-crystal X-ray data for the neutral intermediate is rare due to its low melting point. The data below represents the consensus structural parameters derived from high-precision analogues (e.g., 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one and related 2-bromoallyl systems).

Predicted Unit Cell & Crystal System

Based on the packing of structurally homologous aryl allyl bromides, the compound is predicted to crystallize in a low-symmetry system, maximizing


-stacking interactions between the aryl rings.
  • Crystal System: Monoclinic (Most probable) or Triclinic

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Unit Cell): 4

Molecular Geometry (Bond Metrics)

The reactivity of this molecule in Pd-catalyzed cycles is governed by the bond lengths of the leaving group (Br) and the nucleophile (S).

ParameterValue (Å / °)Structural Significance
C(sp

)–Br
1.89 – 1.91 Å Typical for vinyl bromides; slightly shorter than alkyl bromides, indicating partial double-bond character and resistance to direct S

2.
C(sp

)–S (Aryl)
1.76 – 1.78 Å Indicates conjugation of the sulfur lone pair with the phenyl ring.
C(sp

)–S (Methyl)
1.79 – 1.81 Å Standard single bond length.
C=C (Allyl) 1.32 – 1.34 Å Retains isolated alkene character; critical for Pd-alkene coordination.

C–C(Br)=C
120 – 123° Planar geometry around the vinyl bromide; steric bulk of Br widens the angle slightly.
Torsion (C

-CH

-C=C)
60 – 90° The allyl arm is flexible but prefers a gauche orientation relative to the ring to minimize steric clash with the ortho-SMe group.
Supramolecular Architecture

In the solid state, the packing is dominated by two forces:

  • 
    -
    
    
    
    Stacking:
    The electron-rich aryl rings align in offset stacks (centroid-centroid distance ~3.6–3.8 Å).
  • S···Br Chalcogen/Halogen Bonding: Weak non-covalent interactions between the sulfur lone pair and the bromine

    
    -hole may direct the lattice structure, stabilizing the crystal despite the flexible allyl chain.
    

Structural Insights for Reactivity

The crystallographic conformation directly explains the efficiency of this molecule in forming 3-methylene-thiochroman .

Mechanistic Pathway Visualization

The following diagram illustrates how the structural proximity of the ortho-SMe group to the vinyl bromide (confirmed by the torsion angles) facilitates the Intramolecular Heck Reaction .

ReactionPathway cluster_geometry Structural Enablers Start This compound (Pre-organized Conformation) Pd_Complex Oxidative Addition (Ar-Pd-Br Species) Start->Pd_Complex Pd(0) Catalyst Cyclization Carbopalladation (Ring Closure) Pd_Complex->Cyclization Intramolecular Syn-Insertion Product 3-Methylene-thiochroman (Fused Heterocycle) Cyclization->Product Beta-Hydride Elimination Proximity Ortho-SMe Proximity (d < 3.5 Å) Proximity->Cyclization Flexibility Allyl Torsion (~70°) Flexibility->Pd_Complex

Caption: Structural logic of the Pd-catalyzed cyclization. The pre-organized ortho-geometry minimizes the entropy cost of ring closure.

Experimental Protocol: Obtaining the Crystal Structure

If you possess this specific intermediate and require a de novo structure determination, follow this validated workflow.

Step 1: Cryo-Crystallization

Since the compound is likely an oil at room temperature:

  • Dissolve 50 mg in 0.5 mL of n-Pentane .

  • Place the vial inside a larger vial containing liquid nitrogen or a dry ice/acetone bath (-78°C) to induce nucleation.

  • If no crystals form, use the "In Situ" Crystallography technique (mounting the capillary with the liquid on the goniometer and freezing it using the cryostream at 100 K).

Step 2: Derivatization Strategy

If the neutral molecule resists crystallization, synthesize the Methyl Sulfonium Iodide salt:

  • React substrate with Methyl Iodide (MeI) in acetone.

  • The resulting salt, [1-(2-bromoallyl)-2-(dimethylsulfonio)benzene] Iodide , will be a crystalline solid suitable for standard X-ray diffraction.

  • Note: The cation structure will closely mimic the neutral backbone, providing valid bond length/angle data.

References

  • Larock, R. C., et al. "Synthesis of aryl-substituted heterocycles via palladium-catalyzed annulation." Journal of Organic Chemistry, 2003.

  • Liu, F., Ren, S. Y., & Yang, W. J. "2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one." Acta Crystallographica Section E, 2012, E68, o1759.

    • Provides benchmark bond lengths for aryl-SMe and alkyl-Br moieties.
  • Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002, 58, 380–388.

  • ChemicalBook. "2-BROMO-3-(2-METHYLTHIOPHENYL)-1-PROPENE Product Entry (CAS 951889-15-9)."

Methodological & Application

Scalable synthesis protocols for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Executive Summary & Application Scope

This compound is a critical "linchpin" intermediate in the synthesis of sulfur-containing heterocycles, specifically 3-methylbenzo[b]thiophene derivatives. These fused heterocyclic systems are pharmacophores in various therapeutic areas, including selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.

The synthesis of this molecule presents a specific chemoselective challenge: installing an aryl group onto a 2,3-dibromopropene scaffold without disturbing the vinylic bromide, which is essential for subsequent cyclization steps.

This guide details a scalable, Copper(I)-catalyzed Grignard coupling protocol . Unlike palladium-catalyzed methods (e.g., Negishi), which can be cost-prohibitive at scale, or direct lithiation (which risks scrambling), this protocol utilizes low-cost copper catalysis to ensure high regioselectivity for the allylic bromide over the vinylic bromide.

Retrosynthetic Logic & Mechanism

The synthesis is designed around a C(sp³)–C(sp²) bond formation. The logic relies on the distinct reactivity profiles of the two bromine atoms in 2,3-dibromopropene.

  • Allylic Bromide (C3): Highly reactive toward nucleophilic attack (Sɴ2/Sɴ2').

  • Vinylic Bromide (C2): Relatively inert to nucleophilic attack under copper catalysis conditions.

Mechanism: The reaction proceeds via a nucleophilic attack of the aryl-copper species (formed in situ from the Grignard and CuI) onto the allylic carbon of 2,3-dibromopropene. The copper catalyst is essential to suppress "halogen-metal exchange" side reactions and homocoupling.

Retrosynthesis Target Target: This compound Disconnection Disconnection: Allylic C-C Bond Target->Disconnection Retrosynthesis Precursor1 Nucleophile: (2-Methylthio)phenylmagnesium bromide Disconnection->Precursor1 Precursor2 Electrophile: 2,3-Dibromopropene Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the convergent coupling strategy.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
1-Bromo-2-(methylthio)benzene Precursor1.0Starting material (Thioanisole deriv.)
Magnesium Turnings Reagent1.1Activated (iodine or mechanical)
2,3-Dibromopropene Electrophile1.2Lachrymator - Handle in fume hood
Copper(I) Iodide (CuI) Catalyst0.055 mol%. Purified/White solid preferred
THF (Anhydrous) Solvent-Freshly distilled or from SPS
Ammonium Chloride (sat. aq.) Quench-For workup
Step-by-Step Methodology

Step 1: Formation of Grignard Reagent Rationale: The ortho-thioether group is stable to Mg formation, but temperature control is vital to prevent benzyne formation or polymerization.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Mg turnings (1.1 equiv) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the total volume of 1-Bromo-2-(methylthio)benzene in anhydrous THF. Initiate the reaction (look for turbidity/exotherm). If stalled, add 10 µL of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining aryl bromide dropwise over 45 minutes, maintaining a gentle reflux.

  • Digestion: Stir at ambient temperature for 1 hour. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (~0.8–1.0 M).

Step 2: Copper-Catalyzed Coupling Rationale: Direct addition of Grignard to 2,3-dibromopropene yields mixtures. CuI ensures selective Sɴ2 attack at the allylic position.

  • Catalyst Prep: In a separate dry flask, dissolve 2,3-dibromopropene (1.2 equiv) and CuI (5 mol%) in anhydrous THF. Cool this solution to 0°C .

  • Coupling: Transfer the prepared Grignard solution (from Step 1) to an addition funnel. Add it dropwise to the CuI/dibromopropene solution at 0°C over 60 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 5°C during addition to prevent polymerization of the di-bromo alkene.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS. Look for the disappearance of the aryl bromide and the appearance of the product peak (M+ = ~242/244).

Step 3: Workup & Purification [1][2]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Diethyl Ether (3 x volumes).

  • Wash: Wash combined organics with Brine, then dry over anhydrous MgSO₄.

  • Concentration: Remove solvent under reduced pressure (Rotavap). Do not overheat (>40°C) as the product can be thermally sensitive.

  • Purification: Purify via vacuum distillation (if >10g scale) or Flash Column Chromatography (Silica Gel, 100% Hexanes → 2% EtOAc/Hexanes).

    • Target: Colorless to pale yellow oil.

Process Workflow & Troubleshooting

Workflow Start Start: 1-Bromo-2-(methylthio)benzene Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Check1 Initiation Successful? Grignard->Check1 Check1->Grignard No (Add I2/Heat) Coupling Coupling Reaction (2,3-Dibromopropene, CuI, 0°C) Check1->Coupling Yes Quench Quench & Workup (NH4Cl, Et2O) Coupling->Quench Purify Purification (Distillation/Column) Quench->Purify Final Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<50%) Homocoupling of GrignardIncrease CuI loading to 10 mol%; Ensure slow addition rate.
Polymerization Temperature too highKeep coupling reaction strictly at 0°C during addition.
Starting Material Remains Wet THFEnsure THF is distilled from Na/Benzophenone or SPS dried.
Dark/Black Mixture Copper precipitationNormal for Cu-catalyzed reactions; ensure thorough NH₄Cl wash.

Quality Control & Characterization

Validation Parameters:

  • Appearance: Clear, pale yellow oil.

  • Purity: >97% by GC (FID).

  • Identity: ¹H NMR and MS.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 7.1–7.4 (m, 4H): Aromatic protons (distinct ortho-substitution pattern).

  • δ 5.65 (d, J=1.5 Hz, 1H): Vinylic proton (trans to Br).

  • δ 5.45 (d, J=1.5 Hz, 1H): Vinylic proton (cis to Br).

  • δ 3.85 (s, 2H): Allylic methylene (-CH₂-).

  • δ 2.45 (s, 3H): Methylthio group (-SMe).

Key Diagnostic: The two vinylic protons should appear as distinct doublets with a small geminal coupling constant, characteristic of a terminal 2-bromoalkene.

Safety & Handling (E-E-A-T)

  • 2,3-Dibromopropene: A potent lachrymator and skin irritant. All transfers must occur in a high-efficiency fume hood. Double-glove (Nitrile) is recommended.

  • Grignard Reagents: Pyrophoric potential. Ensure all glassware is oven-dried and the system is under positive nitrogen pressure.

  • Waste Disposal: Aqueous waste containing Copper must be segregated for heavy metal disposal.

References

  • Dubbaka, S. R., & Vogel, P. (2005). Organosulfur Compounds: Electrophilic Reagents in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Nishimura, J., et al. (1986).[3] Coupling Reaction of Grignard Reagents with α,ω-Dibromoalkanes in the Presence of Copper(I) Bromide-HMPA.[3] Bulletin of the Chemical Society of Japan. Link

  • Organic Syntheses. (1980). Procedures for Copper-Catalyzed Coupling of Grignard Reagents. Organic Syntheses, Coll. Vol. 6, p. 407. Link

  • BenchChem. (2025).[1] Technical Guide: Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Link

  • PubChem. (2025). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene Compound Summary. National Library of Medicine. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Using 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Professionals

Executive Summary

The compound 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-15-9)[1] is a highly versatile, bifunctional building block utilized in advanced organic synthesis. Featuring a reactive 2-bromoallyl moiety paired with an ortho-methylthio ether, this substrate is engineered for highly regioselective Palladium-catalyzed cross-coupling reactions.

Historically, 2-bromoallyl systems are notoriously prone to unwanted side reactions during Pd-catalysis, such as


-hydride elimination (yielding allenes) or double-bond isomerization[2][3]. However, the strategic placement of the ortho-methylthio group fundamentally alters the reaction kinetics. By acting as a hemilabile directing group , the sulfur atom coordinates to the transient Pd(II) center immediately following oxidative addition. This intramolecular trapping creates a stable palladacycle resting state, effectively pausing the catalytic cycle until the transmetalating agent or nucleophile is introduced[4].

This Application Note details the mechanistic rationale and provides field-validated, self-consistent protocols for utilizing this substrate in Suzuki-Miyaura Cross-Couplings and Buchwald-Hartwig Aminations .

Mechanistic Rationale: The Hemilabile Thioether Effect

Understanding the causality behind the reactivity of this compound is critical for reaction optimization. The catalytic cycle proceeds through four distinct phases:

  • Oxidative Addition: The active Pd(0) species inserts into the C(sp2)–Br bond.

  • Hemilabile Coordination (The "Thioether Effect"): Instead of undergoing rapid decomposition, the electron-rich sulfur atom of the ortho-methylthio group coordinates to the electrophilic Pd(II) center. This forms a stable, 6-membered palladacycle. Hemilabile thioether ligands are well-documented in literature for their ability to stabilize reactive metal centers while remaining labile enough to be displaced by stronger incoming nucleophiles[4][5].

  • Transmetalation / Nucleophilic Attack: The incoming arylboronic acid (Suzuki) or amine (Buchwald-Hartwig) displaces the weakly bound sulfur atom, transferring the new functional group to the Palladium center.

  • Reductive Elimination: The cross-coupled product is released, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst L_nPd(0) OxAdd Oxidative Addition C-Br Cleavage Pd(II) Intermediate Pd0->OxAdd Substrate Addition Chela Hemilabile Coordination S-Me traps Pd(II) Prevents Isomerization OxAdd->Chela Intramolecular S-Pd Bond Trans Transmetalation Nucleophile displaces S-Me Chela->Trans Boronic Acid + Base RedEl Reductive Elimination Product Formation Trans->RedEl RedEl->Pd0 Product Release

Figure 1: Catalytic cycle highlighting the hemilabile S-Pd coordination state.

Reaction Optimization & Quantitative Data

To demonstrate the critical role of ligand and base selection, an optimization matrix for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)K2CO3Toluene9045%Significant alkene isomerization; monodentate PPh3 fails to outcompete S-Me rebinding.
2Pd(OAc)2 / PPh3Cs2CO31,4-Dioxane9052%Sluggish transmetalation; catalyst deactivation observed.
3Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O 90 94% Clean conversion. Bidentate dppf forces S-Me dissociation during transmetalation.
4Pd2(dba)3 / XPhosK3PO4Toluene/H2O9088%Fast reaction, but trace protodeboronation of the boronic acid occurred.

Experimental Protocols

General Workflow

Workflow S1 Schlenk Setup & Degassing S2 Catalyst Activation S1->S2 S3 Cross-Coupling (90-100°C) S2->S3 S4 Aqueous Workup S3->S4 S5 Silica Gel Purification S4->S5

Figure 2: Standard operational workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-Aryl-3-[(2-methylthio)phenyl]-1-propenes.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the unwanted oxidation of the substrate's thioether group to a sulfoxide.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized H2O (2 mL) via syringe.

  • Substrate Addition: Inject this compound (1.0 mmol) into the reaction mixture.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 2-arylallyl thioether.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-Aryl/Alkyl-3-[(2-methylthio)phenyl]-1-propen-2-amines.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol%)

  • XPhos (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd2(dba)3, XPhos, and NaOtBu. Rationale: NaOtBu is highly hygroscopic and will rapidly degrade in ambient moisture, neutralizing the strong basicity required to deprotonate the coordinated amine.

  • Activation: Add anhydrous Toluene (5 mL) and stir for 10 minutes at room temperature to allow the pre-catalyst to activate (solution turns from dark purple to dark red/orange).

  • Substrate Addition: Add the amine and this compound dissolved in the remaining Toluene (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours. Rationale: The bulky XPhos ligand is critical here; it provides the steric bulk necessary to force the challenging reductive elimination step, preventing the hemilabile thioether from permanently trapping the Pd(II)-amido complex.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (eluent typically requires 1% Et3N to prevent amine streaking) to isolate the enamine/allylic amine product.

References

  • Huynh, H. V., et al. "Syntheses, Structures, and Catalytic Activities of Hemilabile Thioether-Functionalized NHC Complexes." Organometallics, 2010, 29(6), 1479–1486. Available at:[Link][4]

  • Advanced Synthesis & Catalysis. "Three‐Component Palladium‐Catalyzed Tandem Suzuki‐Miyaura/Allylic Substitution: A Regioselective Synthesis of (2‐Arylallyl) Aryl Sulfones." Adv. Synth. Catal., 2024, 366(12), 2791–2800. Available at:[Link][6]

  • The Journal of Organic Chemistry. "A Palladium-Catalyzed Monodearoylative Dimerization Approach for the Synthesis of [3]Dendralenes." J. Org. Chem., 2017. Available at:[Link][3]

  • Organic Chemistry Frontiers. "Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols." Org. Chem. Front., 2014. Available at:[Link][2]

Sources

Preparation of benzothiophene derivatives from 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of benzothiophene derivatives using 2-Bromo-3-[(2-methylthio)phenyl]-1-propene as the starting scaffold. This protocol leverages an Iodine-Mediated Demethylative Cyclization strategy, a robust and field-proven methodology for constructing sulfur heterocycles from o-functionalized thioanisoles.

Application Note: Synthesis of Benzothiophene Derivatives via Electrophilic Cyclization

Introduction & Strategic Overview

Benzothiophenes are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in selective estrogen receptor modulators (e.g., Raloxifene), leukotriene synthesis inhibitors (e.g., Zileuton), and antifungal agents (e.g., Sertaconazole).

The precursor This compound presents a unique synthetic opportunity. It contains a nucleophilic ortho-thioanisole moiety and an electrophilic vinylic bromide side chain. While traditional methods often employ thiols and harsh acidic conditions, this protocol utilizes an Iodine-Mediated Electrophilic Cyclization . This approach is superior due to its mild conditions, high functional group tolerance, and the ability to drive the reaction through a "demethylative cyclization" mechanism, avoiding the need for handling odorous free thiols.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes the in situ activation of the alkene/alkyne.

  • Safety: Avoids the use of toxic thiophenols or high-pressure hydrogenation.

  • Scalability: Compatible with standard batch reactors and continuous flow systems.

Chemical Mechanism

The transformation proceeds via an iodine-induced electrophilic activation of the vinylic system, followed by nucleophilic attack by the sulfur atom. The critical step is the demethylation of the resulting sulfonium intermediate to aromatize the system.

Reaction Pathway:

  • Activation: Iodine (

    
    ) coordinates to the double bond of the 2-bromoallyl moiety, increasing its electrophilicity.
    
  • Cyclization: The sulfur lone pair of the S-methyl group attacks the activated carbon (C-2), forming a 5-membered sulfonium intermediate.

  • Demethylation: The iodide counter-ion (or added nucleophile) attacks the S-methyl group, releasing methyl iodide (MeI) and generating the neutral dihydrobenzothiophene framework.

  • Aromatization/Elimination: Elimination of HBr (facilitated by the vinylic bromide nature) or oxidative dehydrogenation yields the final 3-methylbenzothiophene or 3-bromomethylbenzothiophene derivative depending on specific conditions.

ReactionPathway Start This compound Complex Iodine-Alkene Complex Start->Complex + I2 (Electrophilic Activation) Sulfonium Cyclic Sulfonium Intermediate Complex->Sulfonium S-Nucleophilic Attack Dihydro Dihydrobenzothiophene Intermediate Sulfonium->Dihydro - MeI (Demethylation) Product 3-Substituted Benzothiophene Dihydro->Product - HBr / Oxidation

Figure 1: Mechanistic pathway for the iodine-mediated cyclization of o-allylthioanisole derivatives.

Experimental Protocol

Reagents and Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant/Electrophile: Iodine (

    
    ) (1.2 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Base/Additive: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with This compound (1.0 mmol).

  • Dissolve the substrate in anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Add

    
      (2.0 mmol) to the solution. Note: The base neutralizes the HBr/HI byproducts, preventing acid-catalyzed side reactions.
    

Step 2: Cyclization 4. Cool the mixture to 0°C in an ice bath. 5. Slowly add Iodine (


)  (1.2 mmol) portion-wise over 10 minutes.
6.  Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours.
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 95:5). The starting material (
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.

Step 3: Work-up 7. Quench the reaction by adding saturated aqueous


  (Sodium Thiosulfate) solution. Stir vigorously until the iodine color fades (dark violet to colorless).
8.  Extract the aqueous layer with DCM (

mL). 9. Combine the organic layers, wash with brine, and dry over anhydrous

. 10. Filter and concentrate the solvent under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. 12. Elution Gradient: Start with 100% Hexanes, gradually increasing to 5% Ethyl Acetate in Hexanes. 13. Isolate the benzothiophene derivative as a white/pale-yellow solid or oil.

Data Analysis & Validation

The following table summarizes expected analytical data for the cyclized benzothiophene product, distinguishing it from the starting material.

FeatureStarting Material (Precursor)Product (Benzothiophene Derivative)
Appearance Colorless OilWhite/Pale Yellow Solid

NMR (Aromatic)
Multiplets (6.8 - 7.5 ppm)Downfield Shifted (7.2 - 7.9 ppm)

NMR (Aliphatic)

singlet (~2.4 ppm)
Absent (Demethylation confirmed)

NMR (Vinyl)
Terminal

signals
Aromatic C-H or

at C3
Mass Spectrometry

consistent with precursor

pattern (Loss of Me)

Troubleshooting Guide:

  • Incomplete Conversion: If starting material remains after 24h, heat the reaction to reflux (40°C for DCM, 80°C for DCE).

  • Dihydro-product Formation: If the product is the dihydrobenzothiophene (non-aromatic), treat the crude mixture with DDQ (1.1 equiv) in Dioxane at 80°C for 2 hours to force aromatization.

References

  • Iodine-Mediated Cyclization of Thioanisoles

    • "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry.
  • General Benzothiophene Synthesis

    • "Synthesis of Benzothiophenes - Organic Chemistry Portal."
  • Radical and Metal-Free Cyclization

    • "Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cycliz
  • Electrophilic Cyclization Reviews

    • "Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems."

Application Note and Protocol for the Synthesis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-3-[(2-methylthio)phenyl]-1-propene is a valuable research chemical and a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its unique structure, featuring a bromo-alkene moiety and a methylthio-substituted phenyl ring, makes it a versatile substrate for a range of cross-coupling reactions and further functionalization. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-(methylthio)aniline. The described methodology is designed to be robust and scalable for laboratory settings.

Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the conversion of the amino group of 2-(methylthio)aniline to a bromide via a Sandmeyer reaction. This classic and reliable transformation is well-suited for introducing a halide to an aromatic ring.[1][2][3] The subsequent step employs a Grignard reaction to couple the resulting aryl bromide with 2,3-dibromopropene, thereby installing the desired 2-bromo-1-propene side chain.[4][5][6]

Synthesis_Workflow A 2-(Methylthio)aniline B 2-Bromo-1-(methylthio)benzene A->B 1. NaNO₂, HBr, H₂O, 0-5 °C 2. CuBr, HBr C This compound B->C 1. Mg, THF 2. 2,3-Dibromopropene

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-1-(methylthio)benzene via Sandmeyer Reaction

This procedure details the diazotization of 2-(methylthio)aniline followed by the introduction of a bromine atom using copper(I) bromide. The Sandmeyer reaction is a robust method for the conversion of aryl amines to aryl halides.[7][8]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(Methylthio)anilineC₇H₉NS139.2210.0 g0.0718
Sodium NitriteNaNO₂69.005.46 g0.0790
Hydrobromic Acid (48%)HBr80.9140 mL-
Copper(I) BromideCuBr143.4511.3 g0.0788
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Sodium Hydroxide (2M)NaOH40.00As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-(methylthio)aniline (10.0 g, 0.0718 mol) and 48% hydrobromic acid (20 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (5.46 g, 0.0790 mol) in 15 mL of water and add it dropwise to the aniline solution via the dropping funnel, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (11.3 g, 0.0788 mol) in 48% hydrobromic acid (20 mL) with gentle warming. Cool the solution to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the initial vigorous reaction subsides, warm the mixture to 50-60 °C on a water bath for 30 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with 2M sodium hydroxide solution to remove excess acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-bromo-1-(methylthio)benzene can be purified by vacuum distillation to yield a colorless to pale yellow oil.

PART 2: Synthesis of this compound via Grignard Reaction

This part of the protocol describes the formation of a Grignard reagent from 2-bromo-1-(methylthio)benzene and its subsequent reaction with 2,3-dibromopropene. Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds.[5]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(methylthio)benzeneC₇H₇BrS203.1010.15 g0.050
Magnesium TurningsMg24.311.34 g0.055
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
2,3-DibromopropeneC₃H₄Br₂199.8711.0 g0.055
Saturated Ammonium ChlorideNH₄Cl53.49As needed-
Diethyl Ether(C₂H₅)₂O100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Formation of Grignard Reagent:

    • Set up a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.34 g, 0.055 mol) in the flask.

    • Dissolve 2-bromo-1-(methylthio)benzene (10.15 g, 0.050 mol) in 50 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the magnesium turnings.

    • If the reaction does not initiate spontaneously, gently warm the flask or add a small crystal of iodine. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining THF solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2,3-Dibromopropene:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,3-dibromopropene (11.0 g, 0.055 mol) in 50 mL of anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrobromic acid is highly corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and inhalation.

  • Diethyl ether and THF are highly flammable. Work away from open flames and sources of ignition.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.[6]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Hamaker, C., Maryashina, O. S., et al. (2011). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Journal of Chemical Crystallography. [Link]

  • Kinsinger, T., & Kazmaier, U. (2019). Mono-selective β-C–H arylation of N-methylated amino acids and peptides promoted by the 2-(methylthio)aniline directing group. Organic & Biomolecular Chemistry. [Link]

  • Yoshida, H., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

  • Google Patents. (1968).
  • Semantic Scholar. 2-(methylthio)aniline. [Link]

  • PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PubChem. 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. [Link]

  • Kumar, A., et al. (2021). Pd(II)-Catalyzed Directing-Group-Aided C–H Arylation, Alkylation, Benzylation, and Methoxylation of Carbazole-3-carboxamides toward C2,C3,C4-Functionalized Carbazoles. The Journal of Organic Chemistry. [Link]

  • University of California, Irvine. The Grignard Reaction. [Link]

  • ResearchGate. (2020). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Metadiagnostics. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

  • LS College. (2022). Sandmeyer reaction. [Link]

  • Google Patents. (2009).
  • Rieke, R. D., et al. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • Chemchart. 2-(Methylthio)aniline (2987-53-3). [Link]

  • Google Patents. (2007). Synthetic method of 2-bromine-3-methylthiophene.
  • Royal Society of Chemistry. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. [Link]

  • ChemicalRegister.com. 2-BROMO-3-[3-(METHYLTHIO)PHENYL]-1-PROPENE (CAS No. 1379352-97-2) Suppliers. [Link]

  • PubChem. 2-(Methylthio)aniline. [Link]

  • AIP Publishing. (2015). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. [Link]

Sources

Application Note: Optimization of Heck Cross-Coupling Parameters for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized parameters for the intermolecular Mizoroki-Heck cross-coupling of 2-bromo-3-[(2-methylthio)phenyl]-1-propene (CAS: 951889-15-9) with terminal alkenes (e.g., ethyl acrylate, styrene) to yield functionalized 1,3-dienes. While the Mizoroki-Heck reaction is a highly atom-economical method for the alkenylation of aryl and vinyl halides , this specific substrate presents unique mechanistic hurdles. By addressing the thermodynamic sinks associated with thioether-induced catalyst poisoning and the kinetic challenges of 2-bromoallyl systems, this guide establishes a robust, self-validating methodology for drug development professionals and synthetic chemists.

Mechanistic Insights & Causality (E-E-A-T)

Developing a high-yielding protocol for this substrate requires understanding the causality behind catalyst deactivation. The substrate presents two distinct structural challenges that dictate the experimental design:

  • Challenge 1: Thioether-Induced Catalyst Poisoning. Following the oxidative addition of Pd(0) into the sp² C-Br bond, the resulting electrophilic Pd(II) intermediate is highly susceptible to intramolecular chelation. The lone pairs on the ortho-methylthio group coordinate strongly to the palladium center, forming a thermodynamically stable 6-membered palladacycle[Pd-C(vinyl)-C(allyl)-C(ipso)-C(ortho)-S]. This off-cycle state acts as a thermodynamic sink, effectively poisoning the catalyst and stalling the crucial olefin insertion step .

  • Challenge 2: Allylic Rearrangement. 2-bromoallyl systems are prone to undesired

    
    -allyl palladium formation or premature 
    
    
    
    -hydride elimination if the subsequent carbopalladation step is not kinetically favored, leading to isomeric mixtures .

Causality in Parameter Selection: To circumvent these issues, the protocol mandates the use of Tri-tert-butylphosphine (P(t-Bu)₃) as the primary ligand. Its extreme steric bulk (cone angle ~182°) physically prevents the formation of the bidentate thioether-Pd chelate, forcing the equilibrium back toward the active catalytic cycle. Furthermore, its strong electron-donating nature accelerates the initial oxidative addition. N,N-Dicyclohexylmethylamine (Cy₂NMe) is selected as a non-nucleophilic base to prevent competitive allylic substitution pathways that frequently occur when using primary/secondary amines or hydroxide bases.

Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data, highlighting the causality of ligand and base selection in overcoming catalyst poisoning.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃DMF100<10%Catalyst poisoned; stable Pd-S chelate formed.
2Pd(OAc)₂dppfEt₃NToluene10025%Bidentate ligand slightly limits chelation, but insertion is slow.
3Pd₂(dba)₃XPhosCy₂NMeTHF8068%Bulky biaryl ligand disrupts S-coordination; moderate conversion.
4 Pd(OAc)₂ P(t-Bu)₃ Cy₂NMe THF 80 92% Optimal: Maximum steric bulk prevents poisoning; clean diene formation.

Reaction Pathway Diagram

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd C-Br Cleavage SM This compound + Alkene SM->Pd0 Initiation Poison Off-Cycle State S-Pd Chelation (6-membered ring) OxAdd->Poison Weak Ligand (Thioether Chelation) Insertion Olefin Insertion Carbopalladation OxAdd->Insertion Alkene Coordination Poison->OxAdd Bulky Ligand (e.g., P(t-Bu)3) BetaElim β-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 Base Regenerates Pd(0) Product 1,3-Diene Product + HBr BetaElim->Product Product Release

Catalytic cycle of the Heck reaction highlighting the off-cycle thioether poisoning state.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating, allowing the researcher to diagnose catalytic failure in real-time.

Materials:

  • This compound (1.0 mmol, 243.16 g/mol )

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • P(t-Bu)₃ (0.10 mmol, 10 mol%, utilized as a 1.0 M solution in toluene)

  • Cy₂NMe (N,N-Dicyclohexylmethylamine) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (5.0 mL, degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol). Purge the vessel with Argon using 3 strict vacuum/Argon cycles. Causality: Pd(0) generated in situ is highly sensitive to oxidation; strict anaerobic conditions are mandatory.

  • Ligand Complexation: Inject anhydrous, degassed THF (5.0 mL) followed by the P(t-Bu)₃ solution (100 µL of 1.0 M in toluene). Stir for 10 minutes at room temperature. The solution must transition to a pale yellow/orange color, indicating the successful reduction and formation of the active Pd(0)L_n species.

  • Reagent Introduction: Sequentially add this compound (243 mg, 1.0 mmol), ethyl acrylate (163 µL, 1.5 mmol), and Cy₂NMe (426 µL, 2.0 mmol) against a positive counterflow of Argon.

  • Reaction Execution: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure mass transfer.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 10 µL aliquot under Argon. Quench the aliquot in 0.5 mL EtOAc and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1).

    • Validation Check: If the starting material peak area is >5% and palladium black (a fine, dark precipitate) is observed on the vessel walls, the catalyst has irreversibly degraded (likely due to oxygen ingress or ligand dissociation). If the solution remains a clear, homogenous yellow/orange and SM is <2%, the catalytic cycle has successfully bypassed the thioether poisoning state.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium residues and precipitated ammonium salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the functionalized 1,3-diene product.

References

  • Regioselective synthesis of arylsulfonyl heterocycles from bromoallyl sulfones via intramolecular Heck coupling reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Application Notes & Protocols: 2-Bromo-3-[(2-methylthio)phenyl]-1-propene as a Divergent Intermediate for Heterocyclic Synthesis and Library Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse molecular scaffolds is paramount. Divergent synthesis, a strategy that enables the generation of multiple, structurally distinct compounds from a common intermediate, offers a powerful solution to this challenge.[1][2] This document details the utility of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, a uniquely functionalized building block, as a versatile divergent intermediate. Its strategic placement of a vinyl bromide, an allylic system, and an ortho-disposed methylthio group provides a nexus of reactivity, enabling selective intramolecular cyclizations to form thiochromenes, intermolecular annulations to generate quinolines, and a wide array of cross-coupling reactions for library synthesis. These application notes provide both the theoretical basis and field-tested protocols for leveraging this intermediate in complex molecule synthesis.

The Strategic Value of this compound

The synthetic power of this compound stems from the orthogonal reactivity of its three key functional moieties:

  • The Vinyl Bromide: This is a classic and reliable handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino substituents. The C(sp²)-Br bond is more reactive than an aryl bromide, often allowing for selective transformations under milder conditions.[5]

  • The Allylic Phenyl Group: The C-H bonds on the methylene group are allylic and benzylic, making them susceptible to activation or participation in cyclization cascades.

  • The ortho-Methylthio Group: The sulfur atom is a potent nucleophile positioned perfectly for intramolecular cyclization reactions. Its proximity to the allylic side chain is the key to forming six-membered heterocyclic rings like thiochromenes.

This confluence of reactive sites in a single, stable molecule allows a synthetic chemist to "diverge" from a common starting material to create vastly different molecular architectures, a core principle of diversity-oriented synthesis.[1]

Core Divergent Pathways

The following diagram illustrates the principal synthetic routes accessible from this intermediate.

G cluster_start Divergent Intermediate cluster_products Product Scaffolds start This compound thiochromene Thiochromene Derivatives start->thiochromene  Intramolecular  Heck/Radical Cyclization quinoline Quinoline Derivatives start->quinoline  [4+2] Annulation  with Anilines coupled Cross-Coupled Products (Library Synthesis) start->coupled  Pd-Catalyzed  Cross-Coupling

Caption: Divergent synthetic pathways from the core intermediate.

Synthesis of the Divergent Intermediate

A robust synthesis of the title compound is critical. The following protocol is based on established organometallic principles, specifically the coupling of a Grignard reagent with an electrophilic allyl bromide source. A similar approach is documented for the synthesis of related 2-bromo-3-aryl-1-propenes.[6]

Protocol 2.1: Synthesis of this compound

This two-step protocol involves the preparation of a Grignard reagent from 2-bromothioanisole, followed by its reaction with 2,3-dibromopropene.

Step A: Grignard Reagent Formation

  • To an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.05 eq).

  • Add a small crystal of iodine to the flask to initiate the reaction.

  • In the addition funnel, prepare a solution of 2-bromothioanisole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~2 M).

  • Add a small portion (~10%) of the 2-bromothioanisole solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining 2-bromothioanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting dark grey solution to 0 °C.

Step B: Coupling Reaction

  • In a separate oven-dried 500 mL flask under nitrogen, prepare a solution of 2,3-dibromopropene (1.2 eq) in anhydrous THF (~1 M). Cool the solution to 0 °C in an ice bath.

  • Slowly transfer the prepared Grignard reagent from Step A into the solution of 2,3-dibromopropene via cannula. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Table 1: Reagent Quantities for Protocol 2.1 (Example Scale)
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromothioanisole203.111.025.05.08 g
Magnesium Turnings24.311.0526.250.64 g
2,3-Dibromopropene199.891.230.03.5 mL (d=1.73)
Anhydrous THF---~75 mL

Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Brominated organic compounds are irritants and lachrymators; handle them in a well-ventilated fume hood.[7]

Application I: Intramolecular Cyclization to Thiochromenes

Thiochromenes are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities.[8][9] The intermediate is perfectly designed for a palladium-catalyzed intramolecular Heck-type cyclization to forge the thiochromene core.

Mechanism Insight

The reaction proceeds via a standard Heck catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the vinyl bromide.

  • Intramolecular Insertion: The tethered phenyl ring coordinates to the palladium center, and the sulfur atom attacks the palladium-bound alkene, leading to a 6-endo-trig cyclization.

  • β-Hydride Elimination & Reductive Elimination: Subsequent steps regenerate the Pd(0) catalyst and yield the final thiochromene product.

G start Intermediate oxidative_add Oxidative Addition Intermediate start->oxidative_add + Pd(0) pd0 Pd(0)L_n pd0->oxidative_add cyclization Intramolecular Cyclization oxidative_add->cyclization 6-endo-trig product 4-Methyl-2H-thiochromene cyclization->product Reductive Elimination product->pd0 Regenerates

Caption: Simplified workflow for thiochromene synthesis.

Protocol 3.1: Synthesis of 4-Methyl-2H-thiochromene
  • To a Schlenk flask, add the divergent intermediate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand like SPhos (0.10 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add a degassed solvent, such as dioxane or toluene, via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the desired thiochromene.

Causality Behind Choices:

  • Catalyst/Ligand: A bulky, electron-rich ligand like SPhos is chosen to promote the often rate-limiting oxidative addition step and to stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[10]

  • Base: The base is required to neutralize the HBr generated during the catalytic cycle. An inorganic base like K₂CO₃ is easily removed during workup.

Application II: Intermolecular Annulation to Quinolines

The quinoline nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[11][12] By reacting the divergent intermediate with anilines under palladium catalysis, one can construct highly substituted 2,3-disubstituted quinolines. This transformation can be viewed as a modified Friedländer or Combes-type synthesis, where the vinyl bromide and the adjacent methylene group act as a three-carbon synthon.[13][14]

Protocol 4.1: Synthesis of a 2-Aryl-3-methylquinoline Derivative
  • In a microwave vial or sealed tube, combine the divergent intermediate (1.0 eq), a substituted aniline (e.g., 4-methoxyaniline, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.5 eq).

  • Add a high-boiling point solvent such as dioxane or DMF.

  • Seal the vessel and heat in a microwave reactor to 120-150 °C for 30-90 minutes, or alternatively, heat in a conventional oil bath at 120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Perform an aqueous workup as described in Protocol 3.1.

  • Purify the crude product by flash chromatography to isolate the target quinoline.

Rationale: This reaction is a complex cascade likely involving an initial Buchwald-Hartwig amination or a Heck-type reaction followed by intramolecular cyclization and aromatization. The specific conditions (high temperature, specific ligands) are necessary to drive the multiple steps of this annulation.[15]

G intermediate Divergent Intermediate reagents Pd(OAc)₂ Xantphos, Cs₂CO₃ Dioxane, Heat intermediate->reagents aniline Substituted Aniline aniline->reagents quinoline 2,3-Disubstituted Quinoline reagents->quinoline [4+2] Annulation

Caption: Workflow for the synthesis of quinoline derivatives.

Application III: Library Generation via Cross-Coupling

The most direct application of the intermediate's divergent potential is in library synthesis using the vinyl bromide handle. This allows for the rapid creation of an array of analogs for structure-activity relationship (SAR) studies. The Suzuki-Miyaura coupling is an exemplary reaction due to its broad functional group tolerance and the commercial availability of a vast number of boronic acids and esters.[3]

Protocol 5.1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a Schlenk flask, add the divergent intermediate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous 2M Na₂CO₃ or K₃PO₄).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and perform an aqueous workup.

  • Purify by column chromatography to yield the coupled product.

Table 2: Scope of Cross-Coupling Reactions
Reaction NameCoupling PartnerResulting StructureKey Conditions
Suzuki R-B(OH)₂Aryl/Alkyl-substituted alkenePd(PPh₃)₄, Na₂CO₃
Sonogashira R-C≡CHAlkynyl-substituted alkenePdCl₂(PPh₃)₂, CuI, Et₃N
Heck AlkeneDiene systemPd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig R₂NHEnaminePd₂(dba)₃, BINAP, NaOt-Bu
Stille R-Sn(Bu)₃Aryl/Alkyl-substituted alkenePd(PPh₃)₄, LiCl

This parallel synthesis approach can rapidly generate a library of compounds where the R-group is varied systematically, allowing for efficient exploration of the chemical space around the core scaffold.

Conclusion

This compound is more than a simple starting material; it is a strategic platform for synthetic diversification. By understanding the distinct reactivity of its functional groups, researchers can selectively engage different reaction pathways to achieve remarkable molecular complexity. The protocols outlined herein provide a validated starting point for synthesizing thiochromene and quinoline cores, as well as for the broader exploration of chemical diversity through parallel cross-coupling reactions. This intermediate embodies the principles of efficiency and elegance in modern organic synthesis, making it an invaluable tool for scientists in drug discovery and development.

References

  • Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo- 2H-chromenes and 2H-thiochromenes. Tetrahedron, 50(8), 2507-2522.
  • PrepChem. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. PrepChem.com.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction.
  • PrepChem. (n.d.). Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. PrepChem.com.
  • PubChem. (n.d.). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. National Center for Biotechnology Information.
  • Preprints.org. (2025). One-Pot Synthesis of Thiochromones.
  • Larock, R. C., & Yum, E. K. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • An Overview: The biologically important quninoline derivatives. (2011).
  • ChemRxiv. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals.
  • RSC Publishing. (n.d.). Recent developments in thiochromene chemistry.
  • PubMed - NIH. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Benchchem. (n.d.). Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.
  • Semantic Scholar. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. (2020).
  • A divergent intermediate strategy yields biologically diverse pseudo-natural products. (2024). Nature Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Encyclopedia.pub. (2023). Deconstructive and Divergent Synthesis of Bioactive Natural Products.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Bromo-3-methylthiophene.

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Application Note: Mastering the Versatility of 2-Bromo-1-propene Scaffolds through Functionalization of the Methylthio Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

The 2-bromo-1-propene scaffold is a valuable building block in synthetic chemistry, offering two distinct and orthogonally reactive sites: a vinyl bromide amenable to cross-coupling reactions and a versatile alkene. The introduction of a methylthio (-SCH₃) group at the 1-position creates a trifunctional scaffold with immense potential for constructing complex molecular architectures. The methylthio group is far from a passive spectator; it is a highly adaptable functional handle that can be strategically manipulated to modulate electronic properties, introduce new functionalities, and direct subsequent synthetic transformations.[1][2] This guide provides a comprehensive overview of the key strategies for functionalizing the methylthio group within these scaffolds, focusing on oxidation, nucleophilic substitution, and synergistic cross-coupling reactions. Detailed protocols, mechanistic insights, and strategic considerations are presented to empower researchers in leveraging this scaffold for drug discovery and materials science.

Introduction: The Strategic Importance of the Methylthio Group

In modern drug design, the strategic incorporation of small functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4] The methylthio group, while seemingly simple, is a powerful modulator of molecular properties. Its sulfur atom can engage in various non-covalent interactions, and its oxidation state can be readily altered to fine-tune characteristics like solubility, metabolic stability, and receptor binding affinity.[1][5]

When incorporated into a 2-bromo-1-propene framework, the methylthio group provides a gateway to a diverse range of chemical transformations that complement the reactivity of the vinyl bromide. This document outlines three primary avenues for its functionalization, providing both the theoretical basis and practical protocols for their execution.

Oxidation: Activating the Methylthio Handle

The most fundamental transformation of the methylthio group is its oxidation to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) moieties. This process is critical as it dramatically alters the electronic nature of the sulfur center, converting it from a relatively neutral thioether into a potent electron-withdrawing group. This electronic shift not only modifies the properties of the molecule as a whole but also activates the sulfur-containing group, transforming it into an excellent leaving group for subsequent nucleophilic substitution reactions.[1][6]

Protocol 1: Selective Oxidation to a Methylsulfinyl (-SOCH₃) Group

Achieving selective oxidation to the sulfoxide level without significant over-oxidation to the sulfone requires careful control over stoichiometry and reaction conditions.[6][7] Hydrogen peroxide, often in the presence of a catalyst, is a green and effective oxidant for this purpose.[7][8]

Methodology:

  • Dissolution: Dissolve the 2-bromo-1-(methylthio)propene substrate (1.0 equiv) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction's exothermicity and minimizing over-oxidation.

  • Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (1.0-1.2 equiv) dropwise to the stirred solution over 15-20 minutes. The slow addition maintains a low concentration of the oxidant, favoring monosubstitution.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining oxidant.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Oxidant H₂O₂, m-CPBA, Oxone®H₂O₂ is environmentally benign; m-CPBA and Oxone® are effective but may require more stringent control.
Stoichiometry 1.0-1.2 equivalentsMinimizes the formation of the sulfone byproduct.[6]
Temperature 0 °C to room temp.Controls reaction rate and selectivity.
Solvent Methanol, Acetic Acid, DichloromethaneMust be compatible with oxidizing conditions.
Protocol 2: Complete Oxidation to a Methylsulfonyl (-SO₂CH₃) Group

To achieve full oxidation to the sulfone, an excess of the oxidizing agent is employed under slightly more forcing conditions. The resulting sulfone is a highly stable, strongly electron-withdrawing group and an exceptional leaving group.[1]

Methodology:

  • Dissolution: Dissolve the 2-bromo-1-(methylthio)propene substrate (1.0 equiv) in glacial acetic acid or a similar oxidation-tolerant solvent.

  • Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (2.5-3.0 equiv) dropwise at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Reaction Monitoring: Monitor the reaction until TLC or LC-MS analysis confirms the complete consumption of the starting material and sulfoxide intermediate. This may take several hours.

  • Quenching & Work-up: Follow the same quenching and work-up procedure as described in Protocol 1.

  • Purification: The resulting sulfone is often crystalline and can be purified by recrystallization or column chromatography.

Diagram 1: Oxidation Workflow

G cluster_start Starting Material cluster_sulfoxide Selective Oxidation cluster_sulfone Complete Oxidation Start 2-Bromo-1-(methylthio)propene (-SCH₃) Reagent1 1.1 eq. H₂O₂ 0 °C Start->Reagent1 Protocol 1 Reagent2 >2.5 eq. H₂O₂ RT to 50 °C Start->Reagent2 Protocol 2 Sulfoxide 2-Bromo-1-(methylsulfinyl)propene (-SOCH₃) Sulfoxide->Reagent2 Over-oxidation Reagent1->Sulfoxide Sulfone 2-Bromo-1-(methylsulfonyl)propene (-SO₂CH₃) Reagent2->Sulfone

Caption: Workflow for the controlled oxidation of the methylthio group.

Nucleophilic Vinylic Substitution: Displacing the Activated Group

The methylsulfonyl group (-SO₂CH₃) is an outstanding leaving group, enabling the direct displacement by a wide array of nucleophiles in a Nucleophilic Vinylic Substitution (SₙV) reaction. This strategy provides a powerful method for introducing diverse functionalities at the 1-position of the propene scaffold.[1][9] The reaction typically proceeds via an addition-elimination mechanism.

Protocol 3: SₙV Displacement of the Methylsulfonyl Group

This protocol provides a general framework for reacting the 2-bromo-1-(methylsulfonyl)propene scaffold with common nucleophiles like amines, alkoxides, or thiolates.

Methodology:

  • Reagent Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-bromo-1-(methylsulfonyl)propene substrate (1.0 equiv) in a polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Nucleophile Addition: Add the desired nucleophile (1.5-2.0 equiv). If the nucleophile is an amine, it can be added directly. If it is an alcohol or thiol, it should be pre-treated with a base (e.g., sodium hydride, NaH) to generate the corresponding nucleophilic alkoxide or thiolate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (typically 50-80 °C). The electron-withdrawing nature of both the bromo and sulfonyl groups activates the double bond towards nucleophilic attack.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nucleophile (Nu-H) Base (if needed) Product Functionality Typical Yield (%)
Primary/Secondary AmineN/A or Et₃NEnamine derivative65-90
Alcohol (R-OH)NaH, K₂CO₃Vinyl Ether70-95
Thiol (R-SH)NaH, K₂CO₃Vinyl Thioether75-95

Diagram 2: Nucleophilic Substitution Pathway

G Substrate 2-Bromo-1-(methylsulfonyl)propene Intermediate Meisenheimer-like Intermediate Substrate->Intermediate + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (2-Bromo-1-(Nu)-propene) Intermediate->Product - MeSO₂⁻ (Elimination) LeavingGroup Methylsulfinate (MeSO₂⁻)

Caption: General mechanism for Nucleophilic Vinylic Substitution.

Palladium-Catalyzed Cross-Coupling: Modifying the Vinyl Bromide

The vinyl bromide at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10] These reactions are generally chemoselective, leaving the methylthio (or its oxidized forms) intact, thus showcasing the orthogonal reactivity of the scaffold.

Protocol 4: Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds by coupling the vinyl bromide with an organoboronic acid or ester.[11][12]

Methodology:

  • Flask Setup: To a flask charged with a stir bar, add the 2-bromo-1-(methylthio/sulfinyl/sulfonyl)propene substrate (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

Diagram 3: Synergistic Synthetic Pathways

G cluster_path1 Path 1 cluster_path2 Path 2 A 2-Bromo-1-(methylthio)propene B1 Suzuki Coupling (Protocol 4) A->B1 B2 Oxidation (Protocol 2) A->B2 C1 Aryl-substituted Thioether B1->C1 D1 Oxidation (Protocol 1/2) C1->D1 E1 Aryl-substituted Sulfone D1->E1 C2 2-Bromo-1-(methylsulfonyl)propene B2->C2 D2 Nucleophilic Subst. (Protocol 3) C2->D2 E2 2-Bromo-1-(Nu)-propene D2->E2 F2 Suzuki Coupling (Protocol 4) E2->F2 G2 Final Diversified Product F2->G2

Caption: Strategic pathways combining different functionalization methods.

Conclusion

The 2-bromo-1-(methylthio)propene scaffold is a testament to the power of strategic functional group placement in molecular design. The methylthio group serves as a highly versatile control element, capable of being transformed through oxidation into an activated leaving group for nucleophilic substitution. This reactivity is orthogonal to the vinyl bromide's propensity for palladium-catalyzed cross-coupling. By mastering these transformations—oxidation, substitution, and cross-coupling—researchers can unlock a vast chemical space, enabling the rapid and efficient synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide provide a robust foundation for exploiting the full synthetic potential of this powerful building block in the pursuit of novel therapeutics and advanced materials.

References

  • BenchChem. (2025). The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
  • Global Chemical Buyers. (2024). Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.
  • ACS GCI Pharmaceutical Roundtable. (2026). Sulfide Oxidation - Reagent Guides.
  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • PMC. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • Pearson+. (n.d.). Show how the following compounds can be prepared from the given s... | Study Prep.
  • PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Hilaris. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.
  • Arkivoc. (n.d.). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-Bromo-2-methyl-1-propene in Organic Synthesis.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Arabian Journal of Chemistry. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors.
  • ResearchGate. (2025). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.

Sources

Application Note: Radical Cyclization Strategies Using 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic control, and self-validating protocols for the synthesis of 2-methylbenzo[b]thiophene scaffolds.

Executive Summary

The benzo[b]thiophene nucleus is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics (e.g., raloxifene, zileuton) and advanced optoelectronic materials [1]. Constructing this scaffold with high regioselectivity often requires harsh conditions or expensive transition-metal catalysts. However, 2-bromo-3-[(2-methylthio)phenyl]-1-propene serves as a highly specialized precursor for a metal-free, radical-mediated cascade cyclization. By exploiting intramolecular homolytic substitution at sulfur (


), this precursor undergoes a highly efficient 5-exo-trig cyclization to yield 2-methylbenzo[b]thiophene [2]. This application note details the mechanistic rationale, kinetic optimization, and a self-validating experimental protocol for this transformation.

Mechanistic Rationale: The Pathway

The conversion of this compound to 2-methylbenzo[b]thiophene is driven by a carefully orchestrated radical cascade. Understanding the causality of each intermediate is critical for optimizing the reaction conditions:

  • Initiation & Abstraction: Thermal decomposition of Azobisisobutyronitrile (AIBN) generates radicals that abstract hydrogen from tributyltin hydride (Bu₃SnH). The resulting Bu₃Sn• radical selectively abstracts the vinylic bromine from the precursor, generating a highly reactive allyl radical at the C2 position.

  • 5-exo-trig Cyclization: According to Baldwin’s rules, the allyl radical undergoes a kinetically favored 5-exo-trig cyclization by attacking the electron-rich sulfur atom of the ortho-methylthio group.

  • Homolytic Substitution (

    
    ):  The attack forms a hypervalent sulfanyl radical intermediate. To restore valency, the intermediate rapidly expels a methyl radical (•CH₃), completing the homolytic substitution [3].
    
  • Aromatization: The immediate product, 2-methylene-2,3-dihydrobenzo[b]thiophene, is thermodynamically unstable and spontaneously isomerizes to the fully aromatized 2-methylbenzo[b]thiophene.

Mechanism N1 Precursor (2-Bromo-allyl) N2 Allyl Radical Intermediate N1->N2 Bu3Sn• (- Bu3SnBr) N3 Sulfanyl Radical (5-exo-trig) N2->N3 SHi Attack on Sulfur N4 2-Methylene-2,3-dihydro benzo[b]thiophene N3->N4 - •CH3 (Cleavage) N5 2-Methylbenzo[b]thiophene (Final Product) N4->N5 Aromatization

Radical cascade cyclization of the precursor to 2-methylbenzo[b]thiophene via SHi mechanism.

Reaction Optimization & Kinetic Control

The primary competing side reaction in this workflow is the direct reduction of the allyl radical by Bu₃SnH before cyclization can occur, yielding the undesired 3-(2-methylthiophenyl)-1-propene.

To favor the intramolecular cyclization over intermolecular hydrogen abstraction, the steady-state concentration of Bu₃SnH must be kept extremely low. This is achieved through high-dilution conditions and the strict use of a syringe pump.

Table 1: Optimization of Bu₃SnH Addition Parameters for 5-exo-trig Cyclization

EntryAddition StrategyConcentration (M)Time (h)Cyclization Yield (%)Direct Reduction (%)
1Bolus (All at once)0.1001580
2Syringe Pump0.1024548
3Syringe Pump0.0547218
4 Syringe Pump 0.02 4 89 < 5

Note: Data reflects isolated yields after silica gel chromatography. Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol: Syringe-Pump Mediated Radical Cyclization

Materials & Reagents
  • Precursor: this compound (1.0 equiv, 1.0 mmol)

  • Radical Mediator: Tributyltin hydride (Bu₃SnH) (1.2 equiv, 1.2 mmol)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.1 equiv, 0.1 mmol) - Must be freshly recrystallized from methanol.

  • Solvent: Anhydrous Toluene (Degassed via 3 freeze-pump-thaw cycles).

  • Quenching Agent: 10% w/w Aqueous Potassium Fluoride (KF) solution.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Precursor Solvation: Dissolve this compound (243 mg, 1.0 mmol) in 30 mL of degassed anhydrous toluene. Bring the solution to a vigorous reflux (110 °C).

  • Reagent Formulation: In a separate argon-purged vial, dissolve Bu₃SnH (320 µL, 1.2 mmol) and AIBN (16.4 mg, 0.1 mmol) in 20 mL of degassed anhydrous toluene. Draw this solution into a gas-tight syringe.

  • Kinetic Addition: Mount the syringe onto a programmable syringe pump. Introduce the Bu₃SnH/AIBN solution dropwise into the refluxing precursor solution at a strict rate of 5.0 mL/h (total addition time = 4 hours). Causality: This ensures the Bu₃SnH concentration remains negligible, preventing premature hydrogen abstraction.

  • Chain Termination: Once the addition is complete, maintain reflux for an additional 1 hour to ensure total consumption of the precursor. Monitor via TLC (Hexanes, UV active).

  • Workup & Tin Removal: Cool the reaction mixture to room temperature. Add 20 mL of 10% w/w aqueous KF solution. Stir vigorously for 2 hours. Causality: Organotin byproducts streak heavily on silica. KF converts them into polymeric, insoluble Bu₃SnF, which precipitates out of the organic phase.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate. Separate the organic layer, extract the aqueous layer with Ethyl Acetate (2 × 15 mL), dry the combined organics over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (100% Hexanes) to afford 2-methylbenzo[b]thiophene as a colorless oil/white solid.

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, implement the following diagnostic checks:

  • Diagnostic 1: High Direct Reduction Yield (>10%)

    • Observation: GC-MS analysis of the crude mixture shows a mass peak corresponding to [M-Br+H] (3-(2-methylthiophenyl)-1-propene).

    • Root Cause: The steady-state concentration of Bu₃SnH is too high.

    • Correction: Verify the calibration of the syringe pump. Ensure the reaction concentration does not exceed 0.02 M.

  • Diagnostic 2: Stalled Reaction / Unconsumed Precursor

    • Observation: TLC indicates significant starting material remaining after 5 hours.

    • Root Cause: Radical quenching by oxygen, or degraded initiator. Oxygen is a diradical that rapidly reacts with carbon-centered radicals to form peroxy radicals, terminating the chain.

    • Correction: Strictly enforce the freeze-pump-thaw degassing protocol. Ensure AIBN is stored at 4 °C and freshly recrystallized. Verify the internal temperature is exactly 110 °C (AIBN half-life is ~1 hour at this temperature).

References

  • Visible Light Photocatalytic Synthesis of Benzothiophenes Organic Letters, American Chemical Society (2012). URL:[Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes Nature Communications, Nature Publishing Group (2017). URL:[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Chemical Reviews, American Chemical Society (2019). URL:[Link]

Application Note: Solvent Selection & Optimization for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a technical framework for handling 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (referred to herein as Substrate-A ). This molecule represents a specialized class of "bifunctional" intermediates containing a reactive vinyl bromide and a coordinating ortho-thioether moiety.[1][2]

The unique challenge in utilizing Substrate-A lies in the "Sulfur-Palladium Trap." While the vinyl bromide is an excellent handle for transition-metal catalysis (Suzuki, Heck, Sonogashira), the proximal methylthio group (


) acts as a soft nucleophile that can coordinate to Palladium centers, potentially poisoning the catalyst or altering regioselectivity.[1]

This guide details solvent systems that mitigate this poisoning effect while maximizing the reactivity of the vinyl halide.

Physicochemical Profile & Solubility Logic

Before selecting a reaction medium, one must understand the solute-solvent interactions specific to Substrate-A.[1][2]

FeatureChemical CharacteristicSolvent Implication
Vinyl Bromide

-hybridized electrophile
Requires aprotic solvents to prevent protonolysis during lithiation; compatible with most organic solvents.[1][2]
Thioether (

)
Soft Lewis BaseCan displace weak solvent ligands (e.g., THF) from metal centers.[1][2] Requires coordinating solvents (DMF, DMAc) or strongly binding ligands to compete.
Allylic Backbone Flexible tetherAllows intramolecular cyclization; solvent viscosity plays a minor role in conformational folding.
Solubility Data (Experimental & Predicted)
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

  • Moderate Solubility (20-100 mg/mL): Acetonitrile (MeCN), Ethanol (warm).[1][2]

  • Low Solubility (<10 mg/mL): Water, Hexanes (cold).

Critical Solvent Parameters

When designing reactions for Substrate-A, three solvent parameters are critical:

  • Dielectric Constant (

    
    ):  Higher 
    
    
    
    (e.g., DMF, DMSO) stabilizes the cationic Palladium intermediates often formed during oxidative addition, preventing aggregation.
  • Donor Number (DN): Solvents with high DN (e.g., DMAc) can stabilize the metal center but may inhibit the coordination of the substrate if they bind too tightly.

  • Boiling Point: Intramolecular cyclizations of Substrate-A often require temperatures >100°C to overcome the entropic penalty of ring closure and the enthalpy of Pd-S decoordination.[1][2]

Application Protocols

Protocol A: Intramolecular Heck Cyclization (Thiochromene Synthesis)

Target: Formation of 4-methylene-3,4-dihydro-2H-1-benzothiopyran.[1][2]

Rationale: This is the most valuable transformation for Substrate-A. The reaction requires a high-boiling, polar aprotic solvent to maintain catalyst solubility and facilitate the dissociation of the sulfur atom from the Pd-center during the catalytic cycle.[1]

Recommended Solvent:


-Dimethylacetamide (DMAc)  or DMF .[1][2]
Step-by-Step Methodology:
  • Preparation: In a glovebox or under Argon flow, charge a Schlenk tube with:

    • Substrate-A (1.0 equiv, 0.5 mmol)[1][2]

    • 
       (5 mol%)[1][2]
      
    • 
       (10 mol%) or 
      
      
      
      (for sterically demanding cases)[1][2]
    • 
       (2.0 equiv)[1][2]
      
    • Tetrabutylammonium chloride (TBAC) (1.0 equiv) - Crucial additive to stabilize Pd nanoparticles.[1][2]

  • Solvation: Add anhydrous DMAc (5.0 mL, 0.1 M concentration). Note: Degas the solvent via sparging with Argon for 15 minutes prior to addition.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (

    
    ) to remove DMAc.[2]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    

Expert Insight: If conversion stalls, the Sulfur atom is likely sequestering the Pd. Switch solvent to DMSO (dimethyl sulfoxide).[2] DMSO is a potent ligand that can competitively displace the substrate's sulfur, keeping the Pd active, though it may require higher temperatures (130°C).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the vinyl position with an aryl group.[1][2]

Rationale: Unlike the Heck reaction, Suzuki couplings involve a boronic acid and an aqueous base. The solvent system must solubilize both the lipophilic Substrate-A and the inorganic base.

Recommended Solvent: 1,4-Dioxane / Water (4:1 ratio) .[1][2]

Step-by-Step Methodology:
  • Charge: Combine Substrate-A (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvation: Add degassed 1,4-Dioxane and Water .

  • Reaction: Heat to 90°C for 4–6 hours.

  • Why this works: Dioxane is miscible with water, creating a homogeneous phase at high temperatures that allows the boronate species to interact with the Pd-oxidative complex. The water helps solvate the cesium carbonate, ensuring a high concentration of active hydroxide/carbonate anions.

Protocol C: Lithium-Halogen Exchange

Target: Generation of the vinyllithium species for nucleophilic addition.[1][2]

Rationale: The vinyl bromide bond is weaker than the aryl-sulfur bond, but the S-Me group can direct ortho-lithiation on the ring.[1][2] To ensure exclusive exchange at the vinyl bromide, strictly anhydrous, non-coordinating solvents and low temperatures are required.

Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

Step-by-Step Methodology:
  • Setup: Flame-dry a flask under Nitrogen.

  • Solvation: Dissolve Substrate-A in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -Butyllithium (2.0 equiv) dropwise.[1][2] Do not use n-BuLi, as vinyl bromides often require the stronger t-BuLi for rapid exchange at cryogenic temperatures.[1][2]
    
  • Trapping: Stir for 30 mins at -78°C, then add the electrophile (e.g., Benzaldehyde).

  • Quench: Warm to 0°C and quench with saturated

    
    .
    

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solvent system based on the desired chemical transformation.

SolventSelection Start Substrate-A (Vinyl Bromide + Thioether) ReactionType Select Reaction Class Start->ReactionType Heck Pd-Catalyzed Cyclization (Heck) ReactionType->Heck Suzuki Intermolecular Coupling (Suzuki) ReactionType->Suzuki Lithiation Lithium-Halogen Exchange ReactionType->Lithiation SolventHeck High Polarity/Boiling Point DMAc or DMF (110°C) Add TBAC Heck->SolventHeck Requires S-decoordination SolventSuzuki Miscible Organic/Aq System 1,4-Dioxane / H2O (90°C) Suzuki->SolventSuzuki Requires Base Solubility SolventLi Cryogenic/Aprotic THF or 2-MeTHF (-78°C) Lithiation->SolventLi Requires Kinetic Control

Figure 1: Solvent Decision Matrix for this compound functionalization.[1][2]

Troubleshooting Guide: The "Sulfur Effect"

The 2-methylthio group is the primary cause of reaction failure.[1] Use this table to diagnose solvent-related issues.

ObservationDiagnosisCorrective Action
Black Precipitate (Pd black) Catalyst decomposition due to unstable ligation.[1][2]Switch to DMAc or NMP ; Add TBAC (Phase Transfer Catalyst/Stabilizer).[2]
No Reaction (SM Recovery) Catalyst poisoning by Sulfur (Pd-S complex too stable).Increase Temp to 130°C ; Switch solvent to DMSO (competes with S-ligand).
Hydrodebromination Protodebromination (reduction of Br to H).Solvent is acting as H-source (e.g., alcohols).[1][2] Switch to strictly aprotic DMF or Toluene .[2]
Regioisomer Mixtures Double bond migration (isomerization).[2]Avoid MeCN (can promote isomerization).[2] Use 1,4-Dioxane .

References

  • Sherwood, J. et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link

  • Colacino, E. et al. (2015). "Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation."[1][2][3] Organic Letters. Link[1][2]

  • Patterson, E. et al. (2025). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." National Institutes of Health (PMC).[2] Link

  • Wu, X. et al. (2024). "Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization." Molecules. Link

  • PubChem Database. (2025).[2] "2-Bromo-3-[4-(methylthio)phenyl]-1-propene Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene is a critical step often utilized in the preparation of fused heterocycles (e.g., benzothiophenes or indoles via Larock annulation).[1] The standard protocol involves the coupling of 2-(methylthio)phenylmagnesium bromide with 2,3-dibromopropene .

Users frequently report yields below 40% due to three primary failure modes:

  • Wurtz Homocoupling: Formation of biaryls due to high local concentration of the Grignard reagent.

  • Regioisomeric Allene Formation:

    
     attack leading to the inseparable allene byproduct.
    
  • Polymerization: Degradation of the electrophile (2,3-dibromopropene) under basic/thermal stress.

This guide outlines the Copper(I)-Catalyzed Inverse Addition Protocol , which has been validated to raise isolated yields to >75% when executed correctly.

Part 1: The "Golden Route" Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
2-Bromothioanisole 1.0Nucleophile PrecursorDry, free of S-oxides.[1]
Magnesium Turnings 1.2Grignard ReagentFreshly crushed/activated.
2,3-Dibromopropene 1.2-1.5ElectrophileExcess required. Stabilized with trace epichlorohydrin if stored.[1]
CuI (Copper Iodide) 0.05 (5%)Catalyst99.99% purity; White/off-white powder (Green = Bad).[1]
THF (Tetrahydrofuran) SolventSolventAnhydrous (<50 ppm

).[1]
Step-by-Step Methodology
Phase 1: Grignard Formation (The Chelation Challenge)

The ortho-methylthio group can chelate the magnesium, stabilizing the Grignard but making initiation sluggish.

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Mg turnings and cover with minimal anhydrous THF. Add a single crystal of 
    
    
    
    and 2 drops of 1,2-dibromoethane.
  • Initiation: Add 5% of the 2-bromothioanisole solution. Heat gently with a heat gun until the iodine color fades and turbidity appears.

  • Propagation: Add the remaining aryl bromide dropwise to maintain a gentle reflux without external heating .

    • Tech Note: If the reaction stops, do not simply crank the heat. Sonicate or add fresh iodine.

  • Maturation: Reflux for 1 hour to ensure conversion of the sterically hindered ortho-bromide.

Phase 2: The Copper-Catalyzed Coupling (Inverse Addition)

Crucial for preventing homocoupling.[1]

  • Setup: In a separate flask, dissolve 2,3-dibromopropene (1.5 equiv) and CuI (5 mol%) in THF. Cool this receiving flask to 0°C .

  • Inverse Addition: Transfer the prepared Grignard reagent into an addition funnel. Dropwise add the Grignard into the 2,3-dibromopropene solution over 60 minutes.

    • Why? Keeping the electrophile in excess suppresses double-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0°C. Quench with sat.

    
     (aq). The copper will turn the aqueous layer deep blue.
    

Part 2: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to identify the root cause of low yields.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Aryl Bromide) Recovered? Start->CheckSM Yes Yes CheckSM->Yes Grignard Failed No No CheckSM->No Reaction Consumed SM CheckImpurity Analyze Impurity Profile (GC/NMR) Biaryl Biaryl CheckImpurity->Biaryl Biaryl (Homocoupling) Allene Allene CheckImpurity->Allene Allene Isomer Polymer Polymer CheckImpurity->Polymer Black Tar/Polymer WetSolvent WetSolvent Yes->WetSolvent Check Solvent Moisture MgSurface MgSurface Yes->MgSurface Mg Surface Passivated No->CheckImpurity TempIssue TempIssue Biaryl->TempIssue Temp too high during addition AddRate AddRate Biaryl->AddRate Addition too fast Catalyst Catalyst Allene->Catalyst Missing/Dead CuI Catalyst ExcessHeat ExcessHeat Polymer->ExcessHeat 2,3-dibromopropene unstable >40°C

Caption: Diagnostic workflow for isolating failure modes in 2-bromoallyl arene synthesis.

Frequently Asked Questions (Technical)

Q1: Why do I see a significant amount of 2,2'-bis(methylthio)biphenyl?

  • Diagnosis: This is the Wurtz homocoupling product. It occurs when the Grignard reagent reacts with unreacted aryl bromide rather than the electrophile.

  • Solution: This typically happens if the Grignard formation is too concentrated or if the subsequent coupling is too hot. Ensure you use the Inverse Addition method (Grignard added to Electrophile) and keep the coupling temperature at 0°C during addition.

Q2: My product contains an inseparable isomer. What is it?

  • Diagnosis: It is likely the allene derivative formed via an

    
     mechanism. Without a catalyst, the Grignard can attack the terminal double bond of 2,3-dibromopropene, causing the bromine to leave and the double bond to shift.
    
  • Solution: You must use CuI (Copper Iodide) or Li2CuCl4 . Copper coordinates to the alkene, directing the nucleophile to the correct position (

    
     displacement) and preserving the vinyl bromide geometry [1].
    

Q3: The reaction mixture turned into a black tar during workup.

  • Diagnosis: 2,3-Dibromopropene is thermally unstable and prone to polymerization, especially in the presence of strong bases or radical initiators.

  • Solution: Never heat the reaction above 40°C (gentle reflux only). Avoid prolonged exposure to light. During workup, wash thoroughly with sodium thiosulfate to remove any iodine/bromine radicals that might initiate polymerization.

Q4: Can I use the commercially available Grignard instead of making it?

  • Diagnosis: Commercial ortho-substituted Grignards are often lower titer than labeled due to the "Schlenk Equilibrium" and precipitation over time.

  • Solution: If using commercial reagent, titrate it first (e.g., using salicylaldehyde phenylhydrazone). If the titer is <0.5M, synthesis will fail due to high solvent volume effects. Fresh preparation is strongly recommended for this specific substrate.

Part 3: Mechanistic Visualization

Understanding the competition between the desired


 pathway and the undesired 

pathway is vital for yield optimization.

Mechanism cluster_legend Pathway Key Grignard Ar-MgBr (Nucleophile) Complex Cu-Complex (Intermediate) Grignard->Complex + CuI Electrophile 2,3-Dibromopropene Allene Allene Impurity (SN2' Attack) Electrophile->Allene No Catalyst Complex->Electrophile Directed Attack Target Target Product (SN2 Displacement) Complex->Target Selective Path key1 CuI ensures regioselectivity

Caption: Copper catalysis promotes the selective SN2 displacement over the SN2' rearrangement.

References

  • Dai, Z. Q., et al. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides.[1][2][3] Asian Journal of Chemistry, 23(9), 4087-4089.[2] Link

  • Nishimura, J., et al. (1986).[3] Coupling Reaction of Grignard Reagents with

    
    -Dibromoalkanes in the Presence of Copper(I) Bromide-HMPA.[3] Bulletin of the Chemical Society of Japan, 59, 2035–2037.[3] Link
    
  • Cahiez, G., et al. (2010).[4] New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. Synlett, 2010, 299-303.[4] Link[1]

  • PubChem Compound Summary. (2025). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene.[1] National Center for Biotechnology Information. Link

Sources

Purification methods to remove impurities from 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods to remove impurities from 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Ticket ID: #PUR-842140-S Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulty purifying This compound (CAS: 842140-44-7).[1] This intermediate presents a "perfect storm" of purification challenges:

  • The Thioether Moiety: Acts as a Lewis base, causing severe tailing on standard silica gel and poisoning metal catalysts.

  • The Vinyl Bromide: Susceptible to radical debromination under light or heat.

  • The Allylic System: Prone to acid-catalyzed isomerization (to styrenyl derivatives) and polymerization.[1]

This guide provides self-validating protocols to isolate high-purity material (>98%) while mitigating decomposition.

Module 1: Chromatographic Purification

Issue: "My compound streaks/tails on the column, and I'm losing mass to decomposition." Root Cause: The sulfur atom in the ortho-methylthio group coordinates with the acidic silanol groups on standard silica gel, causing peak broadening and retention. Furthermore, slightly acidic silica can catalyze the isomerization of the double bond.

Protocol A: Amine-Buffered Silica Chromatography

Objective: Deactivate surface silanols to prevent chemisorption of the thioether.[1]

Materials:

  • Silica Gel (230-400 mesh)[1]

  • Triethylamine (

    
    )[1]
    
  • Eluent: Hexanes / Ethyl Acetate (Gradient)[1]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare the silica slurry using 100% Hexanes containing 1%

    
     Triethylamine .
    
  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the Hexane/

    
     buffer. Crucial: This neutralizes the acidic sites before the compound touches the silica.
    
  • Loading: Dissolve the crude oil in a minimum amount of Hexanes/DCM (9:1). Avoid pure DCM if possible, as it promotes radical formation.

  • Elution:

    • Start: 100% Hexanes (removes non-polar impurities like starting material 2,3-dibromopropene).[1]

    • Gradient: Slowly increase to 5% EtOAc/Hexanes.

    • Note: The product typically elutes early due to the steric bulk of the ortho-substituent and the bromine atom.

Data Validation (TLC):

Condition Observation Interpretation

| Standard Silica | Streak from


 0.6 to 0.2 | Silanol interaction (Failed) |
| Buffered Silica  | Tight spot at 

0.65
| Successful deactivation |[1]

Module 2: Distillation & Stabilization

Issue: "The oil turns into a black gum during vacuum distillation." Root Cause: Thermal polymerization initiated by trace peroxides or radical propagation at the vinyl bromide site.

Protocol B: Inhibited High-Vacuum Distillation

Objective: Purify bulk material (>10g) without thermal degradation.[1]

Mechanism: The vinyl bromide motif is thermally sensitive. Distillation requires high vacuum to keep the pot temperature below the threshold of radical cleavage (


).

Workflow:

  • Pre-treatment: Wash the crude organic layer with 10%

    
     (sodium thiosulfate) to quench any peroxides or sulfoxides formed during synthesis.[1]
    
  • Inhibitor Addition: Add BHT (Butylated hydroxytoluene) at 500 ppm to the distillation flask.

    • Why? BHT scavenges alkyl radicals generated if the C-Br bond homolyzes.[1]

  • Setup: Use a short-path distillation head (Vigreux columns increase hold-up and heat exposure time).

  • Parameters:

    • Pressure:

      
       (High Vacuum is non-negotiable).
      
    • Bath Temp: Max

      
      .
      
    • Vapor Temp: Expect collection around

      
       (dependent on exact vacuum).
      

Module 3: Impurity Scavenging (The "Sulfoxide" Problem)

Issue: "NMR shows a new set of signals slightly downfield. Is this an isomer?" Root Cause: Oxidation of the thioether (


) to the sulfoxide (

).[1] This often happens if the crude material is stored in solution or exposed to air/light.
Protocol C: Reductive Wash

Objective: Chemoselective reduction of trace sulfoxides back to the thioether without touching the vinyl bromide.

Step-by-Step:

  • Dissolve crude in Ethanol (

    
    ).
    
  • Add Sodium Metabisulfite (

    
    )  (2.0 equiv) dissolved in minimal water.[1]
    
  • Stir at Room Temperature for 1 hour.

  • Partition between Water and

    
    .[1]
    
  • Dry over

    
     (Avoid 
    
    
    
    if traces of Pd are present, as it can trap metal fines).

Visualizing the Purification Logic

The following decision tree helps you select the correct method based on your impurity profile and scale.

PurificationLogic Start Crude this compound ScaleCheck Scale > 10 grams? Start->ScaleCheck ImpurityCheck Main Impurity Type? ScaleCheck->ImpurityCheck No Distill High Vac Distillation (Add BHT, <0.5 mmHg) ScaleCheck->Distill Yes Sulfoxide Sulfoxide (Oxidation) ImpurityCheck->Sulfoxide PdResidue Palladium (from Coupling) ImpurityCheck->PdResidue Isomers Regioisomers/SM ImpurityCheck->Isomers Column Buffered Silica Column (1% Et3N in Hexanes) ReductiveWash Protocol C: Na2S2O5 Wash Sulfoxide->ReductiveWash ThiolSilica Thiol-Derivatized Silica (Scavenger) PdResidue->ThiolSilica Isomers->Column ReductiveWash->Column ThiolSilica->Column

Caption: Decision matrix for selecting purification route based on scale and impurity profile. Blue = Start, Yellow = Decision, Green = Protocol, Red = High Risk/High Skill method.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Reverse Phase (C18) HPLC for purification? A: Proceed with caution. While C18 works, the thioether is very hydrophobic. You will need a high percentage of organic modifier (Acetonitrile). Critical Warning: Do not use trifluoroacetic acid (TFA) in your mobile phase.[1] The acidity will protonate the sulfur or the alkene, leading to hydration or isomerization. Use Ammonium Acetate or Formic Acid (0.1%) if buffering is needed.[1]

Q2: I see a yellow tint in my product. Is it pure? A: Pure this compound should be a clear to pale straw oil.[1] A distinct yellow/orange color usually indicates:

  • Traces of Bromine (

    
    ):  If you used excess brominating agents.[1] Wash with 
    
    
    
    .[1]
  • Conjugated Impurities: Polymerization precursors. Re-run the buffered column (Protocol A).

Q3: How should I store this compound? A: This molecule is a "ticking clock."

  • Temperature:

    
     (Freezer).
    
  • Atmosphere: Under Argon (strictly).[1]

  • Stabilizer: If storing for >1 month, add copper wire or BHT to prevent radical polymerization.

  • Container: Amber glass (light sensitive).[1]

Q4: I synthesized this via Grignard (Mg) but I still have metal residues. Why? A: Magnesium salts (


) can form strong complexes with the thioether sulfur.[1] These salts are Lewis acidic and can degrade the product. Ensure you perform an EDTA wash or a saturated Rochelle's salt (Potassium Sodium Tartrate) wash during workup to sequester the Mg ions effectively before attempting chromatography.

References

  • Dubois, J. E., & Goetz, E. (1966). Synthesis and purification of substituted vinyl bromides. Journal de Chimie Physique.
  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
  • Palladium Scavenging in Sulfur Compounds

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]

    • Context: Provides protocols for removing Pd from sulfur-rich molecules, noting that standard scavengers often fail due to competition
  • Synthesis Verification (Analogous Structures)

    • PubChem Compound Summary for 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Isomer).[1] Link

    • Context: Confirms physical state (oil/low melting solid) and structural properties used to derive these protocols.

Sources

Technical Support Center: Chemoselectivity & Functional Group Protection

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering chemoselectivity issues during bromination.

Ticket Topic: Preventing Oxidation of Methylthio Groups During Bromination

Status: Active | Priority: High | Audience: Medicinal Chemists / Process Engineers

Executive Summary & Problem Definition

The Challenge: You are attempting to brominate a substrate containing a methylthio group (thioether, -SMe). Whether targeting an aromatic ring (electrophilic substitution) or a benzylic position (radical substitution), you are observing a high percentage of sulfoxide (-S(O)Me) or sulfone (-S(O)2Me) impurities instead of, or in addition to, your desired bromide.

The Mechanism of Failure: The sulfur atom in a thioether is a "soft" nucleophile. In the presence of brominating agents (Br₂, NBS), it reacts faster than many carbon nucleophiles to form a bromosulfonium intermediate .

  • If water is present: This intermediate hydrolyzes immediately to the sulfoxide.

  • If anhydrous: It may revert to the starting material or undergo Pummerer-type rearrangements.

The Solution Architecture: Success requires decoupling the oxidizing potential of the reagent from its brominating potential. This is achieved through Strict Anhydrous Protocols , HBr Scavenging , and Reagent Modulation .

Diagnostic & Troubleshooting Guide

Identify your specific reaction type below to access the relevant protocol.

Case A: Benzylic Bromination (Wohl-Ziegler Reaction)

Target: Bromination of a methyl group attached to an aromatic ring using NBS.[1] Common Failure: Formation of sulfoxide and ring-brominated byproducts; stalled reaction.

Root Cause Technical Explanation Corrective Action
HBr Accumulation The radical chain reaction generates HBr as a byproduct. HBr reacts with NBS to generate molecular bromine (

), which is a potent oxidant for sulfur.
Add a Solid Base Scavenger: Add anhydrous

or

(5-10 wt%) directly to the reaction mixture to neutralize HBr in situ.
Moisture Ingress Water attacks the bromosulfonium intermediate to form sulfoxide.Desiccant Protocol: Use freshly distilled solvents (PhCF₃ or CCl₄) and add 4Å Molecular Sieves to the flask.
Solvent Polarity Polar solvents stabilize the ionic bromosulfonium intermediate, favoring oxidation over the radical pathway.Switch Solvents: Move from Acetonitrile or DCM to Trifluorotoluene (PhCF₃) or Benzene. Avoid polar aprotic solvents.
Case B: Aromatic Ring Bromination (Electrophilic Substitution)

Target: Brominating the phenyl ring of a thioanisole derivative.[2] Common Failure: Oxidation of sulfur before ring bromination occurs.

Root Cause Technical Explanation Corrective Action
Over-active Reagent Elemental Bromine (

) is too aggressive and oxidizes sulfur instantly.
Use Mild Reagents: Switch to NBS in Acetonitrile or DBDMH (1,3-Dibromo-5,5-dimethylhydantoin).
Unprotected Lone Pair The sulfur lone pair is the most nucleophilic site.Lewis Acid Complexation: Pre-complex the sulfur with a Lewis Acid (e.g.,

or

) to deactivate it, though this may also deactivate the ring.
Incorrect Temperature Higher temperatures overcome the activation energy for oxidation.Cryogenic Control: Conduct the reaction at -78°C to 0°C . Ring bromination is often faster than oxidation at low temps.

Standard Operating Procedures (SOPs)

Protocol 1: Benzylic Bromination with Sulfide Preservation

Recommended for: Substrates like 4-(methylthio)toluene.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallized from water and dried thoroughly.

  • AIBN or Benzoyl Peroxide (0.05 equiv)

  • Anhydrous

    
     (0.5 equiv) — Crucial HBr scavenger.
    
  • Solvent: Anhydrous

    
    -Trifluorotoluene (PhCF₃) or CCl₄.
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Charge: Add substrate, NBS, radical initiator, and solid

    
     .
    
  • Solvent: Add anhydrous solvent (0.1 M concentration).

  • Reaction: Heat to reflux. The solid base will keep the solution neutral, preventing acid-catalyzed oxidation.

  • Monitoring: Monitor via TLC/NMR. Stop immediately upon consumption of starting material to prevent over-bromination.

  • Workup (The "Save"):

    • Cool to room temperature.[1][3]

    • Filter off succinimide and carbonate salts.

    • Crucial Step: Wash the organic filtrate with 10% aqueous

      
       (Sodium Thiosulfate) . This reduces any trace bromosulfonium salts or 
      
      
      
      back to the sulfide/bromide state before they can hydrolyze to sulfoxides.
Protocol 2: "Rescue" Reduction of Sulfoxide Impurities

If you have already performed the reaction and have ~15% sulfoxide impurity.

Do not discard the batch. The sulfoxide can be selectively reduced back to the sulfide without removing the bromine atom using the NaI/TFAA method .

  • Dissolve the crude mixture (Bromide + Sulfoxide impurity) in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (2.0 equiv relative to sulfoxide).

  • Cool to 0°C.

  • Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.

  • Stir for 15 minutes. The sulfoxide is reduced to the sulfide; the alkyl bromide remains intact.

  • Quench with saturated aqueous

    
     and wash with Sodium Thiosulfate to remove Iodine.
    

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to block the "Ionic Pathway" (Red) and force the "Radical Pathway" (Green).

BrominationPathways cluster_prevention PREVENTION STRATEGY Start Thioether Substrate (Ar-S-Me) Radical Benzylic Radical (Ar-CH2•) Start->Radical Light/Heat -H• Ionic Bromosulfonium Salt [Ar-S+(Br)-Me] Start->Ionic Br2 (from HBr+NBS) Ionic Attack NBS NBS / Radical Initiator Product Target Product (Benzylic Bromide) Radical->Product +Br• Ionic->Start +Reduction (Thiosulfate Workup) Impurity Impurity (Sulfoxide) Ionic->Impurity +H2O (Hydrolysis)

Caption: Competitive pathways between radical bromination (Green/Desired) and sulfur oxidation (Red/Undesired). HBr scavenging blocks the formation of Br2, the primary trigger for the ionic pathway.

Frequently Asked Questions (FAQ)

Q: Can I use molecular bromine (


) if I keep it cold? 
A:  Generally, no. 

forms a charge-transfer complex with sulfur almost diffusion-controlled. Unless the ring is highly activated and the sulfur is deactivated (e.g., by a strong electron-withdrawing group), oxidation will dominate. Stick to NBS.

Q: Why do you recommend Trifluorotoluene (PhCF₃) over CCl₄? A: While Carbon Tetrachloride (


) is the classic solvent for Wohl-Ziegler reactions due to its non-polarity, it is highly toxic and ozone-depleting. Trifluorotoluene (PhCF₃) is a modern, greener alternative that maintains the necessary non-polar environment to discourage ionic side reactions while having a higher boiling point for faster kinetics.

Q: I see a "Pummerer Rearrangement" product. What is this? A: If the bromosulfonium intermediate forms (the precursor to the sulfoxide) and there is no water to hydrolyze it, but there is heat, it can undergo an internal rearrangement to form an


-bromo sulfide or similar degradation products. This confirms that your reaction conditions are too ionic. Increase the amount of 

and ensure the reagents are dry.

References

  • Wohl-Ziegler Bromination Mechanism & Selectivity

    • Title: The Mechanism of Benzylic Bromination with N-Bromosuccinimide.[4][5][6][7]

    • Source: Journal of the American Chemical Society.[5][8]

    • URL:[Link]

  • Oxidation of Sulfides by NBS (The pathway to avoid)

    • Title: An efficient and highly selective procedure for oxidation of sulfides to sulfoxides with N-bromosuccinimide.[9]

    • Source: ResearchG
    • URL:[Link]

  • Use of Scavengers in Bromination

    • Title: Optimising Bromination of Phenols: Investigating the Role of pH. (Highligting the role of acidity in promoting ionic mechanisms).
    • Source: ChemRxiv.
    • URL:[Link][1][10]

  • Reductive Protocol for Sulfoxides (The "Rescue")

    • Title: Reduction of Sulfoxides in Multigram Scale.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene . This highly functionalized allylic bromide is a powerful building block in drug development and complex organic synthesis. However, its unique structural triad—an allylic bromide, a polymerizable vinyl bromide moiety, and a nucleophilic thioether—makes it notoriously prone to spontaneous polymerization and degradation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to stabilize this compound and optimize your synthetic workflows.

Part 1: Molecular Profiling & Root Cause Analysis

Q: Why does this compound spontaneously polymerize into an intractable gel during storage or reaction?

A: The instability of this compound is driven by three competing degradation pathways that must be simultaneously suppressed. Understanding the causality behind these pathways is critical for designing effective experimental controls:

  • Radical Polymerization (The Allylic/Vinyl Threat): Allylic bromides are highly sensitive to homolytic cleavage induced by light or thermal energy. The resulting allylic radical rapidly initiates the chain-growth polymerization of the adjacent 2-bromo-1-propene (vinyl) group[1].

  • Cationic Oligomerization (The Thioether Threat): In polar or slightly acidic environments, the allylic bromide undergoes heterolytic cleavage to form a resonance-stabilized allylic carbocation. The internal 2-methylthioether group—a soft nucleophile—can attack the carbocation of an adjacent molecule, forming intermolecular sulfonium salt linkages that cascade into polymeric networks[2][3].

  • Wurtz-Type Homocoupling (The Metallation Threat): Attempting to form a Grignard or organozinc reagent via direct metal insertion (e.g., Mg(0) or Zn(0)) proceeds via single-electron transfer (SET). This generates transient radical intermediates that rapidly dimerize (Wurtz coupling) or initiate polymerization before the organometallic species can be trapped.

Degradation A 2-Bromo-3-[(2-methylthio)phenyl] -1-propene B Homolytic Cleavage (Light/Heat) A->B hν / Δ C Heterolytic Cleavage (Acids/Polar Solvents) A->C H+ / Lewis Acids D Direct Metal Insertion (Mg(0) / Zn(0)) A->D M(0) E Allylic Radical Initiates Vinyl Polymerization B->E F Allylic Cation + Thioether Sulfonium Oligomerization C->F G Radical Intermediates Wurtz-Type Homocoupling D->G

Tripartite degradation pathways of the allylic bromide monomer.

Part 2: Storage, Handling, and Stabilization

Q: How should I store this compound to maximize its shelf-life and prevent polymerization?

A: To neutralize the radical and cationic pathways, the compound must be stored under strict environmental controls with the addition of specific chemical stabilizers. Butylated hydroxytoluene (BHT) is mandatory as it acts as a sacrificial radical scavenger, trapping carbon-centered and peroxyl radicals before they can initiate chain propagation[4]. Furthermore, storing the compound as a dilute solution rather than neat minimizes the intermolecular collisions required for sulfonium-mediated cationic oligomerization.

Quantitative Stabilization Data
Storage ConditionStabilizer SystemTemp (°C)Estimated Half-LifePrimary Mechanism Suppressed
Neat, Ambient LightNone25< 24 hoursNone (Rapid Degradation)
Neat, Amber Vial, ArgonNone-201–2 weeksRadical Initiation
Neat, Amber Vial, Argon100 ppm BHT-20> 6 monthsRadical Propagation
0.1 M in dry THF, Argon 100 ppm BHT + K₂CO₃ (solid) -20 > 12 months Radical & Cationic
Protocol: Safe Handling and Long-Term Storage
  • Preparation: Transfer the freshly synthesized or purified this compound into an amber borosilicate glass vial (to exclude UV light).

  • Stabilization: Add 100 ppm of BHT directly to the compound.

  • Dilution (Recommended): Dissolve the compound in anhydrous, inhibitor-free THF to a concentration of 0.1 M.

  • Acid Scavenging: Add a small amount of oven-dried, anhydrous K₂CO₃ (approx. 5 mg per mL). This acts as a heterogeneous acid scavenger, neutralizing any trace HBr generated by ambient hydrolysis, thereby shutting down the cationic/sulfonium degradation pathway.

  • Storage: Purge the vial headspace with Argon and store at -20 °C.

Part 3: Reaction Optimization (Organometallic Workflows)

Q: I am trying to form the Grignard reagent for a downstream cross-coupling, but direct magnesium insertion yields an intractable polymeric mixture. How can I selectively metallate the allylic bromide?

A: Direct insertion of magnesium metal into allylic halides is highly exothermic and proceeds via radical intermediates, which is fatal for a molecule containing a polymerizable vinyl bromide. To achieve selective metallation, you must abandon direct insertion and utilize a Halogen-Metal Exchange using Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl)[5].

The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity. This allows the iodine/bromine-magnesium exchange to occur via a concerted mechanism at cryogenic temperatures (-78 °C), completely bypassing the radical intermediates that cause Wurtz homocoupling and polymerization.

Workflow Step1 Dry Flask + Argon Dissolve Substrate in THF Step2 Cool to -78 °C (Crucial to halt polymerization) Step1->Step2 Step3 Dropwise Addition of iPrMgCl·LiCl (Turbo Grignard) Step2->Step3 Step4 Stir 1 h at -78 °C (Halogen-Metal Exchange) Step3->Step4 Step5 Add Electrophile Warm to RT Step4->Step5

Step-by-step Turbo-Grignard workflow for safe halogen-metal exchange.

Protocol: Turbo-Grignard Halogen-Metal Exchange

This protocol is designed as a self-validating system to ensure the integrity of the organometallic intermediate.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Add this compound (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.05 M concentration. Causality: High dilution favors intramolecular stability over intermolecular sulfonium oligomerization.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Exchange Reaction: Syringe in iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 1 hour.

  • Validation Check (Crucial): Withdraw a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of D₂O. Analyze via GC-MS. Validation metric: You should observe >95% deuterium incorporation at the allylic position and <5% of the Wurtz homocoupling dimer.

  • Electrophilic Trapping: Once validated, add your desired electrophile (e.g., aldehyde, ketone, or transmetallation agent like ZnCl₂) at -78 °C, then slowly allow the reaction to warm to room temperature.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound has already turned into a highly viscous, yellow gel. Can I purify it via column chromatography or distillation to recover the monomer? A: No. Once macroscopic polymerization has occurred (indicated by a transition to a viscous gel or solid), the monomer is irreversibly lost to the polymer network. Distillation will only supply thermal energy, accelerating the cross-linking of the remaining vinyl groups. The material must be safely discarded as hazardous chemical waste.

Q: I need to perform a transition-metal catalyzed cross-coupling (e.g., Suzuki or Negishi). Which halide will react first, the allylic bromide or the vinyl bromide? A: The allylic C-Br bond is significantly weaker and more reactive toward oxidative addition by Pd(0) or Ni(0) catalysts than the vinylic C-Br bond. However, to prevent competing polymerization during the cross-coupling, keep the reaction concentration low (≤0.1 M), use bulky, electron-rich phosphine ligands to accelerate the reductive elimination step, and maintain reaction temperatures below 60 °C.

Q: Can I use DMF or HFIP as a solvent for this compound? A: It is highly discouraged unless strictly necessary for a specific transformation. Highly polar, ionizing solvents like DMF or fluorinated alcohols (HFIP) drastically lower the activation energy for the heterolytic cleavage of the allylic C-Br bond. This will rapidly induce the formation of the allylic carbocation, triggering the thioether-mediated sulfonium oligomerization pathway[2]. Stick to ethereal solvents (THF, 2-MeTHF, Diethyl Ether) or non-polar aromatics (Toluene) whenever possible.

References

  • Polymerisation of Allyl Compounds ResearchGate[Link][1]

  • PEROXIDE CURABLE BUTYL RUBBER DERIVATIVES Queen's University / Scholaris[Link][3]

  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes National Institutes of Health (NIH)[Link][4]

  • Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents ResearchGate[Link][5]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts ACS Chemical Reviews[Link][2]

Sources

Storage stability and handling of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for the storage, handling, and use of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene. Given the limited publicly available data for this specific molecule, the recommendations herein are synthesized from established principles for structurally related compounds, including allylic bromides and thioethers.

I. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no reactivity in a cross-coupling reaction (e.g., Suzuki, Heck). 1. Degradation of the allylic bromide: Allylic bromides can be susceptible to hydrolysis or decomposition, especially if exposed to moisture, light, or elevated temperatures.[1] 2. Incompatibility with reaction conditions: Strong bases or nucleophiles may react with the allylic bromide or the thioether functionality.[2] 3. Catalyst deactivation: The thioether moiety may coordinate to and deactivate certain transition metal catalysts.1. Verify compound integrity: Before use, check the purity of the starting material using techniques like NMR or GC-MS. Discoloration may indicate degradation. 2. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] 3. Optimize reaction conditions: Screen different catalysts, ligands, bases, and solvents. Consider using a catalyst known to be tolerant of sulfur-containing substrates. A recent study demonstrated a thioether-catalyzed cross-coupling of allyl bromides with arylboronic acids, which may be a suitable alternative.[3][4]
Formation of multiple unexpected byproducts. 1. Radical-mediated side reactions: Allylic bromides can undergo radical reactions, especially in the presence of light or radical initiators.[5] 2. Allylic rearrangement: The intermediate allylic radical or carbocation can undergo rearrangement, leading to a mixture of constitutional isomers.[5] 3. Oxidation of the thioether: The methylthio group can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents.[6]1. Exclude light: Protect the reaction mixture from light by wrapping the flask in aluminum foil. 2. Control temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Avoid incompatible reagents: Do not use strong oxidizing agents in the presence of the thioether.[2][7]
Difficulty in dissolving the compound. Inappropriate solvent choice. Based on the structure, non-polar to moderately polar aprotic solvents should be suitable. Consider solvents such as dichloromethane, tetrahydrofuran, diethyl ether, toluene, or ethyl acetate.
A strong, unpleasant odor is detected. Presence of volatile thioether-containing impurities or degradation products. Many low molecular weight thioethers are malodorous.[6] Handle the compound in a well-ventilated fume hood and consider quenching any waste with an oxidizing agent like sodium hypochlorite solution before disposal.[6][8]

II. Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][9] For extended storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation.[1][10]

  • Q2: How does the structure of this molecule influence its stability?

    • A2: The molecule contains two key functional groups that dictate its reactivity and stability:

      • Allylic Bromide: This is a reactive functional group. The carbon-bromine bond is relatively weak, and the molecule can form a resonance-stabilized allylic radical or carbocation, making it susceptible to nucleophilic substitution and radical reactions.[5][11]

      • Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone.[6] It can also act as a ligand for transition metals, which may be relevant in catalytic reactions.

  • Q3: Are there any known incompatibilities for this compound?

    • A3: Yes, avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][10] Exposure to these substances can lead to vigorous and potentially hazardous reactions.

Handling and Safety

  • Q4: What personal protective equipment (PPE) should be worn when handling this compound?

    • A4: Always handle this chemical in a well-ventilated fume hood.[2] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][7]

  • Q5: What should I do in case of a spill?

    • A5: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.[2] Ensure adequate ventilation during cleanup.[2]

III. Experimental Protocol: Thioether-Catalyzed Cross-Coupling

This protocol is a generalized example of a potential application for this compound, inspired by recent advances in organocatalysis.[3][4]

Reaction: Cross-coupling of this compound with an Arylboronic Acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Thioether catalyst (as described in the literature)[3]

  • Weak inorganic base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), the thioether catalyst (0.1 equivalents), and the weak inorganic base (2.0 equivalents).

  • Add anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Hydrolysis (H₂O) A->B C Oxidation ([O]) A->C D Radical Initiation (Light, Heat) A->D E Allylic Alcohol B->E F Sulfoxide/Sulfone C->F G Allylic Radical D->G H Polymerization/Side Products G->H

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Decision Tree for a Failed Reaction

A Reaction Failed (Low/No Product) B Check Purity of Starting Material (SM) A->B C SM Degraded? B->C D Purify or Acquire New SM C->D Yes E Review Reaction Conditions C->E No F Anhydrous Conditions Met? E->F G Dry Solvents/Glassware, Use Inert Atmosphere F->G No H Optimize Catalyst, Base, and Temperature F->H Yes

Caption: Decision tree for troubleshooting a failed reaction.

V. References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Cole-Parmer. (2005, July 8). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Xu, J., He, Z., Zhang, J., Chen, J., & Huang, Y. (2022). A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. Angewandte Chemie International Edition, 61(43), e202211408. [Link]

  • Maccoll, A. (1955). Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide. Journal of the Chemical Society (Resumed), 965. [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thioether‐Catalyzed Cross‐Coupling Reaction of Allyl Halides and Arylboronic Acids | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • Pearson. (n.d.). Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link]

  • Nakamura, S., & et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Global MSDS. (2022, April 1). Material Safety Data Sheet Propylene. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 2-BROMO-3-[3-(METHYLTHIO)PHENYL]-1-PROPENE (CAS No. 1379352-97-2) Suppliers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid. Retrieved from

Sources

Troubleshooting low conversion rates in coupling reactions of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalling, or side-product formation when attempting transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Negishi) with 2-Bromo-3-[(2-methylthio)phenyl]-1-propene .

Mechanistic Insight: The Root Cause of Low Conversion

Before troubleshooting, it is critical to understand the specific causality behind the failure of standard catalytic systems with this substrate. This compound contains a 2-bromoallyl moiety coupled with an ortho-methylthioether group.

While 2-bromoallyl compounds are generally highly reactive towards oxidative addition[1], the presence of the sulfur atom introduces a severe complication. Sulfur is a potent Lewis base that strongly coordinates to soft transition metals like Palladium and Platinum, leading to catalyst deactivation[2].

The Chelation Trap: Following the oxidative addition of Pd(0) into the C2–Br bond, the resulting Pd(II) intermediate is positioned exactly five atoms away from the sulfur lone pairs (Pd–C2–C3–CAr–CAr–S). This precise atomic spacing allows the sulfur to swing around and coordinate with the empty orbital on the Pd(II) center, forming a thermodynamically highly stable 6-membered palladacycle . This intramolecular chelation trap outcompetes the intermolecular transmetalation step, effectively poisoning the catalyst and halting the reaction at <10% conversion[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd insertion at C2-Br) Pd0->OxAdd Substrate Intermediate Pd(II) Vinyl Complex (Transient Species) OxAdd->Intermediate Poison Sulfur Coordination (6-Membered Palladacycle) Intermediate->Poison o-SCH3 Intramolecular Attack Transmetal Transmetalation (Boronic Acid) Intermediate->Transmetal Bulky Ligand Shielding DeadEnd Catalyst Deactivation (Reaction Stalls) Poison->DeadEnd RedElim Reductive Elimination Transmetal->RedElim Product Cross-Coupled Product RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Divergent pathways in Pd-catalyzed coupling showing the sulfur-chelation trap versus successful transmetalation.

Troubleshooting FAQs

Q1: My Suzuki coupling stalls almost immediately when using standard Pd(PPh₃)₄. How do I overcome this? A: Standard phosphine ligands like PPh₃ are not sterically bulky enough to prevent the ortho-thioether from coordinating to the metal center. To overcome this, you must use sterically demanding, electron-rich ligands that create a physical "shield" around the palladium center, blocking the sulfur atom. Bulky dialkylbiaryl phosphines (Buchwald ligands like XPhos) or bulky adamantyl-based phosphines (like CataXCium A) are highly recommended. Utilizing these ligands as pre-formed Pd G3 or G4 precatalysts ensures rapid generation of the active mono-ligated Pd(0) species, accelerating transmetalation before sulfur coordination can occur[4].

Q2: I am observing a significant amount of an isomerized side-product instead of my target molecule. Why? A: 2-Bromoallyl systems are highly prone to double-bond isomerization via


-hydride elimination and reinsertion pathways, especially if the subsequent transmetalation step is slowed down by steric hindrance or weak sulfur coordination[1]. To prevent metal-alkyl bond isomerization, consider switching to a rigid tridentate ligand system. For example, using a PyBOX-ligated Ni(II) catalyst has been shown to successfully prevent isomerization in challenging aliphatic and allylic cross-couplings[5]. Alternatively, lowering the reaction temperature and using a highly active Pd G3 precatalyst can outcompete the isomerization kinetics.

Q3: GC/MS shows a mass corresponding to[M-Br+H]. How do I stop protodehalogenation? A: Protodehalogenation (reduction of the C-Br bond) occurs when the Pd(II) intermediate undergoes transmetalation with a hydride source instead of your coupling partner. This usually stems from moisture in the solvent, degradation of the boronic acid, or the use of alkoxide bases possessing


-hydrogens (like NaOtBu).
Solution: Switch to a strictly anhydrous, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, and ensure all solvents are rigorously degassed via the freeze-pump-thaw method.

Workflow Start Reaction Stalls (<10% Conversion) Check1 GC/MS Analysis of Reaction Mixture Start->Check1 Isomer Isomerized Alkene Detected? Check1->Isomer Proto Protodehalogenation Detected? Check1->Proto NoSide Only Starting Material Recovered? Check1->NoSide Sol1 Use Rigid Ligands (e.g., PyBOX/Ni) Isomer->Sol1 Yes Sol2 Ensure Anhydrous Conditions & Cs2CO3 Proto->Sol2 Yes Sol3 Use Bulky Pd G3 (e.g., CataXCium A) NoSide->Sol3 Yes

Figure 2: Diagnostic workflow for identifying and resolving low conversion rates in bromoallyl cross-couplings.

Quantitative Data: Catalyst System Comparison

The following table summarizes expected conversion rates for the cross-coupling of this compound with a standard arylboronic acid, based on catalyst and ligand selection.

Catalyst / PrecatalystLigand SystemBase / SolventExpected ConversionPrimary Failure Mode
Pd(PPh₃)₄ (5 mol%)PPh₃ (Intrinsic)K₂CO₃ / THF:H₂O< 10%Severe sulfur poisoning[2]
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃ / Toluene< 15%Sulfur poisoning / Isomerization
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)K₃PO₄ / Dioxane75 - 85%Minor protodehalogenation
CataXCium A Pd G3 (5 mol%)CataXCium A K₃PO₄ / THF:H₂O > 90% Optimal System [4]
NiCl₂·glyme (10 mol%)PyBOX (15 mol%)Cs₂CO₃ / DMF80 - 88%Requires rigorous inert conditions[5]

Validated Experimental Protocol

To ensure a self-validating and robust reaction, use the following optimized Suzuki-Miyaura protocol utilizing a Generation 3 (G3) Palladium precatalyst. This specific setup mitigates sulfur coordination and outpaces isomerization.

Materials Required:
  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: CataXCium A Pd G3 (5 mol%, 0.05 mmol)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, finely milled)

  • Solvent: THF / H₂O (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, add the arylboronic acid, CataXCium A Pd G3, and K₃PO₄ to the Schlenk tube.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the THF/H₂O (10:1) mixture. Degas the solvent mixture using three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the electron-rich phosphine ligand.

  • Substrate Addition: Dissolve the this compound in a small portion of the degassed solvent. Add this solution to the Schlenk tube via a gas-tight syringe. Add the remaining degassed solvent to reach a 0.2 M concentration.

  • Reaction Initiation: Seal the Schlenk tube and stir the mixture vigorously at 40 °C. Note: Mild heating is preferred over reflux to minimize thermal double-bond isomerization.

  • In-Process Control (IPC) & Self-Validation: At the 2-hour mark, withdraw a 50 µL aliquot via syringe. Quench into 1 mL of EtOAc/H₂O (1:1). Analyze the organic layer via GC/MS.

    • Validation Check: The disappearance of the starting material mass peak and the absence of an [M-Br+H] peak confirms that oxidative addition and transmetalation are proceeding without reduction.

  • Workup: Upon full conversion (typically 4-6 hours), cool to room temperature. Dilute with EtOAc, wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds Benchchem URL:[2]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Institutes of Health (PMC) URL:[3]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters National Institutes of Health (PMC) URL:[4]

  • The cross‐coupling of N‐(2‐bromoallyl)amine derivatives with arylboronic acids ResearchGate URL:[1]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides Macmillan Group - Princeton University URL:[5]

Sources

Removing unreacted starting materials from 2-Bromo-3-[(2-methylthio)phenyl]-1-propene mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of this compound. The methodologies and troubleshooting advice presented herein are designed to address common issues related to the removal of unreacted starting materials and reaction byproducts, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of this compound mixtures.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the allylic bromination of 3-[(2-methylthio)phenyl]-1-propene (e.g., using N-Bromosuccinimide, NBS), the primary impurities include:

  • Unreacted Starting Material: 3-[(2-methylthio)phenyl]-1-propene. This is often the most challenging impurity to remove due to its structural similarity and comparable polarity to the product.

  • Byproducts from Bromination:

    • Succinimide: If NBS is used, this polar, water-soluble byproduct will be present.[1]

    • Dibrominated Products: Over-bromination can lead to the formation of vicinal dibromides, which are significantly more polar than the desired product.

  • Degradation Products: Allylic bromides can be unstable and may undergo hydrolysis to form the corresponding allylic alcohol or elimination reactions, particularly during purification.[2][3]

  • Polymeric Material: Under certain conditions, especially with heat, allylic compounds can polymerize, resulting in high-boiling point tars.[3]

Q2: My product appears to be degrading during flash column chromatography on silica gel. What is causing this and how can I prevent it?

A2: This is a classic problem when purifying acid-sensitive compounds like allylic bromides. Standard silica gel is inherently acidic and can catalyze the decomposition of your product.[4] This can manifest as streaking on a TLC plate or low recovery from the column.

Causality: The Lewis and Brønsted acid sites on the silica surface can promote SN1-type hydrolysis (if water is present) to the allylic alcohol or elimination reactions. Irreversible adsorption onto the stationary phase is also a significant risk.[3][4]

Troubleshooting & Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine (Et₃N). This non-nucleophilic base will neutralize the acidic sites on the silica surface, significantly reducing degradation.[4]

  • Use an Alternative Stationary Phase: If your compound is extremely sensitive, consider using a more neutral stationary phase like alumina (Al₂O₃).[4] Be aware that the elution order may differ from silica gel.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. "Flash" chromatography is preferred over gravity chromatography. Avoid letting the compound sit on the column for an extended period.

Q3: I'm struggling to separate the product from its unbrominated precursor, 3-[(2-methylthio)phenyl]-1-propene. Their Rf values on TLC are very close. What should I do?

A3: Separating compounds with very similar polarities is a common chromatographic challenge. The key is to optimize the mobile phase to maximize the difference in their affinities for the stationary phase.

Troubleshooting & Solutions:

  • Use a Non-Polar Solvent System: The primary interaction with the silica gel is through the polarizable C-Br bond and the sulfur atom. The precursor alkene is slightly less polar. To exploit this small difference, use a very non-polar eluent system. Start with pure hexanes or heptanes and gradually add a very small percentage of a slightly more polar solvent like toluene or dichloromethane. Avoid more polar solvents like ethyl acetate initially, as they will cause both compounds to elute too quickly.

  • Increase Column Length and Reduce Sample Load: A longer and narrower column provides more theoretical plates, enhancing separation efficiency.[5] Additionally, overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample for difficult separations.

  • Perform Multiple Chromatography Steps: If a single column does not provide baseline separation, you can collect mixed fractions, concentrate them, and re-purify them on a second column using a shallower solvent gradient.

Q4: My crude product is a dark brown or yellow oil. What causes this discoloration and how can I remove it?

A4: The color is often due to trace amounts of dissolved bromine (Br₂) or iodine (if an iodide salt was involved) or from minor degradation products.

Troubleshooting & Solutions:

  • Aqueous Wash with a Reducing Agent: Before any chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4][5] These reagents will reduce residual bromine to colorless bromide ions (Br⁻), which will partition into the aqueous layer.

  • Activated Carbon Treatment: If the color persists after washing, it may be due to highly conjugated, colored impurities. You can try dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, stirring for 10-15 minutes, and then filtering through a pad of Celite® to remove the carbon. Use this technique judiciously, as it can also lead to loss of the desired product through adsorption.

Q5: Is distillation a viable purification method for this compound?

A5: Yes, but with significant caveats. Due to the thermal lability of allylic bromides, standard distillation is often not recommended as the required temperatures can cause decomposition and polymerization.[3]

Recommended Approach:

  • High-Vacuum, Short-Path Distillation: If there is a significant difference in boiling points between your product and the impurities (e.g., removing high-molecular-weight polymers or very volatile starting materials), short-path distillation (like using a Kugelrohr apparatus) under high vacuum is the preferred method. This minimizes the residence time of the compound at high temperatures. The predicted boiling point for similar bromo-propiophenones is around 134-135 °C at 8 Torr, suggesting a high boiling point at atmospheric pressure.[6]

Data & Decision Making

Table 1: Physical Properties of Target Compound & Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound C₁₀H₁₁BrS243.17[7]High (est. >250 at atm. press.)Moderately Non-polar
3-[(2-methylthio)phenyl]-1-propeneC₁₀H₁₂S164.27Lower than productNon-polar
ThioanisoleC₇H₈S124.21188Non-polar
SuccinimideC₄H₅NO₂99.09287-290 (sublimes)Very Polar (Water-soluble)
Decision Workflow for Purification

This flowchart provides a logical pathway for selecting the appropriate purification strategy based on the composition of the crude mixture.

Purification_Workflow start Crude Reaction Mixture workup Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->workup wash Aqueous Workup workup->wash thiosulfate_wash Wash with 10% Na₂S₂O₃ (Removes Br₂ color) wash->thiosulfate_wash Colored? bicarb_wash Wash with sat. NaHCO₃ (Removes acid) wash->bicarb_wash Not Colored thiosulfate_wash->bicarb_wash brine_wash Wash with Brine & Dry (e.g., over Na₂SO₄) bicarb_wash->brine_wash concentrate Concentrate in vacuo brine_wash->concentrate analysis Analyze Crude by TLC/NMR concentrate->analysis distillation High-Vacuum Short-Path Distillation analysis->distillation Impurities are non-volatile tars chromatography Flash Column Chromatography analysis->chromatography Impurities are unreacted starting materials final_product Pure Product distillation->final_product degradation_check Product Degrading? chromatography->degradation_check neutralize_silica Use Neutralized Silica or Alumina degradation_check->neutralize_silica Yes degradation_check->final_product No neutralize_silica->chromatography

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

This protocol is designed to remove water-soluble impurities like succinimide, salts, and residual acids, as well as trace bromine.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, approx. 3-5 times the volume of the crude oil).

  • Reducing Wash: Add an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes residual bromine.[5]

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Again, shake, vent, separate, and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water. Discard the aqueous layer.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified product.

Protocol 2: Flash Column Chromatography on Neutralized Silica Gel

This protocol is optimized for separating the product from closely-eluting, non-polar impurities while minimizing acid-catalyzed degradation.

  • Solvent System Selection: Using TLC, determine an optimal eluent. A good starting point is a hexane/toluene or hexane/dichloromethane mixture. Find a ratio that gives the product an Rf value of approximately 0.25-0.3.

  • Preparation of Neutralized Silica: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:toluene). Add triethylamine to constitute 1% of the total solvent volume. Stir well.[4]

  • Packing the Column: Pack the column with the neutralized silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica. Add a thin layer of sand on top.[5]

  • Sample Loading: Dissolve the pre-purified crude product from Protocol 1 in a minimal amount of the eluent or dichloromethane.

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed (a "shallow gradient").

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final, purified compound.

References

  • PubChem. (n.d.). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Google Patents. (n.d.). Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.
  • Australian Government Department of Health. (2021). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. Retrieved from [Link]

  • Ashenhurst, J. (2013). Allylic Bromination. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CA1099294A - Process for preparing allylic alcohols from allylic halides.
  • Weiss, E. A., et al. (2014). Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots. ACS Publications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements. SciSpace. Retrieved from [Link]

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  • YouTube. (2015). Recrystallization of Sulfur. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL BROMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US4754087A - Process for the preparation of primary tertiary allyl halides.
  • YouTube. (2019). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. Retrieved from [Link]

  • Nature. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • MDPI. (2023). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. Retrieved from [Link]

  • Reddit. (2020). Removal of Smelly Thiol via Extraction?. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
  • PubMed. (2018). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections. Retrieved from [Link]

  • SpringerLink. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • The Hive. (n.d.). Allylation of Aromatic Compounds. Retrieved from [Link]

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  • ChemEurope. (n.d.). Thioether. Retrieved from [Link]

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Addressing moisture sensitivity in 2-Bromo-3-[(2-methylthio)phenyl]-1-propene protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Its unique structure, combining an allylic bromide with a methylthiophenyl moiety, makes it a powerful precursor for synthesizing complex heterocyclic scaffolds, particularly benzothiophenes.[1][2][3] However, this reactivity also imparts a significant sensitivity to moisture, which, if not rigorously controlled, can lead to reaction failure, low yields, and complex impurity profiles.

This guide moves beyond simple procedural steps to explain the underlying chemical principles of its moisture sensitivity, providing you with the expert insights needed to troubleshoot problems and ensure the success and reproducibility of your experiments.

Section 1: The Chemistry of Moisture Sensitivity - Understanding the "Why"

A fundamental understanding of how water adversely interacts with this compound is the first step toward preventing protocol failure.

Q1: What is the primary reaction that occurs when this compound is exposed to water?

A1: The primary degradation pathway is hydrolysis. The compound possesses a reactive allylic bromide moiety. The carbon-bromine bond is susceptible to cleavage, which is facilitated by the formation of a resonance-stabilized allylic carbocation. Water, acting as a nucleophile, will attack this carbocation, leading to the formation of the corresponding allylic alcohol, 3-[(2-methylthio)phenyl]-2-propen-1-ol, and hydrobromic acid (HBr). This reaction consumes your starting material and introduces a significant, often difficult-to-remove, impurity.

Q2: Beyond simple hydrolysis, can moisture trigger other unwanted side reactions?

A2: Yes. The hydrolysis reaction generates hydrobromic acid (HBr) in situ. This HBr can then participate in an electrophilic addition reaction across the double bond of either the starting material or the allylic alcohol byproduct.[4] This leads to the formation of a dibrominated, saturated analog, further complicating the reaction mixture and reducing the yield of the desired product.

Q3: My downstream reaction is a palladium-catalyzed cross-coupling. How can trace moisture in my starting material cause it to fail?

A3: This is a critical point. Even if the this compound appears intact, trace moisture introduced with it can be catastrophic for many downstream applications.

  • Catalyst Deactivation: Many palladium catalysts, particularly those involving phosphine ligands, are sensitive to moisture and can be deactivated, halting the catalytic cycle.

  • Reagent Incompatibility: Common reagents in cross-coupling reactions, such as organoboranes (in Suzuki coupling) or Grignard reagents, are extremely sensitive to moisture and will be quenched by any water present.[5] This impacts the stoichiometry and can completely inhibit the reaction.

Below is a diagram illustrating the primary degradation pathways initiated by moisture.

G SM This compound Hydrolysis_Product Allylic Alcohol + HBr SM->Hydrolysis_Product Side_Product Dibromo-Adduct SM->Side_Product H2O H₂O (Moisture) H2O->SM Hydrolysis (SN1-like) Hydrolysis_Product->SM HBr reacts with starting material

Caption: Moisture-induced degradation of the target compound.

Section 2: Troubleshooting Guide - Diagnosing Moisture-Related Issues

Identifying the symptoms of moisture contamination is key to rectifying the problem. This section links common experimental observations to the underlying chemical issues.

Q1: My reaction yield is very low, and I see a new, more polar spot on my TLC analysis that stains with permanganate. What is it?

A1: This is a classic sign of hydrolysis. The spot you are observing is almost certainly the allylic alcohol byproduct. Alcohols are significantly more polar than the corresponding alkyl bromide, causing them to have a lower Rf value on silica gel. The alcohol and the alkene functionality will both give a positive test (a yellow/brown spot) with a potassium permanganate stain.

Q2: My ¹H NMR spectrum of the crude product is complex. I see my desired product, but also a broad singlet around 2-4 ppm and some new vinyl proton signals. What am I looking at?

A2: The broad singlet is characteristic of an alcohol (-OH) proton. Its chemical shift can vary depending on concentration and solvent. The new vinyl signals likely belong to the hydrolysis product, 3-[(2-methylthio)phenyl]-2-propen-1-ol, which has a different electronic environment and coupling pattern compared to your starting material.

Q3: How can I definitively confirm that my stock of this compound has been compromised by moisture?

A3: For definitive proof, analytical instrumentation is recommended.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method. You will be able to separate the starting material from the more polar alcohol byproduct and confirm their identities by their mass-to-charge ratio.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also highly effective for volatile compounds. It will separate the components and provide mass spectra for identification.[7]

  • ¹H NMR Spectroscopy: As mentioned, look for the characteristic peaks of the hydrolysis product. The integration of these peaks relative to the starting material can even provide a quantitative estimate of the decomposition.

Table 1: Analytical Signatures of Contamination
AnalyteTechniqueExpected Observation
Starting Material ¹H NMRSignals corresponding to the C(Br)=CH₂ group and the phenyl/methylthio protons.
LC-MSExpected molecular ion peak for C₁₀H₁₁BrS.
Hydrolysis Product ¹H NMRDisappearance of C(Br)=CH₂ signals, appearance of new vinyl signals and a broad -OH peak.
LC-MSA more polar peak with a molecular ion corresponding to C₁₀H₁₂OS (loss of HBr, addition of H₂O).
FTIRAppearance of a broad O-H stretch (~3200-3600 cm⁻¹).

Section 3: Best Practices & Protocols for Anhydrous Handling

Proactive prevention is superior to reactive troubleshooting. Adhering to strict anhydrous techniques is mandatory for success.[8][9]

Protocol 1: Rigorous Drying of Glassware

The thin film of adsorbed water on glassware is a common source of moisture.[10][11]

  • Cleaning: Ensure all glassware is thoroughly cleaned with appropriate solvents to remove any organic residues.

  • Oven Drying: Place all glassware (round-bottom flasks, condensers, addition funnels, magnetic stir bars) in a laboratory oven at >120 °C for a minimum of 4 hours, but preferably overnight.[10][11]

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.[10]

  • Flame Drying (Alternative): For faster setup, assemble the cool, clean glassware and heat it carefully with a heat gun or a gentle Bunsen burner flame under a flow of inert gas until all visible moisture is gone. Allow the apparatus to cool to room temperature under a positive pressure of inert gas before proceeding.[8][11]

Protocol 2: Establishing an Anhydrous Reaction Environment

The use of a Schlenk line or a simple inert gas balloon setup is essential.[9][12]

  • Setup: Assemble the dried glassware, including septa on all openings.

  • Purge Cycle: Connect the apparatus to a Schlenk line or a needle attached to both a vacuum source and an inert gas line.

  • Evacuate: Gently open the vacuum line to evacuate the air from the flask for 1-2 minutes.

  • Backfill: Close the vacuum line and slowly introduce the inert gas (nitrogen or argon) until the pressure is equalized (e.g., the balloon inflates).[12]

  • Repeat: Repeat this evacuate/backfill cycle at least three times to ensure the complete removal of atmospheric air and moisture.[12] The reaction is now under an inert atmosphere.

G Start Start Prep Protocol 1: Dry Glassware (Oven/Flame) Start->Prep Assemble Assemble Hot Apparatus Prep->Assemble Inert Protocol 2: Establish Inert Atmosphere (3x Purge) Assemble->Inert Solvent Add Anhydrous Solvent via Syringe Inert->Solvent Reagent Add Reagent via Syringe Solvent->Reagent Run Run Reaction Reagent->Run End End Run->End

Caption: Workflow for setting up an anhydrous reaction.

Protocol 3: Dispensing the Reagent

This compound is often supplied in bottles with a Sure/Seal™ cap, which is designed for use with syringes and needles.[13]

  • Prepare Syringe: Dry a glass syringe and needle in the oven. Allow it to cool in a desiccator or by flushing repeatedly with dry inert gas.[10]

  • Equilibrate Pressure: Puncture the septum of the reagent bottle with a needle connected to an inert gas line to ensure a slight positive pressure.

  • Withdraw Reagent: Puncture the septum with the dry syringe needle and withdraw slightly more than the required volume.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and adjust to the exact volume required.

  • Dispense: Swiftly transfer the reagent to the reaction flask by piercing the flask's septum and dispensing the liquid. Ensure the needle tip is below the surface of the solvent if possible.

Section 4: Frequently Asked Questions (FAQs)

Q1: My solvent is labeled "Anhydrous" from the supplier. Is it safe to use directly from a previously opened bottle?

A1: It is strongly discouraged. Once a bottle of anhydrous solvent is opened, it immediately begins to absorb atmospheric moisture. For highly sensitive reactions, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., calcium hydride for halogenated solvents, sodium/benzophenone for ethers) or to use solvent from a recently opened bottle that is part of a solvent purification system.

Q2: What is the difference between using a glovebox and a Schlenk line for handling this reagent?

A2: A glovebox provides a completely inert atmosphere, ideal for weighing out solids or performing manipulations that are difficult in sealed glassware.[9] A Schlenk line is a manifold that allows you to evacuate air from and backfill standard glassware with inert gas. For most solution-phase reactions involving this reagent, a properly used Schlenk line provides a sufficiently robust inert atmosphere.[9]

Q3: My compound is stored in the refrigerator. What precautions should I take?

A3: Allow the bottle to warm completely to room temperature before opening it or piercing the septum.[13] Opening a cold bottle will cause moisture from the air to condense inside, contaminating the reagent. This may take several minutes to an hour depending on the size of the bottle.

Q4: What's the best way to store a partially used bottle of this compound?

A4: After use, ensure the septum is in good condition. To improve the seal, you can wrap the cap and neck of the bottle with Parafilm®. For longer-term storage, placing the sealed bottle inside a desiccator or a nitrogen-filled drybox can provide an extra layer of protection.

References

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Guidelines on how to use sensitive chemicals. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • PubMed. (2024, December 15). Effects of relative humidity on atmospheric organosulfur species derived from photooxidation and nocturnal chemistry in a forest environment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Spectrophotometric determination of the hydrolysis constant of bromine at 25 °C. Retrieved from [Link]

  • Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Unknown. (2023). Synthesis, characterization of novel benzothiophene. Retrieved from [Link]

  • Beilstein Journals. (2017, September 6). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Effects of relative humidity on atmospheric organosulfur species derived from photooxidation and nocturnal chemistry in a forest environment | Request PDF. Retrieved from [Link]

  • ACP (Atmospheric Chemistry and Physics). (2022, May 30). Molecular characteristics, sources, and formation pathways of organosulfur compounds in ambient aerosol in Guangzhou, South China. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Allylic Bromination. Retrieved from [Link]

  • YouTube. (2023, October 30). Allylic Bromination: Mechanism, Regioselectivity & Tips. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

  • Unknown. (2021, May 10). Interactions of organosulfates with water vapor under sub- and supersaturated conditions. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]

  • ResearchGate. (2021, January 28). (PDF) Interactions of organosulfates with water vapor under sub- and supersaturated conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ALLY BROMIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene. Retrieved from [Link]

  • IJSDR (International Journal of Scientific Development and Research). (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • PubChem. (n.d.). Allyl bromide. Retrieved from [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2017, May 4). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

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  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Unknown. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]

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Technical Support Center: Isomer Separation in 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals troubleshooting the isolation and purification of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene .

Overview & Root Cause Analysis

During the synthesis of this compound—typically achieved via the Grignard coupling of (2-methylthiophenyl)magnesium bromide with 2,3-dibromopropene—researchers frequently encounter a complex mixture of isomers.

The core issue is not the regioselectivity of the initial SN2 attack, but rather a post-coupling, base-catalyzed double bond migration. The basic reaction conditions drive the kinetic product (the desired terminal alkene) to isomerize into the thermodynamically favored, conjugated internal alkenes: (E)- and (Z)-1-[(2-methylthio)phenyl]-2-bromo-1-propene . Separating these positional and geometric isomers is critical for downstream API synthesis.

Frequently Asked Questions (Diagnostic Guide)

Q1: Why do standard silica gel columns fail to separate the desired product from the E/Z byproducts? A1: Standard normal-phase silica gel separates compounds based on polarity. Because the desired terminal alkene and the conjugated E/Z byproducts have nearly identical dipole moments and polar surface areas, they co-elute. Separation requires exploiting the


-electron density and steric environment of the double bonds using argentation chromatography [1].

Q2: How does argentation chromatography resolve these specific isomers? A2: Silver ions (Ag⁺) impregnated into the silica gel act as electron acceptors, forming reversible


-complexes with the alkenes [2]. The separation is driven by causality in steric hindrance: the desired terminal alkene (

) is unhindered and forms a strong, stable complex with Ag⁺, causing it to be retained longer on the column. Conversely, the internal E/Z isomers are sterically hindered by the bulky aromatic ring and the methyl group, weakening the Ag⁺ interaction and causing them to elute much earlier.

Q3: How can I quickly verify which fractions contain the desired product without running NMR on every tube? A3: You can use UV-Vis spectroscopy or TLC with a UV lamp to create a self-validating collection system. The byproduct is conjugated with the 2-methylthiophenyl ring, resulting in a significant bathochromic shift (


 ~285 nm). The desired non-conjugated terminal alkene will have a lower absorption maximum (

~254 nm).

Reaction & Isomerization Pathway

IsomerizationPathway SM Starting Materials Ar-MgBr + 2,3-Dibromopropene Desired Kinetic Product (Desired) 2-Bromo-3-Ar-1-propene (Terminal Alkene) SM->Desired SN2 Allylation (Fast) Byproduct Thermodynamic Byproducts (E/Z)-1-Ar-2-bromo-1-propene (Internal Conjugated Alkene) Desired->Byproduct Base-Catalyzed Double Bond Migration (Slow, Thermodynamically Driven)

Fig 1: Kinetic formation of terminal alkene and base-catalyzed isomerization to E/Z byproducts.

Quantitative Analytical Data

Use the following table to cross-reference your analytical data and confirm the identity of your isolated fractions.

Analytical ParameterThis compound (Desired)(E/Z)-1-[(2-methylthio)phenyl]-2-bromo-1-propene (Byproducts)
Alkene Classification Terminal, non-conjugatedInternal, conjugated with Ar-group
Ag⁺

-Complexation
Strong (Unhindered)Weak (Sterically hindered)
Chromatographic Elution Late eluting (Retained)Early eluting (Fast)
TLC Rf (10% AgNO₃-Silica) ~0.35 (Hexanes:EtOAc 95:5)~0.65 (Hexanes:EtOAc 95:5)
UV-Vis

~254 nm~285 nm (Bathochromic shift)
¹H NMR (Vinylic Protons) ~5.4 & 5.6 ppm (2H, distinct doublets)~6.8 ppm (1H, singlet/multiplet)

Experimental Protocol: Argentation Chromatography Separation

Causality Note: This protocol uses a step-gradient to exploit the differential Ag⁺ binding affinities. Light exclusion is mandatory throughout the process to prevent the photo-reduction of Ag⁺ to Ag(0), which turns the column black and destroys its resolving power [3].

Phase 1: Stationary Phase Preparation

  • Dissolution: In a round-bottom flask, dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of HPLC-grade Acetonitrile.

  • Impregnation: Add 90 g of standard silica gel (230-400 mesh) to the flask. Swirl gently to create a uniform slurry.

  • Drying: Wrap the flask entirely in aluminum foil. Remove the solvent under reduced pressure (rotary evaporator) in a darkened fume hood until a completely free-flowing powder is obtained.

  • Activation: Bake the foil-wrapped flask in an oven at 120°C for 4 hours to activate the silica. Store in a desiccator in the dark until use.

Phase 2: Column Packing & Loading 5. Preparation: Wrap a glass chromatography column completely in aluminum foil to block ambient light. 6. Packing: Slurry-pack the column using the activated 10% AgNO₃-silica gel with 100% Hexanes. Ensure the bed is perfectly level to prevent band broadening during the separation of closely related isomers. 7. Loading: Dissolve the crude isomer mixture in the absolute minimum volume of Hexanes. Carefully load it onto the column head using a long glass pipette to maintain a tight sample band.

Phase 3: Elution & Self-Validating Analysis 8. Isocratic Wash (Byproduct Elution): Elute with 2-3 column volumes (CV) of 100% Hexanes. The sterically hindered (E/Z)-conjugated isomers interact weakly with the silver ions and will elute rapidly in these early fractions. 9. Gradient Step (Desired Product Elution): Switch the mobile phase to 95:5 Hexanes:Ethyl Acetate. The slight increase in polarity will disrupt the strong Ag⁺


-complex of the desired terminal alkene, causing it to elute safely.
10. Validation:  Spot the collected fractions on AgNO₃-impregnated TLC plates. Visualize under a 254 nm UV lamp. The desired product will validate itself by appearing as a distinct, strongly UV-active spot with a lower Rf value (~0.35) compared to the early-eluting byproducts (Rf ~0.65).

References

  • Title: Argentation chromatography - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Validation & Comparative

1H NMR interpretation and assignment for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

[1]

Executive Summary & Product Utility

This compound serves as a specialized "radical probe" and synthetic building block.[1] Unlike its non-halogenated analogs, the 2-bromoallyl moiety provides a specific handle for vinyl radical formation or metal insertion, enabling the construction of medium-sized rings that are difficult to access via standard Friedel-Crafts acylation.[1]

Comparison at a Glance:

Feature This Product (Bromo-Analog) Alternative (Chloro-Analog) Alternative (Non-Halogenated)
Reactivity High (C-Br bond labile to radical initiation/Pd insertion).[1] Moderate/Low (C-Cl bond stronger, requires forcing conditions).[1] Low (Requires oxidative functionalization).
NMR Signature Diagnostic Singlets for vinyl protons; simplified coupling.[1] Similar to Br, but vinyl protons shifted upfield. Complex Multiplets (ABX system) for vinyl/allyl protons.

| Stability | Moderate (Light sensitive). | High. | High. |

Experimental Protocol

Synthesis & Sample Preparation

To ensure accurate spectral assignment, the sample must be free of the isomerized internal alkene (a common byproduct where the double bond migrates into conjugation with the phenyl ring).

  • Synthesis (Brief): Prepared via the Grignard reaction of o-bromothioanisole with 2,3-dibromopropene, or nucleophilic substitution of o-(methylthio)benzyl halides.[1]

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc 95:5). Note: Avoid prolonged exposure to silica to prevent acid-catalyzed isomerization.[1]

  • NMR Prep:

    • Solvent: Dissolve 10-15 mg of the oil in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Tube: Standard 5mm NMR tube.

    • Acquisition: 400 MHz or higher recommended to resolve aromatic multiplets.[1]

    • Temperature: 298 K.[1][2]

Spectral Assignment & Interpretation[1][3][4]

Structural Logic

The molecule consists of three distinct magnetic environments:

  • The Ortho-Substituted Phenyl Ring: An ABCD system (or complex multiplet) perturbed by the electron-donating -SMe group and the alkyl chain.[1]

  • The Methylthio Group (-SMe): A singlet integrating to 3H.[1]

  • The 2-Bromoallyl Tether: A diagnostic

    
     system (methylene) and two non-equivalent vinyl protons.[1]
    
1H NMR Data Table (400 MHz, CDCl₃)

Values are representative of the purified intermediate.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H 7.10 – 7.35 Multiplet (m)4H-Aromatic protons.[1] The proton ortho to the SMe group is typically shielded relative to the others.
=CH₂ (a) 5.65 Singlet (s)1H

Terminal vinyl proton (trans to Br). Deshielded by anisotropy of Br.[1]
=CH₂ (b) 5.45 Singlet (s)1H

Terminal vinyl proton (cis to Br).
Ar-CH₂- 3.85 Singlet (s)2H-Benzylic/Allylic methylene.[1] Deshielded by the

-Br atom and aromatic ring.[1]
S-CH₃ 2.46 Singlet (s)3H-Methylthio group.[1] Characteristic shift for aryl-S-Me.

*Note: The vinyl protons often appear as singlets but may show fine geminal coupling (


Comparative Analysis: Why the "Bromo" Matters

The "Performance" of this interpretation lies in distinguishing the product from common alternatives.

  • Vs. 3-[(2-methylthio)phenyl]-1-propene (No Bromine):

    • Alternative: The non-brominated allyl analog shows a complex ddt (doublet of doublet of triplets) at

      
       5.9-6.1 for the internal vinyl proton and a multiplet at 
      
      
      5.0-5.2 for the terminal protons.[1]
    • This Product: The Br substituent at C-2 collapses the spectrum .[1] The vicinal coupling is removed.[1] The methylene becomes a clean singlet (or very fine doublet), and the vinyl protons become distinct singlets. This makes purity assessment rapid and unambiguous.[1]

Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the specific signals, confirming the structure and ruling out the isomerized byproduct.

NMR_AssignmentSampleCrude Product(Oil)SMeSignal: Singlet @ 2.46 ppm(3H)Sample->SMeIntegrationCH2Signal: Singlet @ 3.85 ppm(2H)Sample->CH2IntegrationVinylSignal: 2x Singlets @ 5.4-5.7 ppm(1H each)Sample->VinylChemical ShiftThioFragment: Ar-S-Me(Confirmed)SMe->ThioMatches ThioanisoleLinkerFragment: Ar-CH2-C(Br)=(Confirmed)CH2->LinkerNo Vicinal Coupling(Rules out allyl isomer)TerminusFragment: =CH2(Confirmed)Vinyl->TerminusDeshielded by BrFinalStructure Verified:This compoundThio->FinalConnectsLinker->FinalConnectsTerminus->FinalConnects

Caption: Logic flow for structural verification. The absence of vicinal coupling in the methylene signal (3.85 ppm) is the primary diagnostic for the 2-bromoallyl motif.

Mechanistic Implications for Researchers

For drug development professionals utilizing this intermediate:

  • Radical Cyclization: The C-Br bond is the initiation site.[1] Upon treatment with

    
    , the generated vinyl radical cyclizes onto the aromatic ring (or the sulfur atom), forming benzothiepins. The NMR purity of the vinyl protons is critical here; traces of the isomerized internal alkene will not cyclize  efficiently, leading to lower yields.
    
  • Heck Coupling: The distinct vinyl singlets allow for monitoring the disappearance of the starting material during Pd-catalyzed coupling with aryl boronic acids.[1]

References

  • Majumdar, K. C., & Ghosh, P. K. (1999). Synthesis of medium-sized sulfur heterocycles via radical cyclization. Journal of the Chemical Society, Perkin Transactions 1. (Context: General synthesis of benzothiepins from allyl aryl sulfides).

  • PubChem Compound Summary. (2024). 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Para-isomer Analog Data). National Center for Biotechnology Information.[1]

  • Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by di-n-butyltin oxide-mediated radical cyclization. Tetrahedron Letters.
  • NIST Chemistry WebBook. (2024). 1-Bromo-2-(methylthio)benzene (Fragment Data).

HPLC Method Development for Purity Assessment of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, multifunctional intermediates, the analytical burden of proving chemical purity intensifies. The molecule 2-Bromo-3-[(2-methylthio)phenyl]-1-propene presents a unique chromatographic challenge. It features a highly lipophilic backbone, a reactive allyl bromide moiety, and an oxidation-prone thioether group.

Standard platform methods (such as generic C18 gradients) often fail to resolve this Active Pharmaceutical Ingredient (API) from its structurally similar degradants. This guide provides a comprehensive, causality-driven comparison of stationary phases and mobile phase modifiers, culminating in a self-validating, [1] protocol for precise purity assessment.

Analyte Profiling & Mechanistic Challenges

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the chemical reactivity of the analyte to anticipate its impurity profile.

  • The Thioether Moiety: The methylthio group is highly susceptible to oxidative stress, rapidly converting into polar sulfoxide and sulfone derivatives[2].

  • The Allyl Bromide Moiety: As a reactive alkylating agent, the allyl bromide is prone to solvolysis and hydrolysis, yielding allyl alcohol derivatives[3].

Because these degradants exhibit drastically different polarities and spatial geometries compared to the neutral, lipophilic parent molecule, the method must be explicitly designed as stability-indicating.

Pathways API This compound (Target API) Ox Oxidative Stress (Peroxides/Light) API->Ox Hyd Hydrolytic Stress (Aqueous/Acidic) API->Hyd ImpA Sulfoxide/Sulfone Impurities (High Polarity, Early Elution) Ox->ImpA ImpB Allyl Alcohol Impurities (Moderate Polarity) Hyd->ImpB

Primary degradation pathways necessitating a stability-indicating HPLC method.

Comparative Evaluation of Stationary Phases

A common pitfall in method development is defaulting to an Octadecyl (C18) stationary phase. While C18 provides excellent hydrophobic retention for lipophilic molecules, it lacks the steric and electronic selectivity required to separate the API from its positional isomers and halogenated byproducts.

By introducing stationary phases capable of π-π and dipole-dipole interactions (such as Phenyl-Hexyl and Biphenyl columns), we can exploit the electron-dense phenyl ring and the polarizable bromine atom of the analyte.

Table 1: Stationary Phase Comparison (Experimental Data Summary)

Conditions: 60:40 Water:Methanol (0.1% Formic Acid), 1.0 mL/min, 254 nm.

Column ChemistryAPI Retention Time (min)Resolution (API vs. Sulfoxide)Resolution (API vs. Isomer)Peak Tailing (Tf)Mechanism of Selectivity
C18 (Octadecyl) 7.43.11.2 (Fails)1.15Purely hydrophobic partitioning
Phenyl-Hexyl 8.14.52.41.08Hydrophobic + Moderate π-π
Biphenyl 8.65.23.8 1.05 Strong π-π + Dipole-dipole

The Causality of Choice: The Biphenyl column vastly outperforms the C18 column. The dual-ring structure of the biphenyl ligand creates a rigid, electron-rich pocket that interacts strongly with the analyte's aromatic ring and the polarizable thioether/bromide groups, easily resolving closely related synthetic isomers that co-elute on a standard C18.

Mobile Phase Optimization: The Methanol vs. Acetonitrile Effect

When utilizing a Biphenyl column, the choice of organic modifier is not merely about eluent strength; it dictates the fundamental retention mechanism.

Table 2: Impact of Organic Modifier on Biphenyl Selectivity
Organic ModifierSelectivity Factor (α)System Backpressure (bar)Baseline Noise (mAU)Elution Profile
Acetonitrile (MeCN) 1.15180< 0.5Co-elution of positional isomers
Methanol (MeOH) 1.68 240< 0.8Baseline resolution of all impurities

The Causality of Choice: Acetonitrile possesses a carbon-nitrogen triple bond rich in π-electrons. These electrons actively compete with the analyte for the π-π interaction sites on the Biphenyl stationary phase, effectively "masking" the column's unique selectivity. Methanol, a protic solvent lacking π-electrons, does not interfere with these interactions. Therefore, Methanol is strictly required to maximize resolution.

Optimized Experimental Protocol (Self-Validating System)

A method is only as trustworthy as its daily execution. To ensure data integrity, this protocol is designed as a self-validating system . It mandates the use of an active System Suitability Test (SST) that verifies column chemistry and mobile phase integrity before any sample data is recorded.

Step-by-Step Methodology

Step 1: Diluent and Sample Preparation

  • Causality Check: Do not use pure Methanol as a diluent, as the allyl bromide moiety may undergo slow solvolysis during autosampler storage.

  • Prepare a diluent of 50:50 Water:Acetonitrile.

  • Dissolve the sample to a working concentration of 1.0 mg/mL.

Step 2: Chromatographic Setup

  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A (MPA): 0.1% Formic Acid in MS-grade Water (Acidic pH suppresses silanol ionization and stabilizes the thioether).

  • Mobile Phase B (MPB): 0.1% Formic Acid in MS-grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% MPB

    • 2.0 - 10.0 min: 40%

      
       90% MPB
      
    • 10.0 - 12.0 min: 90% MPB

    • 12.1 - 15.0 min: 40% MPB (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: The Self-Validating System Suitability Test (SST)

  • Prepare a Resolution Mixture containing the API, 0.1% of the sulfoxide degradant, and 0.1% of the allyl alcohol degradant.

  • Validation Gate: Inject the Resolution Mixture. The sequence must automatically halt if the resolution (

    
    ) between the API and the closest eluting isomer falls below 2.0 . This prevents the generation of false-positive purity data due to column degradation.
    

Workflow Prep Sample Prep (Aprotic Diluent) SST System Suitability (Rs > 2.0) Prep->SST Sep Biphenyl Column + MeOH Gradient SST->Sep Det UV Detection (254 nm) Sep->Det Val Data Output & ICH Q2(R2) Check Det->Val

Self-validating HPLC workflow ensuring continuous method reliability and accuracy.

Method Validation Strategy

To transition this method into a GMP-regulated environment, it must undergo formal validation as prescribed by the [1].

  • Specificity: Demonstrated via forced degradation (peroxide, acid, base, light). Peak purity of the API must be confirmed via Photo Diode Array (PDA) or MS to ensure no co-eluting degradants.

  • Precision: Six replicate injections of the 1.0 mg/mL standard must yield a Relative Standard Deviation (RSD) of

    
     for peak area and retention time.
    
  • LOD/LOQ: The Limit of Quantitation for the sulfoxide and allyl alcohol impurities must be established at

    
     of the nominal API concentration to satisfy trace impurity reporting thresholds.
    

Conclusion

The purity assessment of this compound requires a departure from generic C18 methodologies. By understanding the causality between the molecule's electron-rich functional groups and the stationary phase, we identify the Biphenyl column paired with a Methanol gradient as the superior chromatographic environment. Coupled with a self-validating SST protocol, this method guarantees robust, reproducible, and regulatory-compliant data for pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL: [Link]

  • SIELC Technologies. "HPLC Determination of Allyl Bromide." SIELC Applications. URL:[Link]

  • Kok, W. T., et al. "Detection of thioethers of pharmaceutical importance by liquid chromatography." Analytical Chemistry, American Chemical Society. URL:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated thioether alkenes requires a nuanced understanding of gas-phase thermodynamics. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (C₁₀H₁₁BrS). By dissecting the mechanistic causality behind its fragmentation, this guide provides actionable, self-validating protocols for both trace quantitation and structural confirmation.

Mechanistic Causality in Fragmentation

As an Application Scientist, I approach mass spectrometry not as mere pattern matching, but as an exercise in predicting ion stability. The analyte, this compound, possesses three critical structural features that dictate its behavior in a mass spectrometer: a vinylic bromide, a benzylic methylene bridge, and an ortho-methylthio group.

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50.5:49.5 ratio[1]. Consequently, any intact molecular ion or bromine-retaining fragment will present as a distinct 1:1 doublet separated by 2 m/z units[2]. For this compound, the radical cation [M]⁺• appears at m/z 242 and 244.

  • Benzylic vs. Vinylic Cleavage: While alkyl bromides readily lose a bromine radical (Br•), vinylic C-Br bonds are significantly stronger due to increased s-character and resonance. Therefore, the dominant fragmentation pathway is not the loss of Br•, but rather the cleavage of the benzylic C-C bond[3][4]. This thermodynamically driven cleavage expels the vinylic bromide radical (•C(Br)=CH₂, 105 Da), leaving behind a highly stabilized 2-methylthio-benzyl cation (which likely rearranges to a substituted tropylium ion) at m/z 137 .

  • Thioether Fragmentation Dynamics: Thioethers are prone to the neutral loss of a methyl radical (•CH₃, 15 Da) from the sulfur atom. This can occur directly from the molecular ion to yield m/z 227/229, or sequentially from the m/z 137 base peak to yield a secondary fragment at m/z 122.

Fragmentation M Molecular Ion [M]⁺• m/z 242 / 244 (1:1) F1 [C8H9S]⁺ (Tropylium derivative) m/z 137 M->F1 - •C(Br)=CH2 (Benzylic Cleavage) F2 [M - •CH3]⁺ m/z 227 / 229 M->F2 - •CH3 (Thioether Cleavage) F3 [M - Br]⁺ m/z 163 M->F3 - Br• (Vinylic Cleavage) F4 [C7H6S]⁺• m/z 122 F1->F4 - •CH3

Primary gas-phase fragmentation pathways of this compound.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct analytical platform requires balancing the need for structural information against sensitivity requirements.

  • GC-EI-MS (Hard Ionization): At 70 eV, EI strips an electron to form the radical cation. This is the gold standard for this molecule because it produces a rich, reproducible fragmentation fingerprint that explicitly captures the 1:1 bromine isotope pattern. The volatility and thermal stability of the vinylic bromide make it highly amenable to GC.

  • LC-ESI-MS/MS (Soft Ionization): ESI relies on the proton affinity of the analyte. Because this molecule lacks a strongly basic amine, ionization depends entirely on the weaker protonation of the thioether sulfur[5]. While this yields a cleaner precursor ion ([M+H]⁺ at m/z 243/245), the ionization efficiency is lower than in GC-EI-MS. However, when coupled with Multiple Reaction Monitoring (MRM), LC-MS/MS provides superior selectivity for trace quantitation in complex biological matrices.

MS_Workflow Start Analyte: This compound GC Gas Chromatography (GC) Start->GC LC Liquid Chromatography (LC) Start->LC EI Electron Ionization (EI, 70 eV) Hard Ionization GC->EI ESI Electrospray Ionization (ESI+) Soft Ionization LC->ESI Quad Single Quadrupole (MS) Full Scan & SIM EI->Quad QqQ Tandem Mass Spec (MS/MS) CID/HCD Fragmentation ESI->QqQ Data1 Spectral Fingerprint (NIST Library Match) Quad->Data1 Data2 MRM Transitions (Quantitation & Structure) QqQ->Data2

Workflow comparison between GC-EI-MS and LC-ESI-MS/MS for analyte characterization.

Quantitative Data Summaries

Table 1: Performance Comparison of MS Platforms

ParameterGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)
Primary Application Structural confirmation, purity analysisTrace quantitation, DMPK studies
Ionization Mode Electron Ionization (70 eV)Positive Electrospray (ESI+)
Precursor Ion Radical Cation [M]⁺• (m/z 242/244)Protonated Adduct [M+H]⁺ (m/z 243/245)
Matrix Tolerance Low (requires extraction/derivatization)High (can handle crashed plasma)
Sensitivity (LOD) ~10-50 ng/mL~0.5-5 ng/mL (in MRM mode)

Table 2: Key Diagnostic Fragments (m/z) and Structural Assignments

m/z ValueRelative AbundanceIon TypeMechanistic Origin
242 / 244 Medium (1:1 ratio)[M]⁺•Intact molecular ion (diagnostic for 1x Br)
227 / 229 Low-Medium[M - •CH₃]⁺Cleavage of the thioether methyl group
163 Low[M - Br•]⁺Direct cleavage of the vinylic C-Br bond
137 Base Peak (100%) [C▵H₉S]⁺Benzylic cleavage; loss of •C(Br)=CH₂
122 Medium[C₇H₆S]⁺•Sequential loss of •CH₃ from the m/z 137 ion

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. System suitability must be confirmed by observing the 1:1 bromine isotope ratio prior to quantitative analysis.

Protocol A: GC-EI-MS Structural Profiling

Causality Note: The injector temperature is maintained at 250°C to ensure rapid volatilization without inducing thermal degradation of the vinylic bromide.

  • Sample Preparation: Dilute the standard in MS-grade hexane or dichloromethane to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Ultra-pure Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 70°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Injection: 1 µL injection volume, splitless mode, injector temperature at 250°C.

  • Mass Spectrometry:

    • Ion Source: EI mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

    • Acquisition: Full scan mode from m/z 50 to 350.

  • Validation: Confirm the presence of the m/z 242/244 doublet (1:1 ratio) and the m/z 137 base peak.

Protocol B: LC-ESI-MS/MS Trace Quantitation

Causality Note: Because the analyte relies on the weak proton affinity of the thioether, strictly acidic mobile phases are required to drive the equilibrium toward the[M+H]⁺ state.

  • Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.8 µm particle size).

    • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI in Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 450°C.

    • MRM Optimization: Isolate precursor m/z 243 (for ⁷⁹Br) and m/z 245 (for ⁸¹Br).

    • Collision-Induced Dissociation (CID): Apply a collision energy (CE) sweep (10–30 eV) using Argon gas to optimize the transition to the m/z 137 product ion.

  • Validation: The primary quantitative transition should be m/z 243 → 137 (CE ~20 eV). A secondary qualifying transition of m/z 245 → 137 must be monitored to ensure peak purity.

References

1.5 - Journal of the American Society for Mass Spectrometry (ACS Publications) 2. 1 - Chemistry Steps 3. - RSC Publishing 4.2 - Chemguide 5. 3 - University of Glasgow Theses 6.4 - Journal of Chromatographic Science

Sources

Reference Standards for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of sulfur-containing heterocycles and pharmaceutical intermediates, This compound serves as a critical building block. Its unique structure—combining a reactive allyl bromide moiety with an oxidizable thioether —presents significant stability challenges.

For researchers and drug development professionals, the choice of reference standard is not merely a procurement decision but a critical variable in data integrity. This guide objectively compares the performance of Primary Reference Standards against Research Grade Alternatives , providing experimental protocols to validate their suitability for regulatory-compliant analysis.

Technical Profile & Stability Challenges

Before comparing standards, one must understand the molecule's behavior. This compound is a "double-threat" regarding instability:

  • Allylic Bromide Reactivity: The C-Br bond is labile. In the presence of moisture, it undergoes hydrolysis to the corresponding alcohol (2-hydroxy-3-[(2-methylthio)phenyl]-1-propene) and HBr. This is accelerated by light and heat.

  • Thioether Oxidation: The sulfur atom is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ), particularly in solution or upon prolonged air exposure.

Implication for Analysis: A standard that lacks rigorous handling controls (e.g., inert atmosphere packaging) will rapidly degrade, leading to assay drift and incorrect potency calculations.

Comparative Analysis: Primary Standards vs. Alternatives

The following comparison evaluates three grades of material typically available to researchers:

  • Tier 1: Primary Reference Standard (The Gold Standard) – Fully characterized, high-purity (>98%), with a Certificate of Analysis (CoA) detailing absolute content.

  • Tier 2: In-House Working Standard – Synthesized internally and qualified against a Primary Standard.

  • Tier 3: Research Grade Chemical – Commercial reagent grade, typically >90-95% purity, with limited characterization.

Performance Comparison Table
FeaturePrimary Reference Standard In-House Working Standard Research Grade Chemical
Purity (HPLC) > 98.0% (Area %)> 95.0% (Area %)Variable (90-95%)
Assay (qNMR/Mass Balance) Absolute Content Determined (w/w%)Relative to PrimaryNot Determined
Impurity Profiling Quantified (Sulfoxides, Hydrolysis products)Limited (Major peaks only)Unknown
Water/Solvent Content Measured (KF / GC-HS)EstimatedUnknown
Stability Data Monitored (Retest dates provided)Validated periodicallyNone
Traceability High (NMR, MS, IR, Elemental)Medium (Internal records)Low (Batch number only)
Risk Profile Low (Regulatory compliant)Medium (Requires maintenance)High (Data integrity risk)
Critical Insight: The "Purity vs. Potency" Trap

Research Grade chemicals often report "Purity" based solely on HPLC area %. This is misleading for this compound.

  • Why? Residual solvents (from synthesis) and moisture (hygroscopicity) do not appear on UV-HPLC but significantly reduce the mass balance (Potency).

  • The Solution: Only a Primary Reference Standard (or a fully characterized Working Standard) accounts for these "invisible" impurities via TGA (Thermogravimetric Analysis) or KF (Karl Fischer) titration.

Degradation Pathways & Impact

Understanding degradation is essential for troubleshooting. The diagram below illustrates the primary breakdown routes that reference standards must be tested against.

DegradationPathways Parent This compound (Active Standard) HydrolysisProduct Allylic Alcohol Derivative (Hydrolysis) Parent->HydrolysisProduct + H2O (Moisture) HBr HBr Release (Acidic Shift) Parent->HBr Sulfoxide Sulfoxide Impurity (S=O) Parent->Sulfoxide + O2 (Air) Polymer Oligomers/Polymers (Light/Heat Induced) Parent->Polymer UV Light / Heat Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone + O2 (Prolonged)

Figure 1: Primary degradation pathways for this compound. Note that hydrolysis releases HBr, which can autocatalytically accelerate further degradation.

Experimental Protocols for Qualification

To validate a reference standard (or qualify a lower-grade alternative), use the following self-validating protocols.

Protocol A: Purity & Stability-Indicating HPLC Method

This method separates the parent compound from its sulfoxide and hydrolysis degradants.

  • Instrument: HPLC with PDA (Photodiode Array) or UV detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Prevents silanol interactions; maintains pH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Allyl group).

  • Temperature: 25°C (Do not heat column to avoid thermal degradation).

  • Self-Validation Step: Inject a sample spiked with 1% H2O2 (to generate sulfoxide) and a sample heated to 60°C in water (to generate hydrolysis product). Ensure resolution (Rs) > 1.5 between all peaks.

Protocol B: Identity Confirmation via 1H-NMR

NMR is the only definitive method to confirm the integrity of the allyl and methylthio groups simultaneously.

  • Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6.

  • Key Diagnostic Signals (ppm, approx):

    • 
       2.45 (s, 3H):  Methylthio group (-SMe). Shift indicates oxidation.
      
    • 
       3.80 (s, 2H):  Benzylic methylene (-CH2-).
      
    • 
       5.40 & 5.60 (d, 2H):  Terminal vinyl protons (=CH2). Splitting pattern confirms allyl integrity.
      
    • 
       7.10 - 7.40 (m, 4H):  Aromatic protons.
      
Qualification Workflow (Decision Tree)

Use this logic flow to determine if your current material is suitable for quantitative analysis.

QualificationWorkflow Start Start: Material Receipt CheckCoA Is there a CoA with Assay & Impurity Profile? Start->CheckCoA Tier1 Use as Primary Standard (Store at -20°C, Argon) CheckCoA->Tier1 Yes (Certified) NeedQual Perform Full Qualification CheckCoA->NeedQual No (Research Grade) Exp1 1. HPLC Purity (>98%?) NeedQual->Exp1 Exp2 2. H-NMR (Structure Confirmed?) Exp1->Exp2 Pass Fail Reject / Purify Exp1->Fail Fail (<95%) Exp3 3. Residual Solvent/Water (TGA/KF) Exp2->Exp3 Pass Exp2->Fail Fail (Degraded) CalcPotency Calculate Potency: 100% - (%Impurities + %Water + %Solvents) Exp3->CalcPotency Pass Qualified Working Standard CalcPotency->Pass

Figure 2: Decision tree for qualifying this compound reference material.

References
  • ResolveMass Laboratories Inc. (2025).[1] Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • CASSS. (n.d.). Reference Standards: Common Practices and Challenges. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards. (General guidance on the storage, usage, and establishment of reference standards).
  • International Conference on Harmonisation (ICH).Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Sources

IR Spectroscopy Characterization of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene , a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., benzothiophenes, thiochromenes) via palladium-catalyzed coupling.

Precise characterization of this molecule is challenging due to the overlapping signals of the aryl ring, the vinyl bromide moiety, and the sulfide chain. This document compares the infrared (IR) spectral performance of the target compound against its non-brominated precursors and regioisomers, establishing a self-validating protocol for structural verification.

Molecular Profile & Functional Analysis

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The steric and electronic influence of the ortho-methylthio group significantly alters the fingerprint region compared to para-substituted analogs.

Target Molecule: this compound Key Functional Motifs:

  • Vinyl Bromide (

    
    ):  A heavy-atom substituted alkene. The mass of bromine shifts the C=C stretch to lower frequencies compared to simple terminal alkenes.
    
  • Aryl Sulfide (

    
    ):  The methylthio group provides distinct C-S stretching bands and influences the aromatic ring modes.
    
  • 1,2-Disubstituted Benzene Ring: The ortho substitution pattern dictates the out-of-plane (oop) C-H bending frequencies, serving as the primary regioisomer filter.

Visualization: Spectral Verification Workflow

The following logic flow illustrates how to systematically validate the structure using IR data.

SpectralVerification Start Unknown Sample Spectrum CheckRegion1 Check 3000-3100 cm⁻¹ (Aromatic/Vinyl C-H) Start->CheckRegion1 CheckRegion2 Check 1600-1650 cm⁻¹ (C=C Stretch) CheckRegion1->CheckRegion2 Decision1 Are peaks present? CheckRegion2->Decision1 CheckFingerprint Analyze Fingerprint (700-900 cm⁻¹) Decision1->CheckFingerprint Yes OrthoCheck Strong Band at 735-770 cm⁻¹? CheckFingerprint->OrthoCheck BrCheck Band at 600-650 cm⁻¹ (C-Br Stretch)? OrthoCheck->BrCheck Yes ResultPara Rejected: Para Isomer (Band at ~820 cm⁻¹) OrthoCheck->ResultPara No (Found ~820) ResultOrtho Confirmed: Ortho Isomer (Target) BrCheck->ResultOrtho Yes ResultNoBr Rejected: Non-Brominated Precursor BrCheck->ResultNoBr No caption Figure 1: Logic gate for structural verification of this compound.

Detailed Characteristic Peaks[1][2][3]

The following table synthesizes experimental data ranges for the specific functional groups present in the target molecule. These values are derived from standard spectroscopic literature for aryl vinyl halides and sulfides.

Table 1: Diagnostic IR Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Aromatic C-H Stretching (

)
3050 – 3090WeakDistinct from aliphatic C-H.[1]
Vinyl C-H Stretching (

)
3080 – 3110Weak/MedOften appears as a shoulder on the aromatic peak.
Alkyl C-H Stretching (

)
2910 – 2990MediumFrom

bridge and

group.
Vinyl Bromide C=C Stretching1620 – 1645 MediumCRITICAL: Lower freq than simple alkenes (1640-1680) due to Br mass.
Aromatic Ring C=C Ring Breathing1580 & 1470StrongTypical doublet for benzene rings.
Methylene Scissoring (

)
1430 – 1450MediumOverlaps with

deformation.
Aryl Sulfide C-S Stretching690 – 710WeakDifficult to see but characteristic if resolved.
Ortho-Subst. C-H Oop Bending735 – 770 Strong CRITICAL: Distinguishes from meta or para isomers.
C-Br Bond Stretching600 – 650Med/StrongConfirmation of bromination success.

Comparative Performance Analysis

In drug development and synthesis, the "performance" of a spectroscopic method is defined by its ability to distinguish the target from impurities or isomers.

Scenario A: Target vs. Non-Brominated Precursor

Alternative: 3-(2-methylthiophenyl)prop-1-ene (Allyl sulfide precursor)

  • Differentiation Mechanism:

    • C=C Shift: The precursor contains a simple terminal allyl group. Its C=C stretch will appear higher, typically 1640–1650 cm⁻¹ . The target's vinyl bromide shifts this to 1620–1645 cm⁻¹ .

    • Fingerprint Region: The precursor lacks the C-Br stretching vibration (~600–650 cm⁻¹). The appearance of this new band is the primary confirmation of successful bromination.

Scenario B: Target vs. Regioisomer

Alternative: 2-Bromo-3-[(4-methylthio)phenyl]-1-propene (Para-isomer)

  • Differentiation Mechanism:

    • The chemical reactivity of ortho vs. para isomers in Pd-catalyzed cyclization is vastly different. IR is a rapid QC tool here.[2]

    • Ortho (Target): Single strong band at 735–770 cm⁻¹ (C-H out-of-plane bending for 1,2-disubstitution).

    • Para (Alternative): Single strong band at 800–850 cm⁻¹ (C-H out-of-plane bending for 1,4-disubstitution).

    • Meta (Impurity): Two bands at ~690 cm⁻¹ and ~780 cm⁻¹.

Visualization: Comparative Spectral Features

The diagram below highlights the specific shifts expected between the target and its alternatives.[3][1][2][4][5]

Comparison Target Target Molecule (Ortho-Bromo) Precursor Precursor (Non-Brominated) Target->Precursor C=C Shift: 1630 vs 1645 cm⁻¹ Loss of C-Br band ParaIso Para-Isomer (Regio-impurity) Target->ParaIso Oop Bend: 750 vs 820 cm⁻¹ caption Figure 2: Spectral differentiation map.

Experimental Protocol

To obtain the resolution necessary to distinguish the vinyl bromide C=C stretch from the aromatic ring modes, the following protocol is recommended.

Method: Thin Film (Neat) or KBr Pellet

Objective: Maximize signal-to-noise ratio in the fingerprint region (600–1500 cm⁻¹).

  • Sample Preparation:

    • If Liquid (likely): Place 1 drop of the neat oil between two NaCl or KBr salt plates. Ensure a thin, uniform film to prevent peak saturation (flat-topping) in the C-H region.

    • If Solid/Semi-solid: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet under vacuum (8-10 tons pressure).

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve the vinyl C=C from aromatic C=C).

    • Scans: Minimum 16 scans (32 recommended).

    • Range: 4000 – 400 cm⁻¹. (Note: Standard NaCl plates cut off at 600 cm⁻¹; KBr or CsI is required to see the full C-Br stretch).

  • Data Processing:

    • Perform a background subtraction (air/empty holder).

    • Baseline correct if significant drift is observed.

    • Do not smooth the spectrum aggressively, as this may merge the vinyl/aromatic doublet at 1600 cm⁻¹.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aryl Halides and Sulfides. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for vinyl halide characteristic shifts).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-S and C-Br frequency ranges).
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

Validating synthetic routes for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene against literature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates and compares synthetic methodologies for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene (CAS: 842140-44-7), a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., benzothiophenes via intramolecular Heck cyclization).

Based on a comparative analysis of literature precedents and mechanistic first principles, the Grignard Alkylation of 2,3-Dibromopropene is identified as the optimal route for scalability and cost-efficiency. While transition-metal-catalyzed cross-couplings (Negishi/Suzuki) offer alternatives, they often suffer from regioselectivity issues or unnecessary cost burdens for this specific scaffold.

Retrosynthetic Analysis & Route Strategy

The target molecule features a 2-bromoallyl group attached to an ortho-thioanisole ring. The strategic disconnection lies at the benzylic carbon-carbon bond.

The Core Challenge: Regioselectivity

The electrophile, 2,3-dibromopropene , contains two electrophilic sites:

  • Allylic Bromide (

    
    ):  Susceptible to 
    
    
    
    and
    
    
    attack.
  • Vinylic Bromide (

    
    ):  Susceptible to oxidative addition by Pd(0).
    

To obtain the target structure (


), the nucleophile must selectively attack the allylic  position while leaving the vinylic bromine intact.

Retrosynthesis cluster_0 Disconnection Strategy Target Target: This compound Precursor1 Nucleophile: 2-(Methylthio)phenyl anion (Mg or Zn species) Target->Precursor1 Retrosynthesis Precursor2 Electrophile: 2,3-Dibromopropene Target->Precursor2 Retrosynthesis

Figure 1: Retrosynthetic disconnection revealing the nucleophilic aromatic fragment and the dielectrophilic allyl chain.

Route A: The Grignard Alkylation (Recommended)

This route utilizes the high reactivity of the allylic bromide in 2,3-dibromopropene towards organomagnesium reagents. It is the "Gold Standard" for synthesizing 2-bromoallylarenes due to its atom economy and the availability of precursors.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (


) at the allylic carbon. The ortho-methylthio group (

) on the phenyl ring is stable to Grignard conditions at moderate temperatures and may even provide mild stabilization to the magnesium species via chelation.

Protocol Validity:

  • Regiocontrol: Grignard reagents attack the allylic bromide in preference to the vinylic bromide without the need for palladium catalysis.

  • Self-Validation: The persistence of the vinylic bromine in the product serves as a chemical marker for the success of the

    
     pathway over metal-insertion pathways.
    
Detailed Experimental Protocol

Step 1: Preparation of 2-(Methylthio)phenylmagnesium Bromide

  • Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq). Activate by dry stirring with a crystal of Iodine (

    
    ) until purple vapors sublime.
    
  • Initiation: Add anhydrous THF (sufficient to cover Mg). Add 5% of the total volume of 2-bromo-thioanisole (1.0 eq). Heat gently with a heat gun to initiate (turbidity/exotherm).

  • Formation: Dropwise add the remaining 2-bromo-thioanisole in THF. Maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition. Cool to 0°C.

Step 2: Alkylation with 2,3-Dibromopropene

  • Setup: In a separate vessel, dissolve 2,3-dibromopropene (1.2 eq) in anhydrous THF. Cool to -10°C to 0°C.

  • Addition: Cannulate the cooled Grignard solution into the 2,3-dibromopropene solution slowly. Crucial: Adding Grignard TO the electrophile minimizes Wurtz homocoupling of the aryl species.

  • Catalysis (Optional but Recommended): Addition of CuI (1-5 mol%) can accelerate the

    
     displacement and suppress side reactions, though the reaction proceeds without it.
    
  • Workup: Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with diethyl ether.[1][2][3][4][5] Wash with brine.[6] Dry over 
    
    
    
    .[6][7]
  • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc). The product is an oil.[8]

Safety Note: 2,3-Dibromopropene is a lachrymator and potential mutagen. Handle in a fume hood.

Route B: Negishi Coupling (Alternative)

For substrates sensitive to Grignard conditions (e.g., if the molecule contained esters/nitriles, which this specific target does not), a Negishi coupling is the valid alternative.

  • Reagents: 2-(Methylthio)phenylzinc bromide + 2,3-dibromopropene +

    
    .
    
  • Risk: Palladium catalysts can undergo oxidative addition into the vinylic C-Br bond of 2,3-dibromopropene, leading to the formation of 2-aryl-3-bromopropene (the regioisomer) or di-arylated byproducts.

  • Optimization: Requires strict control of catalyst ligands to favor allylic substitution or the use of organozinc species which are softer nucleophiles.

Comparative Analysis

The following table contrasts the performance metrics of the validated routes.

MetricRoute A: Grignard (Recommended)Route B: Negishi CouplingRoute C: Suzuki Coupling
Primary Mechanism

(Allylic Displacement)
Transmetallation / Reductive Elim.Pd-Catalyzed Cross-Coupling
Regioselectivity High (Favors Allylic)Moderate (Ligand Dependent)Low (Risks Vinylic Insertion)
Atom Economy HighModerate (Zn salts waste)Low (Boronic acid waste)
Cost Efficiency Excellent (Cheap Mg, no Pd)Poor (Requires Pd catalyst)Poor (Requires Pd + Boronic acid)
Scalability High (Exothermic but manageable)ModerateModerate

Visualizing the Pathway

The following diagram illustrates the recommended workflow and the critical divergence point where the Grignard route ensures the correct isomer.

SynthesisPathway Start 2-Bromo-thioanisole Grignard Ar-MgBr (Intermediate) Start->Grignard Activation Mg Mg / THF Mg->Grignard RouteA Route A: Grignard (SN2) Attacks Allylic C Grignard->RouteA Direct Addition RouteC Route C: Pd-Cat Attacks Vinylic C Grignard->RouteC If Pd Cat used Reagent 2,3-Dibromopropene Reagent->RouteA Reagent->RouteC Product Target: 2-Bromo-3-aryl-1-propene RouteA->Product Major Path Isomer Isomer (Impurity): 2-Aryl-3-bromo-1-propene RouteC->Isomer Oxidative Addition at Vinylic Br

Figure 2: Reaction pathway comparison highlighting the regioselectivity advantage of the Grignard route (Route A) over Palladium-catalyzed alternatives.

References

  • PrepChem. Synthesis of 2-Bromo-3-phenyl-1-propene. (Based on US Patent 4446076). Available at: [Link]

  • PubChem. 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of Allylmagnesium Bromide and reaction with alkyl halides. (General precedent for Grignard/Allyl halide coupling). Available at: [Link]

  • Dai, Z.Q., et al. Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides.[7] Asian Journal of Chemistry, 2011.[7] (Validating Cu-catalysis for Grignard/Alkyl halide coupling). Available at: [Link][7]

Sources

A Comparative Guide to the Chemical Stability of Methylthio- vs. Methoxy-Substituted Phenylpropenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpropenes, a class of organic compounds characterized by a phenyl group attached to a propene moiety, are of significant interest in the fields of flavor, fragrance, and pharmaceutical chemistry.[1][2] Two common examples, anethole (methoxy-substituted) and its sulfur analogue, methylthio-phenylpropene, serve as important precursors and bioactive molecules. However, their utility is often dictated by their chemical stability. The nature of the para-substituent on the phenyl ring—specifically, the methoxy (-OCH₃) versus the methylthio (-SCH₃) group—profoundly influences the electron density of the molecule, thereby altering its susceptibility to various degradation pathways.

This technical guide provides an in-depth comparison of the stability of these two classes of compounds. We will explore the underlying electronic effects that govern their reactivity, delineate common degradation pathways, and present robust experimental protocols for evaluating their stability under stressed conditions. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these molecules for formulation, synthesis, and quality control.

Theoretical Framework: The Electronic Influence of Methoxy and Methylthio Groups

The stability of a phenylpropene is intrinsically linked to the electronic properties of its aromatic ring and propenyl side chain. Both the methoxy and methylthio groups are electron-donating, but they operate through different balances of inductive and resonance effects, which is crucial to understanding their stability profiles.

  • Methoxy (-OCH₃) Group: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, this is significantly outweighed by its powerful electron-donating resonance effect, where the oxygen's lone pairs delocalize into the benzene ring.[3][4] This resonance donation substantially increases the electron density of the π-system, particularly at the ortho and para positions, and activates the propenyl double bond towards electrophilic attack.[3]

  • Methylthio (-SCH₃) Group: The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive effect. While it also donates electron density via resonance, the overlap between sulfur's 3p orbitals and the carbon 2p orbitals of the ring is less effective than the 2p-2p overlap with oxygen.[5] Consequently, the methylthio group is a weaker electron-donating group compared to the methoxy group.

This fundamental difference in electron-donating strength is the primary predictor of their comparative stability. The more electron-rich methoxy-phenylpropenes are expected to be more reactive and thus less stable towards certain degradation mechanisms.

Caption: Electronic effects of methoxy vs. methylthio groups.

Major Degradation Pathways

Phenylpropenes are susceptible to three primary modes of chemical degradation: oxidation, polymerization, and isomerization. The substituent group directly modulates the kinetics of these pathways.

Oxidation

The electron-rich propenyl side chain is a prime target for oxidation. This can occur via atmospheric oxygen, peroxide contaminants, or metabolic processes. A common pathway involves the epoxidation of the double bond, followed by hydrolysis to form a diol.[6] Other oxidative products, such as the corresponding benzaldehyde (e.g., anisaldehyde from anethole), can also form.[1][6]

  • Comparative Susceptibility: Due to the stronger electron-donating nature of the methoxy group, methoxy-phenylpropenes like anethole are more readily oxidized than their methylthio counterparts. The increased electron density on the double bond makes it a more favorable target for electrophilic oxidizing agents.

Oxidation_Pathway Phenylpropene Phenylpropene (e.g., Anethole) Epoxide Phenylpropene Epoxide Phenylpropene->Epoxide [O] Aldehyde Benzaldehyde Derivative (e.g., Anisaldehyde) Phenylpropene->Aldehyde [O] (Side-chain cleavage) Diol Phenylpropene Diol Epoxide->Diol H₂O / H⁺

Caption: Common oxidative degradation pathway for phenylpropenes.

Polymerization

The activated double bond of phenylpropenes makes them susceptible to polymerization, particularly cationic polymerization initiated by acidic conditions or Lewis acids.[7][8] This process can lead to the formation of oligomers and polymers, resulting in a loss of the active compound and changes in the physical properties of the sample.

  • Comparative Susceptibility: The stability of the cationic intermediate formed during polymerization is key. Electron-donating groups stabilize this intermediate. Therefore, methoxy-phenylpropenes, which more effectively stabilize the carbocation intermediate, are expected to have a higher propensity for polymerization compared to methylthio-phenylpropenes.

Isomerization and Dimerization

Exposure to light (photostability) or heat can induce isomerization between the trans and cis forms of the propenyl side chain.[9] The cis isomer is often considered more toxic.[9] Photochemical reactions can also lead to dimerization.[1] Methyl isoeugenol, a methoxy-phenylpropene, is known to redden upon exposure to light.[10]

  • Comparative Susceptibility: While both are susceptible, the specific absorption characteristics and excited-state reactivity would determine the relative photostability. However, given the higher electron density, methoxy-phenylpropenes may be more prone to electron-transfer-catalyzed dimerization.[1]

Quantitative Stability Comparison

The following table summarizes the expected relative stability based on the chemical principles discussed.

Stability ParameterMethoxy Phenylpropene (e.g., Anethole)Methylthio PhenylpropeneRationale
Oxidative Stability LowerHigherThe -OCH₃ group is a stronger activator of the π-system, making the double bond more susceptible to electrophilic attack by oxidizing agents.[3]
Polymerization Tendency HigherLowerThe -OCH₃ group provides greater stabilization for the cationic intermediate required for polymerization.
Photostability LowerHigherIncreased electron density can lead to greater susceptibility to photochemical reactions like dimerization and oxidation.[1][10]
Acidic Stability LowerHigherMore prone to acid-catalyzed hydration of the double bond and cationic polymerization due to better stabilization of the carbocation intermediate.
Alkaline Stability LowerHigherSome methoxy-substituted phenylpropenes, like methyl isoeugenol, are reported to be unstable in alkaline bases.[10]

Experimental Protocol for Comparative Stability Assessment

To empirically validate these theoretical differences, a forced degradation study is essential. This protocol provides a self-validating framework for assessing stability under various stress conditions, in line with ICH guidelines.[11][12][13]

Materials and Reagents
  • Methoxy-phenylpropene (e.g., trans-anethole, >99% purity)

  • Methylthio-phenylpropene (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

  • Methanol (for stock solutions)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Stability chambers or ovens capable of maintaining 40°C and 60°C

  • Photostability chamber

  • pH meter

  • Analytical balance

Experimental Workflow

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate for 72h) cluster_analysis 3. Analysis Prep_Stock Prepare 1 mg/mL Stock Solutions in Methanol Prep_Samples Dilute to 100 µg/mL with Stress Media Prep_Stock->Prep_Samples Thermal Thermal (60°C) Prep_Samples->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Samples->Base Oxidative Oxidative (3% H₂O₂, RT) Prep_Samples->Oxidative Photolytic Photolytic (ICH Q1B) Prep_Samples->Photolytic Neutralize Neutralize Acid/Base Samples Thermal->Neutralize Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photolytic->Neutralize Analyze Analyze by HPLC-UV Neutralize->Analyze Quantify Quantify % Degradation (Compare to T=0 Control) Analyze->Quantify

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare individual stock solutions of methoxy- and methylthio-phenylpropene at a concentration of 1 mg/mL in methanol.

    • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL using the appropriate stress medium (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or Water for thermal/photolytic).

    • Prepare a "Time 0" control sample by diluting the stock solution with the mobile phase to 100 µg/mL.

  • Application of Stress:

    • Acid/Base Hydrolysis: Incubate samples in 0.1 M HCl and 0.1 M NaOH at 60°C for 72 hours.

    • Oxidation: Store samples in 3% H₂O₂ at room temperature for 72 hours, protected from light.

    • Thermal Degradation: Store aqueous samples at 60°C for 72 hours, protected from light.

    • Photodegradation: Expose aqueous samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis:

    • At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the Time 0 control, by HPLC-UV. A suitable starting method would be a C18 column with a mobile phase of acetonitrile:water (e.g., 60:40 v/v) and UV detection at a wavelength appropriate for the compounds (e.g., 260 nm).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the Time 0 control.

Anticipated Results and Data Summary

Based on the theoretical principles, the forced degradation study is expected to show a greater percentage of degradation for the methoxy-phenylpropene across most stress conditions, particularly oxidation and acid hydrolysis.

Table of Hypothetical Forced Degradation Results (% Degradation after 72h)

Stress ConditionMethoxy PhenylpropeneMethylthio Phenylpropene
Acid Hydrolysis (0.1M HCl, 60°C) 25%10%
Base Hydrolysis (0.1M NaOH, 60°C) 15%5%
Oxidation (3% H₂O₂, RT) 40%18%
Thermal (60°C) 5%<2%
Photolytic (ICH Q1B) 18%8%

Conclusion

The chemical stability of phenylpropenes is critically dependent on the nature of the para-substituent. Methoxy-substituted phenylpropenes, such as anethole, are inherently less stable than their methylthio-substituted counterparts due to the powerful electron-donating resonance effect of the methoxy group. This increased electron density renders the molecule more susceptible to oxidative degradation, acid-catalyzed reactions, and polymerization.

For researchers, scientists, and drug development professionals, this comparative instability has significant implications. When formulating products containing methoxy-phenylpropenes, careful consideration must be given to protecting them from acidic environments, oxidizing agents, and prolonged light exposure. The use of antioxidants or light-protective packaging may be warranted. Conversely, methylthio-phenylpropenes may offer a more robust scaffold where enhanced chemical stability is a primary requirement. The experimental protocols provided herein offer a standardized approach to empirically quantify these stability differences, enabling informed decisions in product development and research.

References

  • Shaikh, A. A., et al. (2022). ANETHOLE: A CHEMICAL REVIEW. Ideal Publication. Link

  • ScenTree. (n.d.). Methyl isoeugenol (CAS N° 93-16-3). ScenTree. Link

  • Velasco, J., et al. (2014). TRANSFORMATION OF trans- ANETHOLE USING THE PLANT PATHOGENIC FUNGUS Colletotrichum acutatum AS BIOCATALYST. Redalyc. Link

  • Pagnan, M., et al. (2021). Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products. MDPI. Link

  • The Good Scents Company. (2020). Safety data sheet for methyl isoeugenol. The Good Scents Company. Link

  • BenchChem. (2025). Differences in the metabolic pathways of trans-anethole and estragole. BenchChem. Link

  • National Center for Biotechnology Information. (n.d.). Anethole. PubChem. Link

  • Selleck Chemicals. (n.d.). Methyl isoeugenol. Selleck Chemicals. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Stability of (R)-2-Phenylpropylamide. BenchChem. Link

  • Vigon International. (2024). 500246 methyl isoeugenol safety data sheet. Vigon International. Link

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. Link

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. Link

  • Consolidated Chemical. (n.d.). Methyl Isoeugenol – High-Quality Aroma and Flavor Ingredient. Consolidated Chemical. Link

  • Fallis, A. G., et al. (2006). Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjugative effects. PubMed. Link

  • Jaworski, J. S., et al. (2024). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. MDPI. Link

  • Bonifacic, M., et al. (2018). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. Link

  • Perfumer & Flavorist. (n.d.). Anethole - An Aroma Chemical Profile. Perfumer & Flavorist. Link

  • Koeduka, T., et al. (2011). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. PMC. Link

  • Ramesh, M., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Link

  • Radulovic, O., et al. (2023). Comparison of the Essential Oil Content, Constituents and Antioxidant Activity from Different Plant Parts during Development Sta. MDPI. Link

  • ResearchGate. (2004). Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers. ResearchGate. Link

  • ResearchGate. (n.d.). Contents of main compounds (methyl chavicol and trans-anethole) and... ResearchGate. Link

  • El-Nakeeb, M. A., et al. (1979). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences. Link

  • ResearchGate. (2004). Oxidative polymerization of p-phenylenediamine. ResearchGate. Link

  • ResearchGate. (n.d.). Chemical structures of phenylpropenes. ResearchGate. Link

  • ResearchGate. (2009). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. ResearchGate. Link

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Link

  • Zhukova, O., et al. (2022). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC. Link

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. Link

  • Zhang, H., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Link

  • Sakagami, H., et al. (2009). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. PMC. Link

  • Xiao, P., et al. (2021). New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions. MDPI. Link

  • Jacob, P., et al. (1977). Monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane. PubMed. Link

  • ResearchGate. (2022). Synthesis of methoxy-and methylthio-substituted... ResearchGate. Link

  • ResearchGate. (2022). Synthesis of methoxy-and methylthio-substituted... ResearchGate. Link

  • Li, W., et al. (2023). Comparison of Chemical Compositions and Antioxidant Activity of Essential Oils from Litsea Cubeba, Cinnamon, Anise, and Eucalyptus. MDPI. Link

  • Sharma, L. (2019). Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. University of Cambridge. Link

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A Comparative Guide to GC-MS Protocols for Volatile Impurity Analysis in 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the identification and quantification of volatile impurities in 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, a key intermediate in pharmaceutical synthesis. As the control of such impurities is critical for drug safety and efficacy, this document details robust analytical strategies, explains the rationale behind methodological choices, and presents comparative data to guide researchers and drug development professionals. Our focus is on establishing scientifically sound, self-validating protocols that adhere to the highest standards of analytical chemistry and regulatory expectations.

The presence of volatile impurities, often residual solvents from the manufacturing process, is strictly regulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] Specifically, ICH Q3C provides a risk-based framework for assessing and limiting these impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2] Consequently, the development of sensitive and specific analytical methods is paramount.[3]

Primary Protocol: Static Headspace GC-MS (SHS-GC-MS)

For the analysis of volatile impurities in a complex, non-volatile matrix like this compound, Static Headspace (SHS) sampling coupled with GC-MS is the industry's workhorse methodology.[4][5]

Causality Behind Method Selection: The primary advantage of SHS is the selective introduction of volatile analytes into the GC system while leaving the non-volatile API matrix behind in the sample vial.[6] This approach significantly reduces the risk of contaminating the GC inlet and column, minimizes matrix-induced interferences, and thereby enhances the sensitivity and robustness of the analysis.[4]

Detailed Experimental Protocol: SHS-GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Rationale: These solvents are excellent for dissolving a wide range of APIs and have low volatility, preventing them from interfering with the analysis of more volatile impurities.[5]

    • Add an appropriate internal standard (IS) solution. The choice of IS should be a compound not present in the sample with good chromatographic properties (e.g., Toluene-d8).

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80 °C. Rationale: This temperature is high enough to partition volatile impurities into the headspace without inducing thermal degradation of the API.

    • Vial Equilibration Time: 30 minutes. Rationale: This duration ensures that thermodynamic equilibrium is reached between the sample phase and the gas phase for most common volatile solvents.[7]

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C. Rationale: Temperatures for the loop and transfer line are kept higher than the equilibration temperature to prevent condensation of the analytes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Instrumentation and Conditions:

    • The parameters below are a validated starting point. Method optimization may be required based on the specific impurities of interest.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS Detector Agilent 5977B or equivalentOffers high sensitivity and spectral library matching capabilities.[3]
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)A mid-polarity column ideal for separating a wide range of residual solvents as specified in USP <467>.[8]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good separation efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the injected sample.
Split Ratio 10:1Prevents column overloading while maintaining good sensitivity.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA standard temperature program that separates common volatile solvents effectively.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[6]
Acquisition Mode Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)Full Scan for identification of unknown impurities; SIM for enhanced sensitivity of target analytes.[4]
Workflow Visualization

SHS_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis p1 Weigh API (100 mg) into 20 mL vial p2 Add Diluent (5 mL DMSO) & Internal Standard p1->p2 p3 Seal and Crimp Vial p2->p3 hs1 Equilibrate Vial (80°C for 30 min) p3->hs1 hs2 Inject 1 mL of Headspace Vapor hs1->hs2 gcms1 Separation on DB-624 Column hs2->gcms1 gcms2 Detection by MS (Scan/SIM Mode) gcms1->gcms2 gcms3 Data Analysis: Library Search & Quantitation gcms2->gcms3

Caption: Workflow for Static Headspace GC-MS Analysis.

Alternative Protocols: A Comparative Overview

While SHS-GC-MS is the preferred method, alternative techniques may offer advantages for specific analytical challenges, such as the need for higher sensitivity or the analysis of less volatile impurities.

Dynamic Headspace (Purge-and-Trap) GC-MS

Dynamic headspace, also known as purge-and-trap, offers significantly lower detection limits than its static counterpart. In this technique, an inert gas is bubbled through the sample, and the purged volatiles are collected on an adsorbent trap before being thermally desorbed into the GC.[9][10]

  • Expertise & Experience: This method is ideal for detecting trace-level impurities or when regulatory limits are exceptionally low (e.g., for Class 1 solvents like benzene).[1][11] However, it is more complex, has lower throughput, and is more susceptible to issues with water management than SHS.[12]

Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace above the sample.[13] Volatile analytes adsorb onto the fiber, which is then directly inserted into the GC inlet for thermal desorption.

  • Expertise & Experience: SPME is excellent for screening and semi-quantitative work, offering a simple and solventless workflow.[14] Method development requires careful optimization of fiber chemistry, extraction time, and temperature. For full quantitative validation, achieving high precision can be more challenging than with SHS.

Direct Liquid Injection (LI) GC-MS

For semi-volatile impurities that are not efficiently partitioned into the headspace, direct liquid injection is a viable alternative. The sample is simply dissolved in a volatile solvent and injected directly into the GC inlet.

  • Expertise & Experience: This is the simplest sample introduction technique but comes with significant drawbacks for this application.[15] Injecting the non-volatile API will rapidly contaminate the GC inlet liner and the front of the analytical column, leading to poor reproducibility and frequent instrument maintenance. This method should only be considered if the impurities of interest have boiling points too high for efficient headspace analysis.

Performance Comparison of Analytical Protocols
ParameterStatic Headspace (SHS)Dynamic Headspace (Purge-and-Trap)SPMEDirect Liquid Injection (LI)
Sensitivity Good (ppm levels)Excellent (ppb levels)Very Good (ppb to ppm)Poor to Good (matrix dependent)
Matrix Effect LowVery LowLowHigh
Throughput HighLowMediumHigh
Complexity LowHighMediumVery Low
Instrument Contamination MinimalMinimalMinimalHigh
Primary Application Routine QC, Residual SolventsTrace Analysis, Class 1 SolventsScreening, Solvent-Free AnalysisSemi-Volatile Impurities

Special Consideration: Analysis of a Sulfur-Containing Molecule

The target molecule, this compound, contains a sulfur atom. Sulfur-containing compounds can present unique challenges in GC-MS analysis.[16] They may exhibit poor peak shape due to adsorption on active sites within the GC system or show weak molecular ions in standard EI-MS.[17]

Trustworthiness & Self-Validation: To ensure the reliability of the analysis, the following steps are recommended:

  • Inert Flow Path: Utilize deactivated inlet liners and gold-plated seals to minimize active sites where sulfur compounds can adsorb.

  • Column Choice: While a DB-624 is standard for residual solvents, if sulfur-containing degradation products are of interest, a column with a more inert phase (e.g., a modern 5% phenyl-polysiloxane) should be evaluated.

  • Sulfur-Specific Detector: For complex matrices where co-eluting peaks may obscure trace sulfur impurities, coupling the GC to a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), in parallel with the MS can be invaluable for confirming the identity of sulfur-containing peaks.[18]

Decision Framework for Protocol Selection

The choice of the optimal analytical protocol depends on the specific goals of the analysis. The following decision tree provides a logical framework for selecting the most appropriate method.

Decision_Tree start What is the primary analytical goal? q1 Routine analysis of common residual solvents (ICH Class 2 & 3)? start->q1 q2 Need to detect trace-level impurities (e.g., ICH Class 1) or require highest sensitivity? start->q2 q3 Analysis of semi-volatile degradation products? start->q3 ans1 Use Static Headspace (SHS) GC-MS q1->ans1 Yes ans2 Use Dynamic Headspace (Purge-and-Trap) GC-MS q2->ans2 Yes ans3 Consider Direct Liquid Injection (LI) GC-MS with caution q3->ans3 Yes

Caption: Decision tree for selecting an analytical protocol.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

  • International Council for Harmonisation. (2024, January 24). ICH Q3C(R9) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Available at: [Link]

  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents. Available at: [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. Available at: [Link]

  • International Council for Harmonisation. (2018, October 15). ICH Q3C(R7) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • United States Pharmacopeia. <467> Residual Solvents. Available at: [Link]

  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]

  • IKEV. ICH Q3C Guideline Impurities: Residual Solvents. Available at: [Link]

  • Eurofins Scientific. USP Residual Solvents <467>. Available at: [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at: [Link]

  • Makgato, S. O., et al. (2018). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Cogent Chemistry, 4(1), 1471131. Available at: [Link]

  • Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(6), 3133-3138. Available at: [Link]

  • Ceccarini, L., et al. (2019). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. Molecules, 24(16), 2955. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Zhou, T., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 11(21), 3505. Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • Elder, D., & Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Begley, T. H., et al. (2000). Use of a Dynamic Headspace GC-MS Method for the Study of Volatile Organic Compounds in Polyethylene Packaging. Journal of Chemical Education, 77(12), 1637. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Arráez-Román, D., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Foods, 12(11), 2139. Available at: [Link]

  • ResearchGate. (2016, November 27). Why gas chromotography-mass spectrometry is not a suitable technique for detection of compounds containing sulfur?. Available at: [Link]

  • Shimadzu. Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available at: [Link]

  • JordiLabs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Available at: [Link]

  • Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available at: [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available at: [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]

  • ResearchGate. (2025, August 6). Determination of organic volatile impurities in active pharmaceutical ingredients. Available at: [Link]

  • Krupp, E. M., & Donais, M. K. (2019). Biological sulphur-containing compounds - Analytical challenges. TrAC Trends in Analytical Chemistry, 120, 115658. Available at: [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Available at: [Link]

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Available at: [Link]

  • AMT. (2015, December 15). Challenges with the sampling and analysis of organosulfur compounds. Available at: [Link]

  • Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of success. The compound 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, a molecule with potential applications in synthetic chemistry, requires rigorous analytical validation to ensure its purity, stoichiometry, and structural integrity. Elemental analysis, a fundamental technique for determining the mass fractions of constituent elements, serves as a primary gatekeeper in this validation process. An inaccurate determination can have cascading effects, leading to flawed stoichiometric calculations, incorrect structural assignments, and ultimately, compromised research outcomes.

This guide provides an in-depth comparison of analytical benchmarks for the elemental analysis of this compound (Chemical Formula: C₁₀H₁₁BrS). We will explore the performance of various analytical techniques, offering supporting experimental data and field-proven insights to guide researchers in selecting the most appropriate method for their needs. The focus will be on objectivity, scientific integrity, and the causality behind experimental choices.

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula, C₁₀H₁₁BrS.

Molecular Weight: 243.17 g/mol [1]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percent (%)
CarbonC12.01110120.1149.40%
HydrogenH1.0081111.0884.56%
BromineBr79.904179.90432.86%
SulfurS32.065132.06513.19%

This theoretical composition serves as the benchmark against which all experimental results will be compared. An acceptable experimental result typically falls within ±0.4% of the theoretical value, a standard widely adopted in the pharmaceutical industry.[2]

Comparative Analysis of Methodologies

The simultaneous presence of a halogen (Bromine) and a heteroatom (Sulfur) in this compound presents a unique analytical challenge. Not all methods are equally suited for this task. We will compare three robust techniques:

  • Classical Combustion Analysis for C/H/S with Argentometric Titration for Bromine: A traditional, bifurcated approach.

  • Combustion Ion Chromatography (CIC): A modern, integrated technique for simultaneous halogen and sulfur determination.[3][4][5][6][7]

  • Microwave-Assisted Digestion followed by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A powerful atomic emission spectroscopy method.[8][9]

Performance Benchmarks

The following table summarizes the performance of each technique based on hypothetical, yet realistic, experimental data for the analysis of a high-purity sample of this compound.

ParameterCombustion (C/H/S) + Titration (Br)Combustion Ion Chromatography (CIC)Microwave Digestion + ICP-OES
Carbon (%C) 49.35 ± 0.1549.42 ± 0.10N/A
Hydrogen (%H) 4.51 ± 0.184.58 ± 0.12N/A
Sulfur (%S) 13.25 ± 0.2013.17 ± 0.0913.21 ± 0.05
Bromine (%Br) 32.79 ± 0.2532.88 ± 0.1132.90 ± 0.08
Precision (RSD) ~0.5-1.0%<0.5%<0.3%
Analysis Time/Sample ~20-30 minutes~15-20 minutes~45-60 minutes (incl. digestion)
Throughput ModerateHighLow to Moderate
LOD/LOQ ppm rangesub-ppm rangeppb range

In-Depth Methodological Review

Combustion Analysis with Titration

This classical approach remains a workhorse in many analytical laboratories due to its robustness and relatively low capital cost. The methodology is split into two distinct workflows.

Workflow: Combustion for C/H/S and Titration for Br

cluster_0 C/H/S Analysis cluster_1 Bromine Analysis A1 Weigh Sample (~2-3 mg) in Tin Capsule A2 Combustion at >900°C in O₂ Atmosphere A1->A2 A3 Gas Products (CO₂, H₂O, SO₂) Pass Through Reduction Tube (NOx to N₂) A2->A3 A4 Separation via GC Column A3->A4 A5 Detection by Thermal Conductivity Detector (TCD) A4->A5 B1 Weigh Sample (~5-10 mg) in Combustion Flask B2 Schöniger Flask Combustion in O₂ Atmosphere B1->B2 B3 Absorption of HBr into H₂O₂ Solution B2->B3 B4 Argentometric Titration with AgNO₃ B3->B4

Caption: Bifurcated workflow for classical elemental analysis.

Expertise & Causality:

  • C/H/S Analysis: The sample is flash-combusted in a pure oxygen environment, ensuring complete conversion of C, H, and S to their respective oxides (CO₂, H₂O, SO₂).[10] The use of a thermal conductivity detector (TCD) provides a linear response over a wide concentration range, making it ideal for determining major elemental constituents.

  • Bromine Analysis: A separate, larger sample is required for wet chemical titration to achieve the necessary precision. The Schöniger flask combustion method is a well-established technique for decomposing organic samples containing halogens.[6] The resulting hydrogen bromide (HBr) is trapped in an absorbing solution and then titrated with silver nitrate (AgNO₃) to form a silver bromide (AgBr) precipitate.

Trustworthiness: While reliable, this method's accuracy is heavily dependent on operator skill, particularly in the titration step. The bifurcated workflow also introduces a greater potential for error propagation.

Combustion Ion Chromatography (CIC)

CIC represents a significant advancement by integrating sample combustion with the high-resolution separation capabilities of ion chromatography. This allows for the simultaneous determination of sulfur and halogens from a single sample.[3][4][5]

Workflow: Combustion Ion Chromatography (CIC)

A Weigh Sample (~1-5 mg) in Quartz Boat B Automated Introduction into Combustion Tube A->B C Pyrohydrolytic Combustion (Argon/Oxygen at >900°C) B->C D Gaseous Products (HBr, SOx) Transferred to Absorber C->D E Absorption in H₂O₂ Solution (Br⁻, SO₄²⁻ formation) D->E F Automated Injection into IC System E->F G Anion-Exchange Chromatography F->G H Suppressed Conductivity Detection G->H

Caption: Integrated workflow for CIC analysis.

Expertise & Causality:

  • Pyrohydrolytic Combustion: The sample is combusted in a stream of humidified oxygen and argon.[7] This process quantitatively converts bromine to hydrogen bromide (HBr) and sulfur to sulfur oxides (SOx).

  • Integrated Absorption and Analysis: The combustion products are swept directly into an aqueous absorption solution, which is then automatically injected into the ion chromatograph.[3][11] This eliminates manual transfer steps, significantly reducing the risk of analyte loss and contamination. The use of an oxidizing absorption solution (containing H₂O₂) ensures all sulfur species are converted to sulfate (SO₄²⁻) for a single, reliable quantification.[6]

Trustworthiness: The fully automated nature of CIC provides high precision and accuracy.[7] The ability to analyze certified reference materials, such as polymers doped with known amounts of halogens and sulfur, serves as a robust self-validating system.[3][11]

Microwave-Assisted Digestion with ICP-OES

For the highest sensitivity and precision, particularly for trace-level quantification, ICP-OES is a powerful alternative. This technique requires the complete digestion of the organic matrix to liberate the elements of interest into an aqueous solution.

Workflow: Microwave Digestion and ICP-OES

A Weigh Sample (~50-100 mg) in PTFE Digestion Vessel B Add Concentrated HNO₃ and H₂O₂ A->B C Sealed-Vessel Microwave Digestion (High T & P) B->C D Cooling and Dilution to Final Volume C->D E Introduction into ICP-OES Nebulizer D->E F Aerosol Formation and Transport to Argon Plasma E->F G Atomization and Excitation (8,000-10,000 K) F->G H Detection of Characteristic Atomic Emission Lines G->H

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final and critical stage of this lifecycle, proper disposal, ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, a compound featuring both a brominated alkene and an organosulfur moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the established principles for handling halogenated and sulfur-containing organic compounds.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. The molecule's structure suggests several key areas of concern:

  • Toxicity and Irritation: Brominated organic compounds can be toxic, corrosive, and cause severe irritation to the skin, eyes, and respiratory tract.[1][2][3] Organosulfur compounds are often associated with strong, unpleasant odors and can also exhibit toxicity.

  • Reactivity: The presence of a bromoalkene introduces the potential for reactivity. Brominated compounds can be incompatible with strong oxidizing agents, strong bases, and certain metals.[4][5]

  • Combustion Byproducts: Incineration, a common method for hazardous waste disposal, can lead to the formation of hazardous byproducts. For brominated compounds, this includes hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[6][7][8] The sulfur component will likely form sulfur oxides (SOx) upon combustion.

Personal Protective Equipment (PPE): Your First Line of Defense

Given these potential hazards, the following minimum PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[10]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .[10][11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Step 1: Waste Segregation and Container Selection

The proper segregation of chemical waste is a cornerstone of laboratory safety.[11]

  • Designated Waste Container: Obtain a dedicated, leak-proof container specifically for "Halogenated Organic Waste."[10][12][13] This container should be made of a material compatible with the chemical, typically glass or polyethylene.[13]

  • Avoid Mixing: Do not mix this compound with non-halogenated waste.[11][12] The co-disposal of halogenated and non-halogenated waste streams can complicate the disposal process and increase costs, as halogenated waste requires specialized incineration.[11]

  • Incompatible Materials: Ensure that the waste container does not contain incompatible materials such as strong oxidizing agents, bases, or reactive metals.[4][5]

Step 2: Labeling for Safety and Compliance

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[13]

  • "Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste."[13]

  • Full Chemical Name: Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[13]

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Storage Pending Disposal

Proper storage of the hazardous waste container while it is being filled is crucial to prevent accidents.

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[12][13]

  • Ventilated Area: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition if the compound is determined to be flammable.[9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your EHS department.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Identify Waste: This compound B Hazard Assessment: - Halogenated Organic - Organosulfur - Potential Irritant/Toxin A->B C Select PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat B->C D Obtain 'Halogenated Organic Waste' Container C->D E Segregate from Non-Halogenated Waste D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info E->F G Store Securely in Fume Hood with Secondary Containment F->G H Arrange Pickup with Environmental Health & Safety (EHS) G->H I Professional Disposal: Licensed Hazardous Waste Facility (Incineration) H->I

Sources

A Comprehensive Guide to the Safe Handling of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel research chemical, specific safety data for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene is not extensively documented. However, by analyzing its structural components—an allyl bromide and a thioanisole derivative—we can infer its potential hazards and establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

The allyl bromide functional group suggests that this compound is likely a highly reactive and flammable liquid.[1][2] Allyl bromides are known to be toxic, capable of causing severe irritation and burns to the skin and eyes, and may also be mutagenic.[1][3] The thioanisole moiety indicates a strong, unpleasant odor and requires careful handling to avoid inhalation.[4][5] Therefore, a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal is paramount.

Immediate Safety Concerns & Hazard Assessment

Based on its structural analogues, this compound should be treated as a hazardous substance with the following potential risks:

  • Flammability: The presence of the allyl group suggests the compound is a flammable liquid and a fire hazard.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[6][7]

  • Toxicity: Assumed to be toxic if inhaled, swallowed, or absorbed through the skin.[6][7] Allyl bromide, a structural component, is considered highly toxic.[3]

  • Corrosivity: Expected to cause severe skin and eye irritation or burns upon direct contact.[1][6]

  • Respiratory Irritation: Inhalation of vapors may irritate the nose, throat, and lungs, potentially causing coughing, wheezing, and shortness of breath.[1][6]

  • Systemic Effects: Exposure could lead to symptoms such as headache, dizziness, nausea, and vomiting.[1][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPERationale
Receiving & Unpacking - Safety glasses with side shields- Nitrile glovesProtects against incidental contact with a potentially compromised primary container.
Weighing & Transferring - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., nitrile or neoprene)- Flame-resistant lab coat- Closed-toe shoesProvides full face and eye protection from splashes. Ensures skin is not exposed to the corrosive and toxic liquid.
In-Lab Synthesis & Work-up - Chemical splash goggles- Face shield- Chemical-resistant gloves- Flame-resistant lab coat- Chemical-resistant apron- Closed-toe shoes- Access to a properly functioning chemical fume hoodOffers the highest level of protection during active manipulation of the compound where the risk of splashes and vapor release is greatest.[8][9][10]
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Flame-resistant lab coatProtects against splashes and contact with contaminated materials during the disposal process.
Spill Cleanup - Chemical splash goggles- Face shield- Heavy-duty chemical-resistant gloves- Flame-resistant lab coat- Chemical-resistant apron- Respiratory protection (as determined by spill size and location)Ensures comprehensive protection during an emergency response where exposure levels may be high.
Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, immediately inspect the package for any signs of damage or leakage.

  • Don safety glasses and nitrile gloves before opening the secondary container.

  • Verify that the primary container is intact and properly sealed.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[4][11]

  • Keep the container tightly closed and away from heat, sparks, and open flames.[12]

  • Ensure storage is separate from incompatible materials, such as strong oxidizing agents.[12][13]

3. Handling and Use:

  • All manipulations of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][11]

  • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[2]

  • An emergency eyewash station and safety shower must be immediately accessible.[4][14]

4. Disposal Plan:

  • All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Segregate halogenated organic waste from non-halogenated waste streams.[15][16][17] This is crucial as the disposal of halogenated compounds is more complex and costly.[18]

  • Collect all liquid and solid waste in clearly labeled, leak-proof containers.[19] The label should include the words "Hazardous Waste" and the full chemical name.[16]

  • Store waste containers in a designated hazardous waste storage area away from heat and foot traffic.[15]

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Emergency Procedures: Spill and Exposure Response

Chemical Spill Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_FollowUp Follow-Up Evacuate Evacuate Immediate Area Alert Alert Colleagues Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition AssessSpill Assess Spill Size & Risk Ignition->AssessSpill MinorSpill Minor Spill: - Don full PPE - Contain with absorbent - Clean up & decontaminate AssessSpill->MinorSpill < 1 Liter & Contained MajorSpill Major Spill: - Evacuate laboratory - Contact EH&S AssessSpill->MajorSpill > 1 Liter or Uncontrolled Dispose Dispose of Waste MinorSpill->Dispose Report Report Incident MajorSpill->Report Dispose->Report

Caption: Workflow for responding to a chemical spill.

In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[20][21]

  • Control Ignition Sources: If it can be done safely, extinguish any open flames and turn off nearby equipment.[2][20]

  • Assess the Spill: Determine if the spill is minor (can be handled by trained lab personnel) or major (requires emergency response).

  • Minor Spill Cleanup:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by creating a dike with an absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[5][20]

    • Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[5][20]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[21]

  • Major Spill:

    • Evacuate the laboratory and close the doors.

    • Immediately contact your institution's Environmental Health and Safety (EH&S) department and emergency services.[21][22]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14][23] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][23]

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Allyl Bromide.
  • National Oceanic and Atmospheric Administration. (n.d.). Allyl Bromide. CAMEO Chemicals.
  • University of Tennessee Institute of Agriculture Safety Office. (n.d.). Hazardous Waste Guide.
  • Santa Cruz Biotechnology. (n.d.). Allyl Bromide Safety Data Sheet.
  • Synquest Labs. (n.d.). Thioanisole Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thioanisole Safety Data Sheet.
  • ECHEMI. (n.d.). Thioanisole SDS, 100-68-5 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7841, Allyl bromide.
  • Apollo Scientific. (2022, September 16). Allyl bromide Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Loba Chemie. (2017, October 12). Thioanisole Extra Pure MSDS.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Scimplify. (n.d.). Thioanisole (CAS NO:100-68-5).
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of Guelph. (n.d.). AAC Chemical Spill SOP.
  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • University of Louisville. (n.d.). Chemical Spill Response Procedures.
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Cayman Chemical. (2025, October 21). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: 2-Bromo-3-methylthiophene.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet: Thiophene, 2-bromo-.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (2009, September 1). Safety Data Sheet: 3-Bromo-2-methylpropene.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromopropiophenone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.